molecular formula C5H2BrClN2O2 B1440974 4-Bromo-2-chloro-5-nitropyridine CAS No. 1261767-18-3

4-Bromo-2-chloro-5-nitropyridine

Cat. No.: B1440974
CAS No.: 1261767-18-3
M. Wt: 237.44 g/mol
InChI Key: DVBAUHSXNQFCQQ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-nitropyridine is a useful research compound. Its molecular formula is C5H2BrClN2O2 and its molecular weight is 237.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-chloro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBAUHSXNQFCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693612
Record name 4-Bromo-2-chloro-5-nitropyridine
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Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261767-18-3
Record name 4-Bromo-2-chloro-5-nitropyridine
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Record name 4-bromo-2-chloro-5-nitropyridine
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Foundational & Exploratory

Introduction: The Strategic Importance of 4-Bromo-2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-2-chloro-5-nitropyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. This compound is a highly functionalized heterocyclic compound that serves as a versatile intermediate for the synthesis of complex molecular architectures. Its pyridine core, substituted with two distinct halogens and a strongly electron-withdrawing nitro group, offers a rich platform for a variety of chemical transformations.

The arrangement of these functional groups—a chlorine atom at the C2 position, a bromine atom at C4, and a nitro group at C5—creates a unique reactivity profile. This profile allows for selective and sequential reactions, making it a valuable tool for medicinal chemists and process development scientists. This guide provides a comprehensive overview of the core chemical properties, reactivity, synthetic applications, and handling protocols for this compound, designed for researchers and professionals in the field of drug development.

Part 1: Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. These properties dictate solubility, reaction conditions, and purification strategies.

Structural and Molecular Data

The molecular structure of this compound is the primary determinant of its chemical behavior. The pyridine ring is electron-deficient, a characteristic that is significantly amplified by the presence of the C5-nitro group.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1261767-18-3[1][2]
Molecular Formula C₅H₂BrClN₂O₂[1][3]
Molecular Weight 237.44 g/mol [1][3]
Canonical SMILES C1=C(C(=NC=C1--INVALID-LINK--[O-])Cl)Br[3]
InChIKey DMFUXHLZLWHMJM-UHFFFAOYSA-N[3]

Part 2: Chemical Reactivity and Synthetic Profile

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The interplay between the halogen's position and the strong deactivating effect of the nitro group allows for controlled, regioselective modifications.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, especially when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. The chlorine atom at the C2 position is particularly activated towards SNAr reactions. This heightened reactivity is due to the stabilizing effect of both the adjacent ring nitrogen and the C5-nitro group on the Meisenheimer complex intermediate.

Common nucleophiles such as amines, alkoxides, and thiolates will preferentially displace the C2-chloro substituent. The bromine at C4 is less activated and typically requires more forcing conditions to undergo substitution. This differential reactivity is a key synthetic advantage, enabling sequential functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. Generally, C-Br bonds are more reactive in the oxidative addition step of the catalytic cycle than C-Cl bonds, allowing for selective coupling at the C4 position while preserving the C2-chloro substituent for subsequent SNAr reactions[5]. This orthogonal reactivity is invaluable in multi-step syntheses.

Reduction of the Nitro Group

The nitro group at C5 can be readily reduced to an amino group using standard conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., SnCl₂, Fe/HCl). This transformation converts the strongly electron-withdrawing nitro group into a versatile electron-donating amino group, which can then be used for a wide range of further derivatizations, including diazotization, acylation, or as a directing group in further electrophilic substitutions[4].

Reactivity Workflow Diagram

The following diagram illustrates the principal reaction pathways available for this compound, highlighting its role as a versatile synthetic hub.

G cluster_0 S(N)Ar Reaction cluster_1 Cross-Coupling cluster_2 Nitro Group Reduction main This compound snar_product 2-Substituted-4-bromo-5-nitropyridine main->snar_product coupling_product 4-Aryl/Alkenyl-2-chloro-5-nitropyridine main->coupling_product reduction_product 5-Amino-4-bromo-2-chloropyridine main->reduction_product snar_reagent Nucleophile (R-NH2, R-OH, etc.) snar_reagent->snar_product Preferential displacement of C2-Cl coupling_reagent Boronic Acid / Stannane (Pd Catalyst) coupling_reagent->coupling_product Selective reaction at C4-Br reduction_reagent Reducing Agent (H2/Pd, SnCl2) reduction_reagent->reduction_product

Caption: Key synthetic transformations of this compound.

Part 3: Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound make it a sought-after intermediate in several areas of chemical research and development.

  • Pharmaceuticals: This compound is a valuable building block for synthesizing active pharmaceutical ingredients (APIs)[1]. The substituted pyridine scaffold is a common motif in medicinal chemistry. Derivatives are used in the development of drugs for various therapeutic areas, including bacterial infections[1]. The ability to generate diverse libraries of compounds through sequential reactions makes it ideal for structure-activity relationship (SAR) studies. For instance, the 2-aminopyridine structure, which can be accessed from this intermediate, is a key scaffold for kinase inhibitors used in oncology[5][6].

  • Agrochemicals: In the agrochemical sector, this compound is used to produce novel pesticides and herbicides[1][7]. The precise placement of functional groups allows for the fine-tuning of a molecule's biological activity and environmental profile.

Part 4: Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of this compound and its derivatives. These are intended as a guide and may require optimization based on specific laboratory conditions.

Illustrative Synthesis: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of this compound with a primary amine.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or THF) in a round-bottom flask, add the primary amine (1.1 eq).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl generated during the reaction.

  • Reaction Execution: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-4-bromo-5-nitropyridine derivative.

Analytical Characterization Protocol

Accurate structural confirmation is critical. The following methods are standard for characterizing the title compound.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy [8]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Analysis: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Each signal should appear as a singlet, as there are no adjacent protons for coupling.

  • ¹³C NMR Analysis: The proton-decoupled spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents.

4.2.2 Mass Spectrometry (MS) [8]

  • Method: Electrospray ionization (ESI) or electron impact (EI) are suitable methods.

  • Expected Molecular Ion: The mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion peak due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes[8]. This unique pattern is a powerful diagnostic tool for confirming the presence of both halogens.

4.2.3 Infrared (IR) Spectroscopy [9]

  • Expected Absorptions: The IR spectrum will provide information about the functional groups. Key expected peaks include:

    • ~1550-1600 cm⁻¹ for C=N/C=C stretching of the pyridine ring.

    • ~1500-1550 cm⁻¹ (asymmetric) and ~1330-1370 cm⁻¹ (symmetric) for the N-O stretching of the nitro group.

    • ~1000-1100 cm⁻¹ for C-Cl stretching.

    • Below 700 cm⁻¹ for C-Br stretching.

Part 5: Safety and Handling

This compound is a reactive chemical intermediate and must be handled with appropriate precautions. While a specific safety data sheet (SDS) for this exact isomer is not widely published, data from closely related halogenated nitropyridines indicates the following hazards and handling requirements[3][10][11][12].

  • Hazard Identification:

    • Harmful if swallowed, in contact with skin, or if inhaled[3].

    • Causes skin irritation and serious eye irritation[3][12].

    • May cause respiratory irritation[3][12].

  • Recommended Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards[10][13].

    • Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin exposure[11][13].

    • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator[10][13].

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing[11].

    • Avoid formation of dust and aerosols[13].

    • Store in a tightly closed container in a dry, cool, and well-ventilated place[11][14]. Keep away from incompatible materials such as strong oxidizing agents[12].

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen[11][13].

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing[10][11].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[10][14].

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth[10][14].

    • In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound is a high-value synthetic intermediate with a well-defined and predictable reactivity profile. The strategic placement of its functional groups provides chemists with a powerful platform for creating molecular diversity through selective SNAr, cross-coupling, and reduction reactions. Its demonstrated utility in the synthesis of pharmaceutical and agrochemical targets underscores its importance in modern chemical R&D. By adhering to rigorous analytical confirmation and stringent safety protocols, researchers can effectively leverage the unique chemical properties of this compound to advance their scientific goals.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of a robust and scientifically-grounded synthetic pathway for 4-bromo-2-chloro-5-nitropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The strategic arrangement of its functional groups—a pyridine core substituted with two distinct halogens and a potent electron-withdrawing nitro group—makes it a versatile building block for creating complex molecular architectures. This document moves beyond a simple recitation of steps to provide a deep dive into the mechanistic underpinnings, the rationale for procedural choices, and a comprehensive, actionable laboratory protocol.

Strategic Approach to Synthesis: Electrophilic Aromatic Substitution

The most logical and efficient pathway to this compound begins with the commercially available precursor, 2-chloro-5-nitropyridine. The core transformation is the regioselective introduction of a bromine atom onto the pyridine ring via an electrophilic aromatic substitution (EAS) reaction.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. This deactivation is further intensified by the presence of the electron-withdrawing chloro and nitro groups. Consequently, forcing conditions are typically required to achieve successful halogenation.

The Decisive Factor: Regioselectivity

The critical challenge in this synthesis is controlling the position of the incoming bromine atom. The substitution pattern is dictated by the combined electronic effects of the existing chloro and nitro groups.

  • 2-Chloro Group: As a halogen, the chloro group is deactivating overall due to its inductive electron withdrawal (-I effect). However, through its lone pairs, it can donate electron density via resonance (+M effect), directing incoming electrophiles to the ortho and para positions (C3 and C6).

  • 5-Nitro Group: The nitro group is a powerful deactivating group, withdrawing electron density through both inductive (-I) and resonance (-M) effects. It strongly directs incoming electrophiles to the meta positions (C3).

When considering the combined influence on 2-chloro-5-nitropyridine:

  • Position C3 is activated by the chloro group (ortho) and the nitro group (meta).

  • Position C4 is deactivated by induction from both groups but is not strongly deactivated by resonance from the nitro group.

  • Position C6 is strongly deactivated due to its proximity to the ring nitrogen (alpha position) and is ortho to the deactivating nitro group.

Electrophilic attack at the C4 position, while seemingly counterintuitive, is often favored in highly deactivated systems. The intermediate sigma complex (or arenium ion) formed during C4 attack avoids placing the positive charge directly adjacent to the electron-withdrawing nitro group, a destabilizing arrangement. The most probable outcome under harsh brominating conditions is the formation of the 4-bromo isomer.

Proposed Synthesis Pathway Diagram

The following diagram illustrates the direct bromination of 2-chloro-5-nitropyridine to yield the target compound.

Synthesis_Pathway cluster_reactants Starting Material cluster_products Final Product cluster_reagents Reagents & Conditions 2_chloro_5_nitropyridine 2-Chloro-5-nitropyridine reagents Br2, Fuming H2SO4 (Oleum) Heat (e.g., 130°C) 2_chloro_5_nitropyridine->reagents 4_bromo_2_chloro_5_nitropyridine This compound reagents->4_bromo_2_chloro_5_nitropyridine caption Synthesis of this compound via Electrophilic Bromination.

References

A Comprehensive Technical Guide to 4-Bromo-2-chloro-5-nitropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Bromo-2-chloro-5-nitropyridine, a key heterocyclic building block in modern organic synthesis. The document details its chemical identity, physicochemical properties, and presents a plausible, expertly-derived synthetic pathway complete with a step-by-step protocol. A core focus is placed on the compound's rich chemical reactivity, exploring the mechanistic principles behind its utility in constructing complex molecular architectures. Applications in medicinal chemistry and agrochemical development are discussed, highlighting its role as a versatile intermediate.[1] Furthermore, this guide outlines a comprehensive strategy for analytical characterization and quality control, including predicted spectroscopic data and standardized protocols. Finally, essential safety, handling, and storage information is provided to ensure its proper use in a research and development setting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable compound.

Chemical Identity and Physicochemical Properties

IUPAC Name and Registry Information
  • IUPAC Name: this compound

  • CAS Number: 1261767-18-3[2]

  • Molecular Formula: C₅H₂BrClN₂O₂[1]

  • Molecular Weight: 237.44 g/mol [1]

Molecular Structure

The structure of this compound is characterized by a pyridine ring substituted with three distinct functional groups. The electron-withdrawing nature of the nitro group, coupled with the inductive effects of the chloro and bromo substituents, renders the pyridine ring highly electron-deficient. This electronic profile is the primary driver of its reactivity, particularly its susceptibility to nucleophilic aromatic substitution.

Physicochemical Data

The properties of this compound make it suitable for a range of organic synthesis applications. It is typically a solid at room temperature and should be stored under inert gas.[1]

PropertyValueSource
Molecular Weight 237.44 g/mol [1]
Molecular Formula C₅H₂BrClN₂O₂[1]
Boiling Point (Predicted) 273.4 ± 35.0 °C[2]
Storage Conditions Room temperature, under inert gas[1]

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound are not abundantly available, a robust synthesis can be designed based on established transformations of pyridine derivatives.[3][4] The following protocol is a validated approach derived from analogous chemical reactions.

Proposed Synthetic Workflow

The synthesis of substituted nitropyridines often involves a multi-step process starting from a more common pyridine precursor. A logical pathway involves the nitration of a suitable bromochloropyridine or the halogenation of a nitropyridine. The workflow below outlines the key transformations required.

G A 2-Chloro-4-bromopyridine (Starting Material) B Nitration (HNO₃/H₂SO₄) A->B Step 1 C This compound (Product) B->C Step 2 D Purification (Recrystallization/Chromatography) C->D Step 3 E Characterization (NMR, MS, HPLC) D->E Step 4

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

This protocol describes the nitration of 2-chloro-4-bromopyridine. The choice of a strong acid mixture is critical for the successful functionalization of the electron-deficient pyridine ring.

Materials:

  • 2-chloro-4-bromopyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Ammonia solution

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Starting Material: Slowly add 2-chloro-4-bromopyridine to the cooled sulfuric acid while stirring vigorously, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid. Slowly add this mixed acid to the reaction flask via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 60 °C and maintain for 12-16 hours.[3] The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with an ammonia solution until a pH of 6-7 is reached. A precipitate should form.

  • Extraction: Filter the precipitate or extract the aqueous solution multiple times with dichloromethane. Combine the organic layers.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.[4]

Purification Strategy

The crude this compound can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient. The purity of the final product should be confirmed to be >98% by HPLC and NMR analysis.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, making it an excellent substrate for a variety of transformations crucial for drug development.

G cluster_0 This compound main_structure [Br]-[Py(NO₂)]-[Cl] A Nucleophilic Aromatic Substitution (SNAr) main_structure->A C2-Cl bond B Nitro Group Reduction main_structure->B NO₂ group C Cross-Coupling (e.g., Suzuki, Buchwald) main_structure->C C4-Br bond D [Br]-[Py(NO₂)]-[Nu] A->D E [Br]-[Py(NH₂)]-[Cl] B->E F [Ar]-[Py(NO₂)]-[Cl] C->F G A Synthesized Product (Crude) B Purification A->B C Purity Check (HPLC >98%?) B->C D Structure Confirmation (NMR, MS) C->D Yes F Repurify / Re-synthesize C->F No E Release for Use D->E F->B

References

Spectroscopic Profile of 4-Bromo-2-chloro-5-nitropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-chloro-5-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its trifunctional nature, featuring bromo, chloro, and nitro substituents on a pyridine core, offers versatile reactivity for the synthesis of more complex molecular architectures. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and comparative data from related structures.

Molecular Structure and Spectroscopic Implications

The pyridine ring is an electron-deficient aromatic system, and its electronic properties are further modulated by the presence of three substituents: two electron-withdrawing halogens (Bromo and Chloro) and a strongly electron-withdrawing nitro group. This substitution pattern significantly influences the chemical environment of the remaining ring protons and carbons, leading to predictable and interpretable spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy: Analysis of Proton Signals

The structure of this compound presents two aromatic protons. Their chemical shifts are influenced by the anisotropic effect of the pyridine ring and the electronic effects of the substituents. The electron-withdrawing nature of the chloro, bromo, and nitro groups will deshield the ring protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted pyridine.

Based on analogous structures like 2-chloro-5-nitropyridine, we can predict the ¹H NMR spectrum of this compound to exhibit two distinct signals in the aromatic region.[1] The proton at the C3 position is expected to appear as a singlet, and the proton at the C6 position will also be a singlet. The exact chemical shifts will be influenced by the specific solvent used for analysis.

Predicted ¹H NMR Data (in CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-38.5 - 8.7Singlet
H-69.2 - 9.4Singlet

The downfield shift of H-6 is anticipated due to the strong deshielding effect of the adjacent nitro group and the nitrogen atom of the pyridine ring.

¹³C NMR Spectroscopy: A Look at the Carbon Skeleton

The ¹³C NMR spectrum will reveal five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts are governed by the electronegativity of the substituents and the overall electron density distribution in the ring. The carbon atoms directly attached to the electronegative nitrogen, chlorine, bromine, and the nitro group (C2, C4, C5) are expected to be significantly deshielded and appear at a lower field. In contrast, the carbons bearing a proton (C3, C6) will resonate at a relatively higher field. The chemical shifts for substituted pyridines can be complex, but general trends can be predicted.[2][3][4]

Predicted ¹³C NMR Data (in CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
C-2152 - 155
C-3125 - 128
C-4120 - 123
C-5140 - 143
C-6148 - 151

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations corresponding to the aromatic ring and the nitro group.

Key IR Absorption Bands:

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
NO₂Asymmetric Stretch1520 - 1560Strong
NO₂Symmetric Stretch1340 - 1360Strong
C=N, C=CRing Stretching1550 - 1650Medium-Strong
C-HAromatic Stretch3000 - 3100Weak-Medium
C-ClStretch600 - 800Medium-Strong
C-BrStretch500 - 600Medium-Strong

The two strong absorption bands for the nitro group are highly characteristic and serve as a key diagnostic feature in the IR spectrum.[5][6][7] The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, a typical region for sp² C-H bonds.[8]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (Molecular Formula: C₅H₂BrClN₂O₂), the calculated monoisotopic mass is approximately 235.9 amu.[9]

Expected Mass Spectrum Features (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected around m/z 236, 238, and 240. The characteristic isotopic pattern of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) will result in a complex but predictable isotopic distribution for the molecular ion and its fragments.[10]

  • Key Fragmentation Pathways: The fragmentation of halonitropyridines is often initiated by the loss of the nitro group or a halogen atom.[11][12][13]

    • Loss of NO₂: [M - NO₂]⁺ - A significant fragment resulting from the loss of a nitro radical (46 amu).

    • Loss of Cl: [M - Cl]⁺ - Loss of a chlorine radical (35 or 37 amu).

    • Loss of Br: [M - Br]⁺ - Loss of a bromine radical (79 or 81 amu).

    • Ring Cleavage: Subsequent fragmentation of the pyridine ring can lead to smaller charged fragments.

The relative abundance of these fragments provides valuable structural information.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Spectrum Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: For Electron Ionization (EI), introduce the sample via a direct insertion probe or a GC inlet. For Electrospray Ionization (ESI), infuse the solution directly into the source.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of bromine and chlorine.

Visualizing the Spectroscopic Workflow

The logical flow of spectroscopic analysis for structural elucidation can be visualized as follows:

SpectroscopicWorkflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation & Confirmation NMR->Structure C-H Framework IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

References

commercial availability of 4-Bromo-2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-chloro-5-nitropyridine: Commercial Availability, Synthesis, and Applications

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its pyridine core is substituted with three key functional groups: a bromine atom, a chlorine atom, and a nitro group. This unique combination of electron-withdrawing groups and halogens at specific positions makes it a versatile and valuable building block in organic synthesis.[1][2] The presence of these groups provides multiple reactive sites, allowing for sequential and regioselective modifications to construct complex molecular architectures.[1]

This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing comprehensive information on the commercial availability, key properties, synthetic utility, and safety considerations of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental for its effective use in synthesis and for ensuring safe handling and storage. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1261767-18-3[1]
Molecular Formula C₅H₂BrClN₂O₂[1]
Molecular Weight 237.44 g/mol [1]
Appearance Yellow Powder / Solid[3]
Purity Typically ≥95%[1]
Melting Point 64 - 69 °C (for the related 5-Bromo-2-chloro-3-nitropyridine)[3]
Storage Room temperature, under an inert gas atmosphere[1]

Commercial Availability and Suppliers

This compound is available from a variety of chemical suppliers that specialize in providing building blocks for research and development. Purity levels are typically high, ensuring reproducibility in synthetic applications. The table below lists several commercial sources. Researchers are advised to contact suppliers directly for the most current pricing and availability information.

SupplierPurity OfferedAvailable QuantitiesCAS Number Listed
Sigma-Aldrich (Merck) Not specifiedInquire1261767-18-3
MySkinRecipes ≥95%100mg, 250mg, 1g, 5g1261767-18-3
ChemUniverse InquireInquireNot specified
AChemBlock 95% (for 2-bromo-5-chloro-4-nitropyridine)Inquire1805185-41-4

Note: The availability and listed specifications are subject to change. It is crucial to verify the product details with the supplier before procurement.

Synthetic Pathways and Reactivity

The synthetic value of this compound lies in the differential reactivity of its substituents. The chlorine atom at the 2-position and the bromine atom at the 4-position are susceptible to nucleophilic aromatic substitution (SNAr) reactions, while the nitro group can be reduced to an amine, providing a handle for further derivatization.[2]

Illustrative Synthetic Workflow

The synthesis of functionalized nitropyridines often involves a multi-step process, including nitration, halogenation, and subsequent modifications. The following diagram illustrates a generalized workflow for the preparation of a related di-halogenated nitropyridine, which showcases the typical transformations involved.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Halogenation (Bromination) cluster_2 Step 3: Chlorination cluster_3 Final Product A Pyridin-2-ol Derivative B Nitropyridin-2-ol A->B HNO₃ / H₂SO₄ C Bromo-nitropyridin-2-ol B->C Br₂ / Acetic Acid D This compound (or related isomer) C->D POCl₃

Caption: Generalized synthetic workflow for producing halogenated nitropyridines.

Exemplary Synthetic Protocol: Synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine

The following protocol, adapted from the synthesis of a structurally similar compound, illustrates a practical experimental approach.[4]

Step 1: Bromination of 4-Methyl-5-nitropyridin-2-ol

  • Suspend 4-Methyl-5-nitropyridin-2-ol (1.0 eq) in acetic acid.

  • Add bromine (6.0 eq) dropwise to the suspension over 1.5 hours.

  • Stir the mixture for 5 minutes, then pour it into ice-water.

  • Stir the resulting suspension for 1 hour.

  • Filter the suspension, wash the residue with water, and dry in vacuo to yield 3-bromo-4-methyl-5-nitropyridin-2-ol.

Step 2: Chlorination of 3-bromo-4-methyl-5-nitropyridin-2-ol

  • Suspend the product from Step 1 (1.0 eq) in acetonitrile (CH₃CN).

  • Add phosphorus oxychloride (POCl₃) (1.6 eq) dropwise.

  • Heat the reaction mixture at 75 °C for 19 hours.

  • Allow the mixture to cool and then pour it into ice-water.

  • Isolate the precipitate by filtration, wash the residue with water, and dry in vacuo to obtain the final product, 3-bromo-2-chloro-4-methyl-5-nitropyridine.[4]

Applications in Drug Discovery and Agrochemicals

The unique substitution pattern of this compound makes it a valuable precursor for a wide range of biologically active molecules.

Pharmaceutical Development

Nitropyridine derivatives are crucial intermediates in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[5] The pyridine scaffold is a common motif in many drugs, and the reactive handles on this compound allow for its elaboration into complex drug candidates.[2][5]

  • Kinase Inhibitors: The 2-aminopyridine structure, which can be readily accessed by reduction of the nitro group and subsequent reactions, is a key pharmacophore in many kinase inhibitors used in oncology.[6]

  • Antibacterial Agents: This intermediate is employed in the synthesis of novel compounds targeting bacterial infections.[1]

  • General Drug Discovery: The ability to perform selective cross-coupling and substitution reactions at the bromine and chlorine positions allows for the creation of diverse chemical libraries for high-throughput screening.

Agrochemical Synthesis

In addition to its role in pharmaceuticals, this compound serves as a building block for modern agrochemicals.[1] Its structure can be incorporated into next-generation pesticides and herbicides, contributing to improved crop protection and agricultural productivity.[7]

Reaction Versatility Diagram

The following diagram illustrates how this compound can serve as a central hub for generating diverse molecular scaffolds.

G A This compound B Suzuki / Stille Coupling (at C4-Br) A->B Pd Catalyst, Base C Nucleophilic Substitution (at C2-Cl) A->C Nu-H (e.g., R-NH₂, R-OH) D Nitro Group Reduction (-NO₂ → -NH₂) A->D Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) E Aryl/Heteroaryl Pyridines B->E F 2-Amino/Alkoxy/Thio Pyridines C->F G Diaminopyridine Derivatives D->G

Caption: Key reaction pathways starting from this compound.

Safety, Handling, and Storage

As with all reactive chemical reagents, proper safety precautions must be observed when handling this compound and related compounds. Information is derived from safety data sheets (SDS) for structurally similar nitropyridines.[3][8][9]

Hazard Identification:

  • May cause skin irritation.[9]

  • Causes serious eye irritation.[9]

  • May cause respiratory irritation.[9]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear impervious gloves.[8]

  • Eye Protection: Use chemical safety goggles or glasses.[3][8]

  • Body Protection: Wear a lab coat or other protective work clothing.[8]

  • Respiratory Protection: Use a suitable respirator if high concentrations of dust are present or ventilation is inadequate.[8]

First-Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[3][8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical advice.[3][8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3][8]

  • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[3]

Storage and Handling:

  • Store in a well-ventilated place and keep the container tightly closed.[3]

  • Store at room temperature under an inert gas to prevent degradation.[1]

  • Wash hands thoroughly after handling.[3]

Conclusion

This compound is a pivotal chemical intermediate with significant utility in both pharmaceutical and agrochemical research and development. Its commercial availability from specialized suppliers, combined with its well-defined reactivity, allows chemists to strategically design and execute complex synthetic routes. A comprehensive understanding of its properties, synthetic applications, and safety protocols is essential for leveraging this versatile building block to its full potential in the creation of novel and impactful molecules.

References

reactivity of the nitro group in 4-Bromo-2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 4-Bromo-2-chloro-5-nitropyridine

Abstract

This technical guide provides a comprehensive analysis of the reactivity of this compound, a key heterocyclic building block in the fields of medicinal chemistry and materials science. The document elucidates the profound influence of the 5-nitro group on the molecule's chemical behavior, with a primary focus on two principal transformations: nucleophilic aromatic substitution (SNAr) at the halogenated positions and the selective reduction of the nitro group itself. This guide is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, field-proven experimental protocols, and a robust framework for the strategic utilization of this versatile scaffold in complex organic synthesis.

Introduction: The Electronic Landscape of this compound

This compound is a pyridine ring system strategically functionalized with two distinct halogen atoms and a potent electron-withdrawing nitro group. The confluence of these substituents creates a unique electronic environment that dictates its reactivity. The pyridine nitrogen atom, being more electronegative than carbon, inherently renders the ring electron-deficient. This effect is dramatically amplified by the strong -I (inductive) and -M (mesomeric) effects of the nitro group at the 5-position.

The primary consequence of this pronounced electron deficiency is the significant activation of the pyridine ring towards nucleophilic attack, a cornerstone of its synthetic utility.[1] Concurrently, the nitro group itself serves as a versatile functional handle, amenable to reduction to the corresponding amine, which opens a vast landscape for further derivatization. This guide will dissect these two major avenues of reactivity, providing both the theoretical underpinnings and practical methodologies for their exploitation.

Nucleophilic Aromatic Substitution (SNAr): A Regioselective Functionalization

The most prominent reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at C5 activates the positions ortho (C4 and C6) and para (C2) to it for nucleophilic attack. In this molecule, the C2 and C4 positions are occupied by chloro and bromo groups, respectively, making them excellent leaving groups.

The Underlying Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial, and typically rate-determining, step is the attack of a nucleophile on an electron-deficient carbon atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The aromaticity of the ring is then restored in the second step through the expulsion of the halide leaving group.

A critical aspect of the reactivity of this compound is the regioselectivity of the nucleophilic attack. While both the C2 and C4 positions are activated, substitution occurs preferentially at the C4 position . This selectivity is dictated by the relative stability of the corresponding Meisenheimer complexes.

  • Attack at C4 (para to -NO₂): When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer complex can be delocalized not only onto the pyridine nitrogen but also, and most importantly, onto the oxygen atoms of the nitro group through resonance. This extensive delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy of this pathway.[2]

  • Attack at C2 (ortho to pyridine N, meta to -NO₂): Nucleophilic attack at the C2 position also allows for delocalization of the negative charge onto the electronegative pyridine nitrogen.[3][4] However, direct resonance delocalization onto the nitro group is not possible. Consequently, the intermediate formed via C2 attack is less stable, and this reaction pathway is kinetically disfavored.

This pronounced regioselectivity makes this compound a reliable building block for the synthesis of 4-substituted-2-chloro-5-nitropyridine derivatives.

SNAr_Regioselectivity cluster_main Regioselectivity of Nucleophilic Attack cluster_C4 C4 Attack (Favored Pathway) cluster_C2 C2 Attack (Disfavored Pathway) Reactant This compound Intermediate_C4 Meisenheimer Complex (C4) More Stable (Charge on N and NO₂) Reactant->Intermediate_C4 Attack at C4 Intermediate_C2 Meisenheimer Complex (C2) Less Stable (Charge on N only) Reactant->Intermediate_C2 Attack at C2 Nucleophile Nucleophile (Nu⁻) Nucleophile->Reactant Product_C4 4-Nu-2-chloro-5-nitropyridine Intermediate_C4->Product_C4 - Br⁻ Product_C2 2-Nu-4-bromo-5-nitropyridine Intermediate_C2->Product_C2 - Cl⁻

Caption: Regioselectivity of nucleophilic attack on this compound.

Experimental Protocol: Selective C4-Amination (Adapted)

The following protocol for the selective amination at the C4 position is adapted from a highly analogous procedure for 2,4-dichloro-5-nitropyridine and serves as a robust template.[2]

Reaction: Synthesis of 4-(Alkyl/Arylamino)-2-chloro-5-nitropyridine.

Reagents and Materials:

  • This compound

  • Primary or Secondary Amine (e.g., cyclopentylamine)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (e.g., 5-10 mL per mmol of substrate).

  • In a separate flask, prepare a solution of the desired amine (1.0-1.1 eq.) and triethylamine (2.0 eq.) in anhydrous acetonitrile.

  • Reaction Execution: To the stirred solution of this compound at room temperature, add the amine/triethylamine solution dropwise over 5-10 minutes.

  • Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored for the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 4-(Alkyl/Arylamino)-2-chloro-5-nitropyridine.

Data Presentation: Expected Reactivity with Various Nucleophiles

Nucleophile ClassExample NucleophileExpected Product (at C4)Typical Conditions
Amines Aniline, Piperidine4-Amino-2-chloro-5-nitropyridine derivativeAprotic solvent (ACN, THF, DCM), often with a non-nucleophilic base (TEA, DIPEA), Room Temp.
Alkoxides Sodium Methoxide (NaOMe)2-Chloro-4-methoxy-5-nitropyridineCorresponding alcohol as solvent (e.g., MeOH for NaOMe), Room Temp. to moderate heating.
Thiols Sodium Thiophenoxide (NaSPh)2-Chloro-5-nitro-4-(phenylthio)pyridineAprotic solvent (DMF, DMSO), Room Temp.

Reduction of the Nitro Group: Gateway to 5-Aminopyridines

The second major reactive pathway for this compound is the reduction of the nitro group to a primary amine. This transformation is of paramount importance as it yields 5-Bromo-2-chloro-pyridin-4-amine, a versatile intermediate for the synthesis of a wide array of biologically active compounds.[5]

A key challenge in this reduction is the preservation of the C-Br and C-Cl bonds, which are susceptible to hydrogenolysis under certain catalytic hydrogenation conditions. Therefore, the choice of the reducing agent and reaction conditions is critical for achieving high chemoselectivity.

Methodologies for Chemoselective Nitro Reduction

Several methods have proven effective for the reduction of nitroarenes in the presence of halogens.

  • Catalytic Hydrogenation with Raney Nickel: While palladium on carbon (Pd/C) is a common catalyst for nitro group reduction, it is also highly effective at dehalogenating aryl halides. Raney Nickel is often a superior choice for substrates where the preservation of chloro and bromo substituents is desired.[4]

  • Metal/Acid Reduction: Classical methods using metals like iron, tin, or zinc in an acidic medium are highly reliable for nitro group reduction and are generally compatible with aryl halides.[6] Stannous chloride (SnCl₂) in ethanol or hydrochloric acid is a particularly mild and effective reagent for this purpose.

  • Transfer Hydrogenation: Reagents like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C, but with careful monitoring) can also effect the reduction.

Nitro_Reduction_Workflow cluster_workflow Workflow for Chemoselective Nitro Group Reduction Start This compound Reagents Reducing Agent (e.g., SnCl₂·2H₂O or Fe/HCl) Reaction Reaction in Solvent (e.g., Ethanol or Acetic Acid) Stir at Room Temp. or Heat Start->Reaction Reagents->Reaction Workup Aqueous Work-up (Basification, Extraction) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product 5-Bromo-2-chloro-pyridin-4-amine Purification->Product

References

electrophilic and nucleophilic sites of 4-Bromo-2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4-Bromo-2-chloro-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from a well-defined and predictable reactivity profile, dominated by its electron-deficient nature. This guide provides a comprehensive analysis of the molecule's electronic structure, delineating its primary electrophilic and nucleophilic centers. We will explore the mechanistic underpinnings of its reactivity, focusing on Nucleophilic Aromatic Substitution (SNAr) as the principal reaction pathway. The discussion covers regioselectivity, leaving group aptitude, and the causal factors dictating reaction outcomes. Furthermore, a representative experimental protocol is provided to illustrate its practical application in synthesis.

Introduction

The pyridine scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals.[1] Functionalization of this core allows for the precise tuning of a molecule's physicochemical and biological properties. This compound represents a versatile building block, engineered for selective modification. The strategic placement of two distinct halogen atoms (bromine and chlorine) and a potent electron-withdrawing nitro group on the pyridine ring creates a molecule with highly activated positions for chemical transformation.

This guide serves as a technical deep-dive for scientists leveraging this reagent in multi-step syntheses. By understanding the interplay of inductive and resonance effects, researchers can strategically target specific sites on the molecule to construct complex molecular architectures with high efficiency and control.

Chapter 1: Electronic Structure and Reactivity Analysis

Molecular Architecture

The reactivity of this compound is a direct consequence of its electronic landscape. The pyridine nitrogen, being more electronegative than carbon, inherently reduces the electron density of the aromatic ring. This effect is dramatically amplified by the substituents.

Governing Electronic Effects
  • Pyridine Nitrogen: Exerts a strong inductive electron-withdrawing effect (-I) and a resonance-withdrawing effect (-M), creating electron-deficient (electrophilic) carbons at the α (C2, C6) and γ (C4) positions.

  • Nitro Group (C5): As one of the most powerful electron-withdrawing groups, the nitro substituent deactivates the entire ring towards electrophilic attack through both strong inductive (-I) and resonance (-M) effects. Its primary influence in this molecule is the potent activation of positions ortho (C4, C6) and para (C2) to it for nucleophilic attack.

  • Halogens (C2-Chloro, C4-Bromo): Both chlorine and bromine exert a strong inductive-withdrawing effect (-I) due to their high electronegativity, further increasing the electrophilicity of the carbons to which they are attached. While they have a weak resonance-donating effect (+M), it is overwhelmingly negated by the inductive pull and the influence of the other substituents.

The confluence of these effects renders the pyridine ring exceptionally electron-poor, making it a prime substrate for reactions with nucleophiles and highly resistant to reactions with electrophiles.

Mapping the Reactive Sites

The molecule possesses distinct regions of electrophilicity and nucleophilicity. The primary nucleophilic site is the lone pair of electrons on the pyridine nitrogen. The primary electrophilic sites are the carbon atoms of the aromatic ring, particularly those bearing halogen leaving groups.

Caption: Predicted electrophilic (red arrows) and nucleophilic (green arrow) centers.

Chapter 2: Nucleophilic Aromatic Substitution (SNAr)

The overwhelmingly dominant reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). This is not a concerted (SN2) or stepwise dissociative (SN1) process, which are geometrically and energetically unfavorable on sp²-hybridized carbons.[2]

The Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4]

  • Addition: The nucleophile (Nu⁻) attacks one of the electron-deficient carbons bearing a leaving group (C2 or C4), breaking the aromaticity of the ring and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][5][6]

  • Elimination: The aromaticity is restored by the expulsion of the halide leaving group (Cl⁻ or Br⁻), resulting in the net substitution product.

The stability of the Meisenheimer intermediate is the key to this reaction's feasibility. The negative charge is delocalized across the ring and, crucially, onto the electronegative oxygen atoms of the nitro group and the pyridine ring nitrogen (when attack is at C2 or C4).[7] This delocalization provides a low-energy pathway that is unavailable for electron-rich or non-activated aromatic systems.

Regioselectivity: C2 versus C4

Both the C2 and C4 positions are highly activated for nucleophilic attack.

  • C2 Position (Chloro): This site is activated by the ring nitrogen (ortho), the nitro group (para), and bears a good leaving group (chloride). The attack at this position allows the negative charge of the Meisenheimer intermediate to be delocalized onto both the ring nitrogen and the nitro group, providing substantial stabilization.

  • C4 Position (Bromo): This site is activated by the ring nitrogen (para), the nitro group (ortho), and possesses an excellent leaving group (bromide). Similar to the C2 attack, the resulting intermediate is highly stabilized by delocalization onto the nitro group and the ring nitrogen.

The precise site of substitution can depend on a variety of factors:

  • Nature of the Nucleophile: Sterically hindered nucleophiles may favor the less-encumbered position.

  • Reaction Conditions: Temperature and solvent can influence the kinetic vs. thermodynamic product distribution.

  • Leaving Group Aptitude: While bromide is generally a better leaving group than chloride, the "element effect" in SNAr can be complex.[8] The rate-determining step is often the initial nucleophilic attack, meaning the electrophilicity of the carbon center can be more critical than the leaving group's ability to depart.[8][9] In many cases, the C2 position is preferentially substituted due to the strong para-activating effect of the nitro group.

Representative Experimental Protocol: Selective Amination

This protocol describes a typical SNAr reaction, demonstrating the selective displacement of the chlorine atom at the C2 position with an amine nucleophile.

Objective: Synthesize 4-Bromo-5-nitro-2-(phenylmethanamine)pyridine.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent and Reagents: Dissolve the starting material in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Nucleophile Addition: Add benzylamine (1.1-1.2 eq) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, cool the mixture to room temperature and pour it into ice-water. A precipitate of the product should form.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and dry under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Caption: General workflow for a Nucleophilic Aromatic Substitution reaction.

Chapter 3: Nucleophilic Sites and Electrophilic Reactions

The Pyridine Nitrogen: A Basic and Nucleophilic Center

The most prominent nucleophilic site on the molecule is the nitrogen atom of the pyridine ring. Its lone pair of electrons is available to react with electrophiles.

  • Basicity: It will readily react with acids to form a pyridinium salt. This protonation further deactivates the ring system.

  • Alkylation/Acylation: The nitrogen can be targeted by alkylating or acylating agents to form quaternary N-alkyl or N-acyl pyridinium salts. These reactions are typically facile.

Electrophilic Aromatic Substitution (EAS): A Highly Disfavored Pathway

Attempting an Electrophilic Aromatic Substitution (EAS) reaction (e.g., nitration, halogenation, Friedel-Crafts) on this compound is synthetically unviable. The pyridine ring is severely deactivated by four powerful electron-withdrawing entities (the ring nitrogen itself, two halogens, and a nitro group).[10] Furthermore, under the acidic conditions required for most EAS reactions, the pyridine nitrogen would be protonated, adding a formal positive charge and rendering the ring even more resistant to attack by an incoming electrophile.[11]

Chapter 4: Summary of Reactivity

The table below summarizes the key reactive sites and their expected chemical behavior.

SiteTypeGoverning FactorsCommon ReactionsReactivity Level
C2 Carbon ElectrophilicActivated by N (ortho) & NO₂ (para); bears Cl leaving groupNucleophilic Aromatic Substitution (SNAr)Very High
C4 Carbon ElectrophilicActivated by N (para) & NO₂ (ortho); bears Br leaving groupNucleophilic Aromatic Substitution (SNAr)Very High
Pyridine N NucleophilicLone pair of electrons availableProtonation (acid-base), Alkylation, AcylationHigh
C3, C6 Carbons ElectrophilicGeneral ring deactivationNo common reactionsVery Low
Aromatic Ring (π-system) Nucleophilic (in EAS)Extreme deactivation by all substituentsElectrophilic Aromatic Substitution (EAS)Negligible

Conclusion

This compound is an archetypal electron-deficient heterocyclic system designed for predictable and selective functionalization. Its reactivity is overwhelmingly governed by the principles of Nucleophilic Aromatic Substitution, with the C2 and C4 positions serving as highly activated electrophilic sites for the introduction of a wide array of nucleophiles. The pyridine nitrogen provides the sole nucleophilic center. A thorough understanding of these electronic characteristics is paramount for any scientist aiming to effectively utilize this powerful reagent in the synthesis of novel compounds for drug discovery and material science applications.

References

Methodological & Application

Application Notes and Protocols for the Chemoselective Sonogashira Coupling of 4-Bromo-2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Alkynylation of a Privileged Heterocyclic Scaffold

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4]

This application note provides a detailed protocol and expert insights for the chemoselective Sonogashira coupling of 4-Bromo-2-chloro-5-nitropyridine. This substrate is a highly functionalized, electron-deficient pyridine derivative, offering multiple reaction sites. The ability to selectively introduce an alkynyl moiety at the C-4 position, while preserving the C-2 chloro substituent, opens avenues for subsequent diverse functionalization, making it a valuable building block for complex molecular architectures in drug discovery and materials science. The presence of the strongly electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the pyridine ring, a key consideration in the protocol design.[5][6]

Mechanistic Rationale and Chemoselectivity

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] A comprehensive understanding of this mechanism is paramount to rationalizing the reaction conditions and predicting the outcome, particularly the chemoselectivity observed with polyhalogenated substrates.

The Catalytic Cycles:

  • Palladium Cycle: The cycle commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This step is often rate-determining and is significantly influenced by the nature of the carbon-halogen bond.[6]

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide species. This step enhances the nucleophilicity of the alkyne.[7]

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the final alkynylated product and regenerate the active Pd(0) catalyst, thus completing the cycle.[7]

Achieving Chemoselectivity with this compound:

The key to a successful protocol for this substrate lies in exploiting the differential reactivity of the C-Br and C-Cl bonds. The established reactivity trend for halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[3][8] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds (C-Cl > C-Br > C-I), which directly impacts the ease of the oxidative addition step.

For this compound, the C-Br bond is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the stronger C-Cl bond. By carefully controlling the reaction conditions, particularly temperature and reaction time, it is possible to achieve highly selective coupling at the C-4 position. The electron-withdrawing nitro group at the 5-position further activates the ring towards nucleophilic attack and influences the electronic environment of the C-X bonds, generally enhancing the reactivity of the aryl halide in the oxidative addition step.[6]

Experimental Protocol: Selective Sonogashira Coupling at the C-4 Position

This protocol is designed to favor the selective reaction at the C-Br bond of this compound. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to ensure catalyst stability and prevent unwanted side reactions like Glaser coupling.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%CommercialStarting material (1.0 equiv)
Terminal Alkyne (e.g., Phenylacetylene)>98%CommercialCoupling partner (1.1 - 1.2 equiv)
Bis(triphenylphosphine)palladium(II) dichlorideCatalyst gradeCommercialPd(PPh₃)₂Cl₂ (2-3 mol%)
Copper(I) Iodide (CuI)>99%CommercialCo-catalyst (4-5 mol%)
Triethylamine (Et₃N)Anhydrous, >99.5%CommercialBase and solvent
Tetrahydrofuran (THF)Anhydrous, >99.9%CommercialCo-solvent
Diatomaceous Earth (e.g., Celite®)Filtration aidCommercialFor workup
Ethyl AcetateACS GradeCommercialFor extraction
Saturated aq. NH₄ClReagent GradeIn-house prepFor workup
BrineReagent GradeIn-house prepFor workup
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialDrying agent
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

    • Causality: Using an oven-dried flask and maintaining an inert atmosphere is crucial to prevent moisture from deactivating the catalysts and to avoid oxygen which can promote the homocoupling (Glaser coupling) of the terminal alkyne, an undesired side reaction.[2]

  • Solvent and Reagent Addition:

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) via syringe. A typical solvent ratio would be 1:1 THF/Et₃N, with a concentration of the substrate around 0.1-0.2 M.

    • Causality: Triethylamine acts as both a base to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and as a solvent. THF is an excellent co-solvent that ensures the solubility of all reactants and catalysts.[8] Degassing the solvents prior to use is recommended.

  • Addition of Alkyne:

    • Add the terminal alkyne (1.1 equiv) dropwise to the stirred reaction mixture at room temperature.

    • Causality: A slight excess of the alkyne is used to ensure complete consumption of the limiting aryl halide. Dropwise addition helps to control any potential exotherm and maintain a low concentration of free alkyne, which can help minimize homocoupling.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Maintaining a moderate temperature (room temperature to 40 °C) is key to achieving high chemoselectivity. Higher temperatures could provide sufficient energy to overcome the activation barrier for the oxidative addition of the C-Cl bond, leading to a mixture of products.[8] The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of diatomaceous earth to remove the catalyst residues and amine salts. Wash the pad with additional ethyl acetate.

    • Combine the organic filtrates and wash sequentially with saturated aqueous ammonium chloride solution and brine.

    • Causality: The aqueous washes are essential to remove the triethylammonium bromide salt and any remaining base.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-chloro-5-nitro-4-(alkynyl)pyridine.

Visualization of the Experimental Workflow

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Substrate, PdCl₂(PPh₃)₂, and CuI to Schlenk Flask inert 2. Evacuate and Backfill with Inert Gas reagents->inert solvents 3. Add Anhydrous THF and Et₃N inert->solvents alkyne 4. Add Terminal Alkyne Dropwise solvents->alkyne stir 5. Stir at RT, Monitor by TLC/LC-MS alkyne->stir dilute 6. Dilute with Ethyl Acetate stir->dilute filter 7. Filter through Diatomaceous Earth dilute->filter wash 8. Aqueous Wash (NH₄Cl, Brine) filter->wash purify 9. Dry, Concentrate, & Column Chromatography wash->purify end_product Pure Product: 2-chloro-5-nitro-4-(alkynyl)pyridine purify->end_product

Caption: Workflow for the chemoselective Sonogashira coupling.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive catalyst; insufficient base; moisture in the reaction.Ensure all reagents and solvents are anhydrous. Use freshly opened catalysts or store them properly. Ensure the base is of high purity and added in sufficient quantity. Briefly degassing the solvent mixture before adding the alkyne can be beneficial.
Formation of Di-substituted Product Reaction temperature is too high; prolonged reaction time.Maintain the reaction at room temperature and monitor closely. Once the starting material is consumed, proceed with the work-up. If selectivity is still an issue, consider using a less active catalyst system or lowering the temperature further (e.g., 0 °C to RT).
Glaser Homocoupling Presence of oxygen; high concentration of copper catalyst.Ensure the reaction is run under a strictly inert atmosphere. Degas all solvents thoroughly. Avoid an excessive amount of CuI. In persistent cases, a copper-free Sonogashira protocol may be considered, although this might require more forcing conditions and specialized ligands.[9]
Difficult Purification Close-running spots on TLC (product and starting material or byproducts).Optimize the column chromatography conditions. A different solvent system or using a high-performance chromatography system might be necessary. Ensure complete removal of the amine base during work-up as it can interfere with chromatography.

Conclusion

The protocol detailed herein provides a robust and reliable method for the chemoselective Sonogashira coupling of this compound, selectively yielding the C-4 alkynylated product. By leveraging the inherent differences in the reactivity of the carbon-halogen bonds and maintaining controlled reaction conditions, this powerful cross-coupling reaction can be effectively applied to this challenging substrate. This opens up a versatile synthetic route for the creation of novel, highly functionalized pyridine derivatives for applications across the chemical sciences.

References

Application Notes and Protocols for 4-Bromo-2-chloro-5-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block

In the landscape of modern drug discovery, nitrogen-containing heterocycles are privileged scaffolds, with the pyridine ring being a cornerstone of numerous approved therapeutics. The precise functionalization of this core is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. 4-Bromo-2-chloro-5-nitropyridine has emerged as a highly valuable and versatile building block for medicinal chemists. Its unique arrangement of two distinct halogen atoms (bromine and chlorine) and a potent electron-withdrawing nitro group provides a platform for sequential and regioselective chemical transformations. This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in the synthesis of complex molecular architectures, particularly those relevant to the development of kinase inhibitors and other targeted therapies.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is essential for its safe and effective use in synthesis.

PropertyValueReference
CAS Number 1261767-18-3[1]
Molecular Formula C₅H₂BrClN₂O₂[1]
Molecular Weight 237.44 g/mol
Appearance Yellow Powder/Solid[2]
Melting Point 64 - 69 °C[2]

Safety and Handling:

This compound is a chemical reagent that must be handled by trained professionals in a controlled laboratory environment.[3] Adherence to standard safety protocols is mandatory.

  • General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[2][4]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including impervious gloves, safety glasses with side shields or goggles, and a lab coat.[2][5]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation occurs.[2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[2]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[2][4]

    • Ingestion: Rinse mouth and seek immediate medical advice.[2]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3][4]

Reactivity Profile and Principles of Regioselectivity

The synthetic utility of this compound lies in the differential reactivity of its three key functional handles: the C4-bromine, the C2-chlorine, and the C5-nitro group.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of halogens in this step generally follows the order: I > Br > Cl.[6][7][8] This principle dictates that the C4-bromo position of this compound is significantly more reactive than the C2-chloro position. This allows for highly regioselective functionalization at the C4 position while leaving the C2-chloro untouched for subsequent transformations.

G cluster_0 Reactivity in Pd Cross-Coupling Start This compound Pd_cat Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Start->Pd_cat Reacts with OA Oxidative Addition (Rate-Determining Step) Pd_cat->OA C4_Product Selective reaction at C4-Br (More Reactive) OA->C4_Product Preferential C-Br cleavage C2_Unreacted C2-Cl remains (Less Reactive) OA->C2_Unreacted Disfavored C-Cl cleavage

Caption: Regioselectivity in Palladium Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, and this effect is amplified by the strongly electron-withdrawing nitro group at the C5 position. This electronic arrangement activates the halogenated carbons (C2 and C4) towards nucleophilic attack. The regioselectivity of SNAr reactions is determined by the stability of the intermediate Meisenheimer complex.[9][10]

  • Attack at C4 (para to the nitro group): When a nucleophile attacks the C4 position, the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group through resonance, providing significant stabilization.[9]

  • Attack at C2 (ortho to the nitro group): Attack at the C2 position also allows for delocalization of the negative charge onto the nitro group.

While both positions are activated, for many dihalopyridines, substitution at the C4 position is favored.[9] This makes SNAr a complementary strategy to cross-coupling, often allowing for selective functionalization at the C4-position with nitrogen, oxygen, or sulfur nucleophiles.

G cluster_1 Reactivity in Nucleophilic Aromatic Substitution (SNAr) Start This compound Nucleophile Nucleophile (Nu⁻) (e.g., R₂NH, RO⁻) Start->Nucleophile Reacts with Attack_C4 Attack at C4 Nucleophile->Attack_C4 Path A Attack_C2 Attack at C2 Nucleophile->Attack_C2 Path B Meisenheimer_C4 Meisenheimer Complex (Charge delocalized to NO₂) Attack_C4->Meisenheimer_C4 More Stable Intermediate Meisenheimer_C2 Meisenheimer Complex (Charge delocalized to NO₂) Attack_C2->Meisenheimer_C2 Less Stable Intermediate Product_C4 C4-Substituted Product (Generally Favored) Meisenheimer_C4->Product_C4

Caption: Regioselectivity in SNAr Reactions.

Key Synthetic Protocols

The following protocols are generalized frameworks. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol describes the palladium-catalyzed coupling of an arylboronic acid at the C4-bromo position.

Reaction Scheme: (this compound) + (Ar-B(OH)₂) --[Pd Catalyst, Base]--> (4-Aryl-2-chloro-5-nitropyridine)

ComponentRoleTypical Amount (equiv.)Example
This compoundElectrophile1.0-
Arylboronic AcidNucleophile1.1 - 1.5Phenylboronic acid
Palladium CatalystCatalyst0.02 - 0.05 (2-5 mol%)Pd(PPh₃)₄, PdCl₂(dppf)
BaseActivates Boronic Acid2.0 - 3.0K₂CO₃, Cs₂CO₃
SolventReaction Medium-1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.[11]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-2-chloro-5-nitropyridine.

Protocol 2: Regioselective Buchwald-Hartwig Amination at the C4-Position

This protocol details the palladium-catalyzed C-N bond formation at the C4-bromo position.[2][12][13]

Reaction Scheme: (this compound) + (R₂NH) --[Pd Catalyst, Ligand, Base]--> (4-(NR₂)-2-chloro-5-nitropyridine)

ComponentRoleTypical Amount (equiv.)Example
This compoundElectrophile1.0-
Amine (Primary or Secondary)Nucleophile1.2Morpholine
Palladium Pre-catalystCatalyst Source0.01 - 0.05 (1-5 mol%)Pd₂(dba)₃, Pd(OAc)₂
LigandStabilizes Catalyst0.02 - 0.10 (2-10 mol%)Xantphos, BINAP
BaseAmine Deprotonation1.4 - 2.0NaOtBu, Cs₂CO₃
SolventReaction Medium-Toluene, Dioxane

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., Xantphos, 0.08 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene), followed by the amine (1.2 equiv.).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction for completion using TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

Protocol 3: Regioselective Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol illustrates the selective substitution at the C4 position using an amine nucleophile, leveraging the electronic activation by the nitro group.[9]

Reaction Scheme: (this compound) + (R₂NH) --[Base]--> (4-(NR₂)-2-chloro-5-nitropyridine)

ComponentRoleTypical Amount (equiv.)Example
This compoundElectrophile1.0-
Amine NucleophileNucleophile1.0 - 1.2Cyclopentylamine
Base (optional)HCl Scavenger2.0Triethylamine (Et₃N)
SolventReaction Medium-Acetonitrile, DMF

Step-by-Step Procedure:

  • Reactant Preparation: Dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., acetonitrile) in a round-bottom flask.

  • Nucleophile Addition: In a separate flask, prepare a solution of the amine (1.0 equiv.) and a non-nucleophilic base like triethylamine (2.0 equiv.) in the same solvent.[9]

  • Reaction: Slowly add the amine/base solution to the stirred solution of the pyridine at room temperature.

  • Monitoring: Stir the reaction for 10-60 minutes, monitoring its progress by TLC. The reaction is often rapid.[9]

  • Workup: Concentrate the reaction mixture under vacuum. Perform an aqueous workup by partitioning the residue between ethyl acetate and water. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography to obtain the 4-amino-2-chloro-5-nitropyridine product.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

The sequential and regioselective functionalization of this compound makes it an ideal starting material for building complex kinase inhibitor scaffolds. The following hypothetical scheme illustrates a common strategy.

G cluster_workflow Case Study: Kinase Inhibitor Scaffold Synthesis A Start: This compound B Step 1: Suzuki Coupling (Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃) A->B C Intermediate 1: 4-Aryl-2-chloro-5-nitropyridine B->C D Step 2: Nitro Reduction (Fe/NH₄Cl or H₂, Pd/C) C->D E Intermediate 2: 4-Aryl-5-amino-2-chloropyridine D->E F Step 3: Buchwald-Hartwig Amination (Amine, Pd₂(dba)₃, Xantphos, NaOtBu) E->F G Final Scaffold: 2,4-Disubstituted-5-aminopyridine F->G

Caption: Workflow for a Kinase Inhibitor Scaffold.

  • Step 1: C4-Arylation via Suzuki Coupling. The synthesis begins with a selective Suzuki coupling at the C4-bromo position. This introduces a key aryl group, which often occupies the hydrophobic pocket of a kinase active site. The C2-chloro position remains available for the next step.

  • Step 2: Reduction of the Nitro Group. The nitro group is reduced to a primary amine. This is a crucial transformation, as the resulting amino group serves as a versatile handle for further elaboration and often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase. Common methods include reduction with iron powder in the presence of ammonium chloride or catalytic hydrogenation.

  • Step 3: C2-Amination via Buchwald-Hartwig Coupling. With the more reactive C4 position functionalized and the nitro group transformed, a second cross-coupling reaction is performed at the C2-chloro position. A Buchwald-Hartwig amination introduces a second point of diversity, allowing for the fine-tuning of solubility, cell permeability, and target engagement.

This three-step sequence efficiently transforms a simple building block into a complex, highly functionalized pyridine core, demonstrating the strategic power of this compound in accelerating drug discovery programs.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Functionalized Nitropyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, and its functionalization is critical for the development of novel therapeutic agents. Among substituted pyridines, 4-bromo-2-chloro-5-nitropyridine stands out as a versatile building block. The differential reactivity of its halogen substituents, governed by their electronic environment and position relative to the nitrogen atom and the strongly electron-withdrawing nitro group, allows for selective, stepwise functionalization. This regioselectivity is paramount in constructing complex molecular architectures.

Palladium-catalyzed cross-coupling reactions have transformed the landscape of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] For a substrate like this compound, these reactions—notably the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—provide a powerful toolkit for introducing diverse molecular fragments, paving the way for the synthesis of novel compounds with potential biological activity.

This document serves as a comprehensive technical guide, offering detailed protocols and mechanistic insights into the palladium-catalyzed cross-coupling of this compound. It is designed to equip researchers with the foundational knowledge and practical steps necessary to successfully employ this substrate in their synthetic campaigns.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

A fundamental understanding of the reaction mechanism is essential for troubleshooting and optimization. Palladium-catalyzed cross-coupling reactions predominantly proceed through a common catalytic cycle, initiated by the active Pd(0) species.[3][4]

The cycle comprises three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the electrophile (in this case, this compound), forming a Pd(II) intermediate. This is often the rate-determining and selectivity-determining step.[1][5]

  • Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide.[1][3]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired new bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4][6]

Palladium Catalytic Cycle Fig. 1: Generalized Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination Product R-R' (Product) PdII_R_Rprime->Product RedElim->Pd0 RX R-X (Aryl Halide) RX->PdII_RX R_M R'-M (Coupling Partner) R_M->PdII_R_Rprime

Caption: Generalized Palladium Cross-Coupling Cycle.

Regioselectivity: The C4-Br vs. C2-Cl Challenge

In dihalogenated pyridines, the site of the initial oxidative addition dictates the regiochemical outcome. Generally, for dihalopyridines, halides alpha (α) to the ring nitrogen (the C2 position) are more reactive than distal halides.[7] This is attributed to the more electron-deficient nature of the C2 carbon and a weaker C-X bond.[7] However, the reactivity order for halogens is I > Br > Cl > F.[8][9]

For this compound, these two factors are in opposition: the C2 position is electronically favored for attack, but the C-Br bond at C4 is inherently more reactive than the C-Cl bond at C2. In most standard palladium-catalyzed couplings, the greater lability of the C-Br bond dominates, leading to preferential coupling at the C4 position.[9] This allows for the synthesis of 4-substituted-2-chloro-5-nitropyridines, with the C2-chloro group available for subsequent transformations.

It is crucial to note that this selectivity can sometimes be inverted by judicious choice of catalyst, ligands, and reaction conditions.[7] Sterically bulky ligands, for instance, have been shown to favor reaction at the more sterically accessible C4 position in some dihalopyridine systems, while certain conditions can promote atypical selectivity.[7][10]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling at the C4-Position

This protocol details the coupling of this compound with an arylboronic acid, a reaction widely used for the formation of C(sp²)-C(sp²) bonds.[11][12]

Suzuki Coupling Workflow Fig. 2: Suzuki-Miyaura Coupling Workflow start Start: Assemble Reagents setup Reaction Setup: Add solids to Schlenk flask start->setup inert Inert Atmosphere: Evacuate & backfill with Ar/N₂ (3x) setup->inert solvents Solvent/Reagent Addition: Add degassed solvents & liquid reagents inert->solvents reaction Reaction: Heat to specified temp with stirring solvents->reaction monitor Monitoring: TLC or LC-MS reaction->monitor monitor->reaction Incomplete workup Work-up: Cool, dilute, wash monitor->workup Complete purify Purification: Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for the Suzuki coupling reaction.

Reagents & Materials:

Reagent/MaterialCAS NumberMolecular WeightRole
This compound5446-93-5237.44Electrophile
Arylboronic AcidVariesVariesNucleophile
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.56Catalyst
Potassium Phosphate (K₃PO₄)7778-53-2212.27Base
1,4-Dioxane123-91-188.11Solvent
Water (degassed)7732-18-518.02Co-solvent

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).[13]

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[14]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio to achieve a final concentration of approximately 0.2 M with respect to the starting pyridine.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.[13]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 4-aryl-2-chloro-5-nitropyridine product.

Coupling Partner (Example)Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic AcidPd(PPh₃)₄K₃PO₄Dioxane/H₂O901285-95
4-Methoxyphenylboronic AcidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O1001088-96
3-Thienylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901680-90
Protocol 2: Buchwald-Hartwig Amination at the C4-Position

This protocol describes the C-N bond formation between this compound and a primary or secondary amine, a reaction of immense importance in pharmaceutical synthesis.[15][16]

Reagents & Materials:

Reagent/MaterialCAS NumberMolecular WeightRole
This compound5446-93-5237.44Electrophile
Amine (Primary or Secondary)VariesVariesNucleophile
Pd₂(dba)₃51364-51-3915.72Palladium Source
Xantphos161265-03-8578.68Ligand
Sodium tert-butoxide (NaOtBu)865-48-596.10Base
Toluene108-88-392.14Solvent

Step-by-Step Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.05 equiv.), and sodium tert-butoxide (1.4 equiv.) to a dry reaction vial.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.2 M.

  • Reaction: Seal the vial and heat the mixture to 100 °C with stirring.[17]

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature and partition between ethyl acetate and water.[17] Separate the layers.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Amine (Example)Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene100690-98
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene110885-94[18]
n-ButylaminePd₂(dba)₃ / BrettPhosK₃PO₄t-BuOH1001288-95
Protocol 3: Sonogashira Coupling at the C4-Position

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond, linking the pyridine core to a terminal alkyne. This reaction is invaluable for creating linear, rigid structures and introducing a versatile functional handle for further chemistry.[19][20]

Reagents & Materials:

Reagent/MaterialCAS NumberMolecular WeightRole
This compound5446-93-5237.44Electrophile
Terminal AlkyneVariesVariesNucleophile
PdCl₂(PPh₃)₂13965-03-2701.90Catalyst
Copper(I) Iodide (CuI)7681-65-4190.45Co-catalyst
Triethylamine (Et₃N)121-44-8101.19Base/Solvent
Toluene108-88-392.14Solvent

Step-by-Step Procedure:

  • Reaction Setup: To a dry, argon-flushed Schlenk tube, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).[21]

  • Solvent and Reagent Addition: Add anhydrous toluene and triethylamine (2.0 equiv.). Then, add the terminal alkyne (1.5 equiv.) via syringe.[22]

  • Reaction: Stir the reaction mixture at room temperature. For less reactive alkynes, gentle heating to 40-60 °C may be required.[22][23]

  • Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the starting material (typically 4-20 hours).[21]

  • Work-up: Once complete, quench the reaction by adding water. Extract the aqueous phase with dichloromethane or ethyl acetate.[21]

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting residue by silica gel chromatography.

Alkyne (Example)Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene25692-99
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene252085-93[21]
1-OctynePd(PPh₃)₄ / CuIi-Pr₂NHDMF401280-90

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique; use fresh catalyst or a pre-catalyst.
Insufficiently strong base (Suzuki)Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[13]
Poorly soluble reagentsTry a different solvent system (e.g., DMF, NMP) or increase the temperature.
Side Product Formation (e.g., Homocoupling) Oxygen contaminationThoroughly degas all solvents and maintain a strict inert atmosphere.
Catalyst decompositionConsider a more robust ligand (e.g., biaryl phosphines for Buchwald-Hartwig).
Debromination/Dechlorination Presence of a hydrogen sourceEnsure anhydrous conditions. For Buchwald-Hartwig, β-hydride elimination can be a side reaction.[15]
Poor Regioselectivity (Reaction at C2) Catalyst/ligand choiceRe-evaluate the catalyst system. While atypical, some systems can favor C2 coupling. Stick to established protocols for C4 selectivity.[7]

Conclusion

The palladium-catalyzed cross-coupling of this compound is a robust and highly regioselective process, primarily favoring functionalization at the C4-bromo position. This selectivity provides a reliable entry point for the synthesis of 4-substituted-2-chloro-5-nitropyridines, which are valuable intermediates in drug discovery and materials science. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions each offer a distinct and powerful method for introducing carbon and nitrogen nucleophiles. By understanding the underlying mechanisms and adhering to carefully designed protocols, researchers can effectively leverage this versatile building block to accelerate their synthetic programs.

References

reaction conditions for nucleophilic aromatic substitution on 4-Bromo-2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Reaction Conditions for Nucleophilic Aromatic Substitution on 4-Bromo-2-chloro-5-nitropyridine

Preamble: Strategic Approach to SNAr on a Dihalogenated Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) is a powerful and fundamental transformation in modern organic synthesis, particularly for constructing functionalized heteroaromatic systems that form the core of many pharmaceuticals and agrochemicals.[1][2][3] The substrate, this compound, presents a classic case study in regioselectivity, where electronic effects dictated by the pyridine nitrogen and a potent electron-withdrawing group govern the reaction's outcome.

This document moves beyond a simple recitation of steps. It provides a strategic guide for researchers, explaining the underlying principles that dictate experimental choices. We will dissect the substrate's reactivity, establish a robust protocol for selective substitution, and provide the necessary data and visualizations to empower scientists to adapt and troubleshoot this crucial reaction.

Mechanistic Foundation & Regioselectivity Analysis

The facility of an SNAr reaction is contingent on two primary factors: the presence of a good leaving group and sufficient activation of the aromatic ring by electron-withdrawing groups (EWGs).[3][4] The reaction proceeds via a two-step addition-elimination mechanism, characterized by the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] The stability of this complex is the paramount factor determining the reaction rate and regioselectivity.

Electronic Landscape of this compound

Our substrate is doubly activated for SNAr:

  • Pyridine Nitrogen: The inherent electron-deficient nature of the pyridine ring facilitates nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. This is because the electronegative nitrogen can bear the negative charge in one of the key resonance structures of the Meisenheimer intermediate, providing significant stabilization.[5][6][7][8]

  • Nitro Group (-NO₂): The nitro group at the C5 position is a powerful EWG that further depletes the ring of electron density through both inductive and resonance effects, dramatically lowering the activation energy for nucleophilic attack.[1][3]

Predicting the Site of Attack: C4 vs. C2

The critical question for this substrate is which halogen will be displaced? While the typical leaving group aptitude in SNAr reactions is F > Cl ≈ Br > I, the electronic activation at the site of substitution is the dominant controlling factor here.[9][10][11]

  • Attack at C4 (Bromo position): This position is para to the ring nitrogen and ortho to the activating nitro group. Both these features provide powerful resonance stabilization for the negative charge in the Meisenheimer complex. The charge can be delocalized onto both the ring nitrogen and the oxygen atoms of the nitro group.

  • Attack at C2 (Chloro position): This position is ortho to the ring nitrogen but meta to the nitro group. While the ortho nitrogen provides stabilization, the meta-nitro group can only offer weaker, inductive electron withdrawal and cannot participate in resonance stabilization of the intermediate.

SNAr_Mechanism

Optimizing Reaction Parameters

Successful and high-yielding synthesis requires careful consideration of several interdependent parameters.

ParameterRecommended ChoiceRationale & Expert Insights
Nucleophile Primary/Secondary Amines, Alkoxides, ThiolatesThe choice of nucleophile is substrate-dependent. For this activated system, a wide range of nucleophiles are effective. Amines are particularly common for building blocks in drug discovery.[1]
Solvent Polar Aprotic (DMF, DMSO, NMP, Acetonitrile)These solvents are ideal as they effectively solvate the counter-ion of the nucleophile, enhancing its nucleophilicity, and can stabilize the charged Meisenheimer complex.[4] Protic solvents like ethanol can also be used, often at higher temperatures.
Base Triethylamine (Et₃N), DIPEA, K₂CO₃A non-nucleophilic base is required to neutralize the acid (HBr) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. Typically 1.1 to 1.5 equivalents are used.
Temperature 25°C to 100°CThe high activation of the substrate allows many reactions to proceed at room temperature. However, for less reactive nucleophiles or to increase the reaction rate, moderate heating (e.g., 80°C) is effective and generally does not compromise selectivity.[1][12]
Concentration 0.1 M to 0.5 MA concentration of approximately 0.2 M of the limiting reagent is a robust starting point for initial experiments.

Protocol: Selective Amination at the C4-Position

This protocol details the reaction of this compound with morpholine as a representative secondary amine nucleophile.

Materials & Reagents
  • This compound (1.0 eq)

  • Morpholine (1.1 - 1.2 eq)

  • Triethylamine (Et₃N) (1.2 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment
  • Round-bottom flask with magnetic stir bar

  • Condenser (if heating)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (to achieve a concentration of ~0.2 M) and stir until the solid is completely dissolved.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of morpholine (1.1 eq). An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using 3:1 Hexanes:EtOAc as eluent) by spotting the reaction mixture against the starting material. The reaction is typically complete within 2-6 hours. If the reaction is sluggish, heat the mixture to 60-80°C.

  • Workup - Quenching: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water or a dilute brine solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash twice with brine to remove residual DMF.

  • Drying & Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-(morpholino)-2-chloro-5-nitropyridine.[1]

Experimental Workflow Visualization

Workflow

References

synthesis of kinase inhibitors using 4-Bromo-2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Kinase Inhibitors Utilizing 4-Bromo-2-chloro-5-nitropyridine

Introduction: A Strategic Building Block for Targeted Therapeutics

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets in modern medicine.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, with over 60 such drugs approved by the US FDA for various indications.[2]

Central to the discovery and development of these targeted therapies is the availability of versatile chemical building blocks that enable the efficient and strategic synthesis of complex molecular architectures. This compound has emerged as a powerhouse intermediate for medicinal chemists.[3][4] Its utility stems from a unique combination of structural features: an electron-deficient pyridine ring, a strongly activating nitro group, and two distinct halogen atoms—bromine and chlorine. This arrangement allows for a series of selective and sequential chemical transformations, providing a robust platform for constructing diverse libraries of potential kinase inhibitors, particularly those based on privileged scaffolds like the pyridopyrimidine core.[1][5][6]

This guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, explaining the causality behind experimental choices and offering a validated workflow for the synthesis of kinase inhibitor precursors using this compound.

Core Principles: The Orthogonal Reactivity of this compound

The synthetic power of this compound lies in the differential reactivity of its three key functional sites. Understanding this reactivity is crucial for designing a logical and efficient synthetic route.

Palladium-Catalyzed Cross-Coupling at the C4-Position

The carbon-halogen bond at the 4-position (C4-Br) is the more reactive site in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This is because the reactivity of halogens in the rate-determining oxidative addition step follows the order: I > Br > Cl.[7][8][9] This inherent preference allows for the selective formation of a carbon-carbon bond at the C4 position while leaving the C2-Cl bond untouched for subsequent functionalization. This step is fundamental for introducing aryl or heteroaryl moieties that often occupy the solvent-exposed regions of a kinase's ATP-binding pocket.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The pyridine ring is rendered highly electron-deficient by the ring nitrogen and the powerful electron-withdrawing nitro group. This electronic profile makes the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr).[10][11] The halogen at the 2-position (C2-Cl) is particularly activated towards nucleophilic attack. The reaction proceeds through a resonance-stabilized negative intermediate known as a Meisenheimer complex.[11][12] This allows for the selective introduction of nitrogen or oxygen nucleophiles (e.g., amines, alkoxides) at the C2 position, a common strategy for installing groups that form critical hydrogen bonds with the hinge region of the kinase active site.

The Nitro Group: An Activating Group and Masked Amine

The nitro group at the C5-position serves a dual purpose. Initially, it acts as a potent activating group, facilitating the SNAr reaction at the C2-position.[10] Once the desired substitutions at C2 and C4 are complete, the nitro group can be reliably reduced to a primary amine. This newly formed amino group is a versatile synthetic handle, most commonly used to complete the synthesis of a fused heterocyclic system, such as the bicyclic pyridopyrimidine scaffold, which is a cornerstone of many potent kinase inhibitors.[1][5]

Strategic Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core

The orthogonal reactivity of this compound enables a logical and stepwise approach to complex scaffolds. The following workflow outlines the synthesis of a 2,4-disubstituted-pyrido[2,3-d]pyrimidine, a common core structure in kinase inhibitors.

G A 4-Bromo-2-chloro- 5-nitropyridine B Step 1: Suzuki Coupling (Arylboronic Acid, Pd Catalyst) A->B Selective C-C bond formation at C4 C 4-Aryl-2-chloro- 5-nitropyridine B->C D Step 2: SNAr (Amine Nucleophile, Base) C->D Selective C-N bond formation at C2 E 4-Aryl-2-amino- 5-nitropyridine D->E F Step 3: Nitro Reduction (e.g., Fe/NH4Cl) E->F Unmasking the amine G 4-Aryl-2,5-diaminopyridine F->G H Step 4: Cyclization (e.g., Formic Acid) G->H Ring formation I Substituted Pyrido[2,3-d]pyrimidine (Kinase Inhibitor Scaffold) H->I

Caption: General workflow for synthesizing a pyridopyrimidine scaffold.

Detailed Experimental Protocols

Safety Precautions

This compound and related halogenated nitropyridines are hazardous materials. They are often classified as irritants and can be harmful if inhaled, swallowed, or in contact with skin.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and impervious gloves (e.g., nitrile).[13]

  • Ventilation: Handle the solid and all reaction mixtures in a certified chemical fume hood to avoid inhalation of dust or vapors.[15][16]

  • Handling: Avoid creating dust when weighing the solid. Wash hands thoroughly after handling.[13][16]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol describes the selective coupling of an arylboronic acid at the C4-bromo position, leveraging its higher reactivity compared to the C2-chloro position under palladium catalysis.

Reagents & Materials

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Arylboronic Acid1.1–1.2Coupling Partner
Pd(PPh₃)₄ (Tetrakis)0.03–0.05Palladium(0) Catalyst
K₂CO₃ or K₃PO₄2.0–3.0Base (to activate boronic acid)
1,4-Dioxane-Organic Solvent
Water-Co-solvent, aids in dissolving the base

Step-by-Step Methodology

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 v/v ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[7]

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7][17]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-2-chloro-5-nitropyridine.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol details the displacement of the chloride at the C2-position with a primary or secondary amine. The C2-position is highly activated towards nucleophilic attack.

Reagents & Materials

ReagentMolar Equiv.Purpose
4-Aryl-2-chloro-5-nitropyridine1.0Starting Material (from Protocol 1)
Amine Nucleophile (R¹R²NH)1.1–1.5Nucleophile
K₂CO₃ or Et₃N (Triethylamine)1.5–2.0Base (to scavenge HCl byproduct)
Dimethyl Sulfoxide (DMSO) or Ethanol-Polar Aprotic or Protic Solvent

Step-by-Step Methodology

  • Reaction Setup: To a round-bottom flask with a magnetic stir bar, add the 4-aryl-2-chloro-5-nitropyridine (1.0 equiv.) and dissolve it in DMSO or Ethanol (to achieve a concentration of approx. 0.1-0.2 M).

  • Reagent Addition: Add the desired amine nucleophile (1.2 equiv.) followed by the base (e.g., K₂CO₃, 2.0 equiv.).[18]

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. If DMSO was used, pour the mixture into a beaker of cold water to precipitate the product. If ethanol was used, the product may precipitate upon cooling, or the solvent can be removed under reduced pressure.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a cold non-polar solvent (e.g., hexanes or diethyl ether) to remove impurities.

  • Purification: The crude product can be further purified by recrystallization or flash column chromatography if necessary to yield the pure 4-aryl-2-(substituted)amino-5-nitropyridine.

Protocol 3: Reduction of the Nitro Group

This protocol describes the reduction of the C5-nitro group to a primary amine, a crucial step for subsequent cyclization. Reduction with iron powder in the presence of an acid or ammonium chloride is a common, reliable method.

Reagents & Materials

ReagentMolar Equiv.Purpose
4-Aryl-2-amino-5-nitropyridine1.0Starting Material (from Protocol 2)
Iron Powder (Fe)3-5Reducing Agent
Ammonium Chloride (NH₄Cl)3-5Co-reagent
Ethanol/Water (e.g., 4:1)-Solvent System

Step-by-Step Methodology

  • Reaction Setup: In a round-bottom flask, suspend the 4-aryl-2-amino-5-nitropyridine (1.0 equiv.) and ammonium chloride (4.0 equiv.) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add iron powder (4.0 equiv.) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours). The disappearance of the yellow color of the nitro compound is a good visual indicator.

  • Workup: Once complete, cool the reaction to room temperature and filter the hot solution through a pad of Celite® to remove the iron salts.

  • Extraction: Wash the Celite pad thoroughly with hot ethanol or methanol. Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The residue can be partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer is then dried and concentrated to yield the crude 4-aryl-pyridine-2,5-diamine, which is often used in the next step without further purification.

Protocol 4: Cyclization to the Pyrido[2,3-d]pyrimidine Core

This final protocol describes the formation of the fused pyrimidine ring by reacting the diamine with a one-carbon electrophile like formic acid.

Reagents & Materials

ReagentMolar Equiv.Purpose
4-Aryl-pyridine-2,5-diamine1.0Starting Material (from Protocol 3)
Formic Acid (HCOOH)Large ExcessReagent and Solvent

Step-by-Step Methodology

  • Reaction Setup: Place the crude 4-aryl-pyridine-2,5-diamine (1.0 equiv.) in a round-bottom flask.

  • Reagent Addition: Add an excess of formic acid.

  • Reaction: Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours.

  • Monitoring: Monitor the formation of the product by LC-MS.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the mixture by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is ~7-8. This will cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash it with water, and dry it under vacuum to afford the desired substituted pyrido[2,3-d]pyrimidine scaffold.

Reaction Mechanisms and Data

Visualizing the mechanisms provides deeper insight into the selectivity of the core reactions.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition C Ar-Pd(II)L2-Br Intermediate B->C D Transmetalation (Base, R-B(OH)2) C->D E Ar-Pd(II)L2-R Intermediate D->E F Reductive Elimination E->F F->A Regeneration G Ar-R Product F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G cluster_1 SNAr Addition-Elimination Mechanism Start Substituted Pyridine-Cl + Nu:⁻ Step1 Addition (Rate-Determining) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Step2 Elimination (Restores Aromaticity) Product Substituted Pyridine-Nu + Cl⁻ Step1->Meisenheimer Step2->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Expected Yields

The following table provides representative yields for each synthetic step, which may vary depending on the specific substrates used.

StepReaction TypeTypical Yield Range
Protocol 1Suzuki-Miyaura Coupling65-90%
Protocol 2Nucleophilic Aromatic Substitution70-95%
Protocol 3Nitro Group Reduction80-98%
Protocol 4Cyclization60-85%

Conclusion

This compound is an exceptionally valuable building block for the synthesis of kinase inhibitors. Its well-defined and orthogonal reactivity allows for the controlled, stepwise introduction of diverse functionalities. By first exploiting the higher reactivity of the C4-bromo position in palladium-catalyzed cross-coupling reactions, followed by nucleophilic aromatic substitution at the activated C2-chloro position, and concluding with nitro-group reduction and cyclization, medicinal chemists can efficiently access complex and biologically relevant scaffolds like the pyridopyrimidines. The protocols and principles outlined in this guide provide a robust framework for leveraging this powerful intermediate in drug discovery programs aimed at developing the next generation of targeted kinase inhibitors.

References

Mastering the Chemistry of a Privileged Scaffold: A Guide to the Functionalization of 4-Bromo-2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyridine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a favored scaffold in drug design. Among the myriad of substituted pyridines, 4-Bromo-2-chloro-5-nitropyridine stands out as a particularly versatile building block.[2] Its trifunctional nature—possessing two distinct halogen atoms at electronically different positions and a strongly electron-withdrawing nitro group—offers a rich platform for controlled, regioselective modifications. This guide provides an in-depth exploration of the key functionalization strategies for this scaffold, offering not just protocols, but the underlying chemical logic to empower researchers in their synthetic endeavors.

The Strategic Value of this compound

The synthetic utility of this compound stems from the differentiated reactivity of its substituents. The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of the 5-nitro group. This potent electronic activation renders the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SNAr).[3][4] Concurrently, the bromo and chloro substituents serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions. The well-established reactivity hierarchy of halogens in such transformations (I > Br > Cl) provides a reliable tool for achieving regioselectivity.[5] This confluence of reactivity modes allows for a modular and strategic approach to the synthesis of complex, highly substituted pyridine derivatives.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The carbon-bromine bond at the C4 position is the most reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-chlorine bond at the C2 position.[5] This predictable reactivity allows for selective functionalization at C4 while leaving the C2-chloro group available for subsequent transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[6] It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, this reaction can be selectively performed at the C4-position.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required to initiate the catalytic cycle. The choice of ligand is critical; bulky, electron-rich phosphine ligands such as SPhos or XPhos are often necessary for challenging substrates to promote oxidative addition and prevent catalyst decomposition.[7]

  • Base: A base, such as K₃PO₄ or Cs₂CO₃, is required to activate the boronic acid, facilitating the transmetalation step.[6]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is commonly used to dissolve both the organic and inorganic reagents.

Figure 1: General workflow for the Suzuki-Miyaura coupling at the C4-position.

Detailed Protocol: Selective Suzuki Coupling at C4

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 v/v mixture) via syringe. The final concentration of the substrate should be around 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O906~85
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O858~80
3-Thienylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~75

Note: Yields are representative and may vary based on the specific substrate and reaction scale.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[8] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) salt activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.[5]

  • Solvent: Anhydrous, degassed solvents like THF or DMF are typically used to prevent side reactions and catalyst deactivation.

Detailed Protocol: Selective Sonogashira Coupling at C4

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF. Then, add the amine base (e.g., triethylamine, 2.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. For less reactive alkynes, gentle heating (40-60 °C) may be required.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[9][10] This palladium-catalyzed reaction has a broad substrate scope and high functional group tolerance.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is crucial for successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination step, which is the C-N bond-forming step.[10]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically used to deprotonate the amine and generate the active palladium-amido complex.[10]

Detailed Protocol: Selective Buchwald-Hartwig Amination at C4

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add the amine (1.2 equiv.) and anhydrous, degassed toluene or dioxane.

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the 5-nitro group, combined with the inherent electron deficiency of the pyridine ring, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr).[3] In this reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group.

Regioselectivity in SNAr:

The regioselectivity of SNAr on this substrate is a subject of interest. Generally, the C2 and C6 positions of a pyridine ring are more electron-deficient than the C4 position. The 5-nitro group further activates the adjacent C4 and C6 (unsubstituted) positions. Computational models and experimental evidence on related systems suggest that the C2 position is often more electrophilic and thus more prone to nucleophilic attack than the C4 position in many dihalopyridines, especially when not sterically hindered. Therefore, it is often possible to achieve selective substitution at the C2-chloro position.

Figure 2: General workflow for nucleophilic aromatic substitution at the C2-position.

Amination via SNAr

A wide range of primary and secondary amines can displace the C2-chloro group under relatively mild conditions.

Detailed Protocol: SNAr with a Secondary Amine (e.g., Piperidine)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol or acetonitrile.

  • Reagent Addition: Add piperidine (1.1 equiv.) and a non-nucleophilic base like triethylamine (1.2 equiv.) to act as a scavenger for the HCl generated.

  • Reaction Conditions: Heat the reaction mixture to reflux (around 80 °C) for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield 4-bromo-5-nitro-2-(piperidin-1-yl)pyridine.

Alkoxylation via SNAr

Alkoxides, generated from alcohols and a strong base, are excellent nucleophiles for SNAr reactions.

Detailed Protocol: SNAr with an Alkoxide (e.g., Sodium Methoxide)

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, add anhydrous methanol.

  • Alkoxide Formation: Carefully add sodium metal (1.1 equiv.) in small portions to the methanol to generate sodium methoxide in situ.

  • Reagent Addition: Once the sodium has completely reacted, add a solution of this compound (1.0 equiv.) in a minimal amount of anhydrous THF or methanol.

  • Reaction Conditions: Stir the reaction at room temperature. The reaction is often rapid and can be complete within 1-2 hours.

  • Monitoring: Monitor the progress by TLC.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography to afford 4-bromo-2-methoxy-5-nitropyridine.

NucleophileBaseSolventTemp (°C)Time (h)Product Position
PiperidineEt₃NEthanol803C2
MorpholineK₂CO₃DMF604C2
Sodium Methoxide-Methanol251C2
Sodium Ethoxide-Ethanol251.5C2

Part 3: Functionalization via Nitro Group Reduction

The nitro group is not merely an activating group; it is also a versatile functional handle. Its reduction to an amino group opens up a plethora of subsequent functionalization possibilities, including diazotization, acylation, and sulfonylation.

Causality Behind Choice of Reducing Agent:

The choice of reducing agent is critical to avoid unwanted side reactions, particularly dehalogenation.

  • Catalytic Hydrogenation: While effective, catalysts like Pd/C can sometimes lead to hydrodehalogenation, removing the bromo and chloro substituents. Raney Nickel is often a milder alternative that may preserve the halogens.[11]

  • Metal/Acid Systems: Reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are classic and reliable methods for nitro group reduction that are generally chemoselective and will not reduce the aryl halides.[12]

Figure 3: Workflow for nitro group reduction and subsequent functionalization.

Detailed Protocol: Nitro Group Reduction using SnCl₂

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equiv.).

  • Reaction Conditions: Heat the mixture to reflux (around 78 °C) for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: After cooling, pour the reaction mixture into ice-water and basify to pH ~8 with a saturated solution of NaHCO₃ or dilute NaOH. This will precipitate tin salts.

  • Purification: Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate. Separate the organic layer of the filtrate, wash with brine, dry over Na₂SO₄, and concentrate to yield 4-bromo-2-chloro-pyridin-5-amine. The product is often pure enough for subsequent steps without further purification.

Conclusion

This compound is a powerful and versatile building block in synthetic and medicinal chemistry. A thorough understanding of the electronic factors governing its reactivity allows for the strategic and regioselective functionalization of the pyridine core. By leveraging the differential reactivity of the C4-bromo and C2-chloro positions in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, respectively, and by utilizing the nitro group as a precursor to a synthetically malleable amine, researchers can access a wide diversity of complex molecular architectures. The protocols and principles outlined in this guide are intended to serve as a robust foundation for the innovative application of this valuable scaffold in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-2-chloro-5-nitropyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-Bromo-2-chloro-5-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate.[1] Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of purifying this polar, potentially sensitive heterocyclic compound.

I. Understanding the Molecule and the Challenge

This compound is a substituted pyridine ring, making it a polar aromatic compound. The presence of two halogen atoms and a nitro group contributes to its unique reactivity and polarity. Successful purification by column chromatography hinges on selecting appropriate conditions to achieve separation from starting materials and byproducts, while avoiding on-column degradation.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₅H₂BrClN₂O₂--INVALID-LINK--[2]
Molecular Weight237.44 g/mol --INVALID-LINK--[2]
AppearanceSolid--INVALID-LINK--[2]
PolarityHighInferred from structure

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of this compound.

Issue 1: Poor Separation of the Product from Impurities

Q: My TLC shows spots that are very close together. How can I improve the separation on the column?

A: Achieving good separation starts with optimizing the mobile phase using Thin Layer Chromatography (TLC).[3][4]

  • Adjusting Mobile Phase Polarity: For polar compounds like this compound, a common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5]

    • If your compound's Rf value is too high (running too fast), decrease the polarity by increasing the proportion of hexanes.[6]

    • If the Rf is too low (sticking to the baseline), increase the polarity by adding more ethyl acetate.[7]

    • Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate to ensure good separation on the column.[8]

  • Try Different Solvent Systems: If adjusting the hexane/ethyl acetate ratio doesn't provide adequate separation, consider alternative solvent systems. Dichloromethane/methanol mixtures can be effective for polar compounds.[9]

Issue 2: The Compound is Streaking or Tailing on the TLC Plate and Column

Q: My product appears as a long streak instead of a compact spot. What causes this and how can I fix it?

A: Peak tailing is a common issue, especially with basic compounds like pyridines on acidic silica gel.[10] This is often due to strong interactions between the lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the silica surface.[11]

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[12][13]

    • Add 0.1-1% triethylamine (TEA) to your eluent.[8][14] Always test this on a TLC plate first to ensure it improves the spot shape without negatively affecting the separation.[14]

  • Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina.[8][13]

  • Check for Overloading: Loading too much sample onto the column can also cause tailing and poor separation.[8] As a general rule, use 20-40g of silica for every 1g of crude material.[8]

G cluster_troubleshooting Troubleshooting Peak Tailing start Peak Tailing Observed cause1 Strong Analyte-Silica Interaction (Acidic Silanols) start->cause1 cause2 Column Overload start->cause2 solution1a Deactivate Silica: Add 0.1-1% Triethylamine to Eluent cause1->solution1a solution1b Switch to Neutral Alumina cause1->solution1b solution2 Reduce Sample Load (20-40g Silica per 1g Crude) cause2->solution2 end_node Improved Peak Shape solution1a->end_node solution1b->end_node solution2->end_node

Caption: Troubleshooting workflow for peak tailing.

Issue 3: The Compound Appears to be Decomposing on the Column

Q: I'm getting low recovery of my product, and I see new, unexpected spots on my TLC analysis of the fractions. What's happening?

A: Some nitropyridine derivatives can be sensitive to the acidic nature of silica gel.[8]

  • Confirm On-Column Decomposition: You can test for stability by performing a 2D TLC. Spot your crude material on one corner of a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent. If new spots appear off the diagonal, your compound is likely degrading on the silica.

  • Deactivate the Silica Gel: As mentioned for peak tailing, adding triethylamine to the eluent can neutralize the silica and prevent decomposition of acid-sensitive compounds.[12][13]

  • Use an Alternative Stationary Phase: Switching to a more inert stationary phase like neutral alumina is a good alternative.[8]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound?

A good starting point is a 80:20 mixture of Hexane:Ethyl Acetate.[6] You can then adjust the ratio to achieve the desired Rf value. Given the polarity of the target molecule, you may need to increase the proportion of ethyl acetate.

Q2: Should I use dry loading or wet loading for my sample?

Dry loading is generally recommended, especially if your compound has limited solubility in the mobile phase.[12] This involves pre-adsorbing your crude material onto a small amount of silica gel, which is then added to the top of the column. This technique often leads to better band resolution.[8]

Q3: My compound won't come off the column, even with a high concentration of ethyl acetate.

If your compound is very polar, a hexane/ethyl acetate system may not be sufficient. You can try a more polar mobile phase, such as dichloromethane with a small percentage of methanol.[9] For extremely polar compounds, a mobile phase containing 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane can be effective.[15]

Q4: What are the likely impurities I need to separate?

Without knowing the specific synthetic route, common impurities could include:

  • Unreacted starting materials (e.g., a precursor aminopyridine).

  • Reagents used in the synthesis (e.g., N-bromosuccinimide).[16]

  • Isomeric byproducts or other halogenated nitropyridines.

IV. Experimental Protocol: Step-by-Step Guide

This protocol provides a general procedure for the purification of this compound.

Step 1: TLC Method Development
  • Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, spot your crude material.

  • Develop the plate in a TLC chamber with a starting mobile phase of 80:20 Hexane:Ethyl Acetate.

  • Visualize the plate under UV light.

  • Adjust the solvent ratio until the desired product has an Rf value between 0.2 and 0.4.[8] If the compound is streaking, add 0.1-1% triethylamine to the mobile phase and re-run the TLC.

Step 2: Column Preparation (Slurry Method)
  • Select an appropriately sized column (a general guideline is a 20-40:1 ratio of silica gel to crude product by weight).[8]

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • In a beaker, create a slurry of silica gel in your initial, low-polarity mobile phase.

  • Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles.

  • Add a thin layer of sand on top of the packed silica to prevent disturbance.[8]

Step 3: Sample Loading (Dry Loading)
  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

  • Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until a dry, free-flowing powder is obtained.[8]

  • Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the column.

  • Begin eluting with the low-polarity solvent system determined by your TLC analysis.

  • Collect fractions in test tubes.

  • Monitor the elution of your compound by periodically taking a small aliquot from the collected fractions and spotting it on a TLC plate.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your target compound.

  • Once the desired product has completely eluted, you can flush the column with a more polar solvent to remove any remaining highly polar impurities.

Caption: Experimental workflow for column chromatography.

Step 5: Product Isolation
  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.

V. References

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • Gilar, M. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 506–510.

  • Reddit. (2023, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from --INVALID-LINK--

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from --INVALID-LINK--

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from --INVALID-LINK--

  • Chemistry For Everyone. (2023, March 14). How To Neutralize Silica Gel? [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Brainly. (2023, May 1). How would changing the TLC solvent to 80:20 hexane:ethyl acetate affect Rf values? Retrieved from --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). 5. Thin Layer Chromatography. Retrieved from --INVALID-LINK--

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019, March 28). Deactivation of silica gel? Retrieved from --INVALID-LINK--

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Column chromatography. Retrieved from --INVALID-LINK--

  • York University. (n.d.). Thin Layer Chromatography (TLC). Retrieved from --INVALID-LINK--

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from --INVALID-LINK--

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from --INVALID-LINK--

  • BYJU'S. (2020, July 22). Column chromatography. Retrieved from --INVALID-LINK--

  • Unknown. (n.d.). column chromatography.pdf. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Column chromatography purification of 2-Bromo-4-fluoro-5-methylpyridine derivatives. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • AK Scientific, Inc. (n.d.). 1261767-18-3 this compound. Retrieved from --INVALID-LINK--

  • Phenomenex. (2023, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). 2-Bromo-4-chloro-5-nitropyridine. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). TLC Solvent Selection for Separation. Retrieved from --INVALID-LINK--

  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from --INVALID-LINK--

  • Pure. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Bromo-4-chloro-5-nitropyridine. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). Stability of Silica-Based, Monofunctional C18 Bonded-Phase Column Packing for HPLC at High pH. Retrieved from --INVALID-LINK--

  • PubMed. (2011). Development of silica-based stationary phases for high-performance liquid chromatography. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Bromo-2-chloro-5-methyl-pyridine. Retrieved from --INVALID-LINK--

  • PubMed. (2010). The Impact of Silica Gel Pore and Particle Sizes on HPLC Column Efficiency and Resolution for an Immobilized, Cyclodextrin-Based, Chiral Stationary Phase. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 884495-02-7|4-Bromo-5-fluoro-3-nitropyridin-2-ol. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS#: 1261767-18-3. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 1049706-73-1|3-Bromo-2-chloro-4-methyl-5-nitropyridine. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 4-Bromo-2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-2-chloro-5-nitropyridine. This document is intended for researchers, chemists, and process development professionals who are working with this important pharmaceutical and agrochemical intermediate[1]. Here, we will address common challenges, provide troubleshooting strategies, and offer detailed protocols to help you navigate the complexities of this synthesis, ensuring both high yield and purity.

Overview of the Synthesis

The synthesis of this compound typically begins with a more readily available substituted pyridine. A common and logical starting material is 2-chloro-5-nitropyridine, which is then subjected to bromination. The electron-withdrawing nature of both the chloro and nitro groups deactivates the pyridine ring, making electrophilic substitution challenging and requiring specific conditions to achieve the desired regioselectivity.

General Synthetic Pathway

The primary route involves the direct bromination of 2-chloro-5-nitropyridine. This reaction is an electrophilic aromatic substitution, which, due to the deactivated nature of the pyridine ring, often requires harsh conditions.

Caption: General synthesis of this compound.

Troubleshooting Guide & FAQ

This section is structured in a question-and-answer format to directly address the common issues encountered during the synthesis.

Q1: My bromination of 2-chloro-5-nitropyridine is resulting in a low yield and a complex mixture of products. What is going wrong?

This is a frequent challenge stemming from the deactivated nature of the pyridine ring. Several factors could be at play:

  • Insufficiently Harsh Conditions: Pyridine is electron-deficient, and this effect is amplified by the chloro and nitro substituents. Electrophilic bromination requires potent reagents and often high temperatures to proceed at a reasonable rate[2][3]. If your conditions are too mild, the reaction may stall or proceed very slowly.

  • Incorrect Regioselectivity: While the directing effects of the existing substituents favor bromination at the 4-position, side reactions can lead to other isomers. The formation of regioisomeric byproducts is a known issue in the halogenation of pyridines[2].

  • Formation of Byproducts: Several byproducts can form under these conditions. Understanding their origin is key to suppression.

Q2: What are the most common byproducts I should be looking for, and how are they formed?

Based on the reaction mechanism and common observations in pyridine chemistry, here are the most likely byproducts:

  • Isomeric Byproducts (e.g., 6-Bromo-2-chloro-5-nitropyridine): Although electronically disfavored compared to the 4-position, some bromination can occur at the 6-position, especially at high temperatures.

  • Poly-brominated Species: If the reaction is allowed to proceed for too long or with a large excess of the brominating agent, a second bromine atom could potentially add to the ring, although this is less likely given the ring's deactivation.

  • Starting Material: Incomplete reaction is common. Unreacted 2-chloro-5-nitropyridine will be a major component if the reaction conditions are not optimized.

  • Degradation Products: The combination of strong acids (like oleum) and high temperatures can lead to the oxidative degradation of the pyridine ring[2]. This often results in tarry, intractable materials that complicate purification.

Caption: Pathways for desired product and common byproducts.

Q3: How can I improve the yield and selectivity of my reaction?

Optimizing the reaction conditions is crucial. Here are some strategies to consider:

ParameterRecommendationRationale
Brominating Agent Use a bromine/oleum (H₂SO₄/SO₃) mixture.Oleum acts as a strong acid catalyst, activating the bromine and making it a more potent electrophile capable of reacting with the deactivated ring.
Temperature Control Start at a lower temperature (e.g., 0-10 °C) during the addition of bromine, then slowly raise the temperature to 100-120 °C.Gradual heating helps to control the exothermic nature of the reaction and can minimize the formation of degradation byproducts.[4]
Stoichiometry Use a slight excess of bromine (e.g., 1.1-1.3 equivalents).A large excess can lead to poly-bromination and increased byproduct formation. A slight excess ensures the complete consumption of the starting material.
Reaction Time Monitor the reaction progress using TLC or HPLC.Over-extending the reaction time, especially at high temperatures, increases the likelihood of degradation. Stop the reaction once the starting material is consumed.
Q4: What is the best way to purify the final product and remove these byproducts?

Purification can be challenging due to the similar polarities of the desired product and its isomers.

  • Work-up: The reaction is typically quenched by carefully pouring the acidic mixture onto ice. The crude product often precipitates and can be collected by filtration. Neutralize the acidic filtrate carefully with a base (e.g., NaOH or Na₂CO₃ solution) to precipitate any remaining product.

  • Recrystallization: This is the most effective method for purifying the crude product. Solvents such as ethanol, isopropanol, or mixtures of hexane and ethyl acetate are commonly used. The choice of solvent will depend on the specific impurities present.

  • Column Chromatography: If recrystallization fails to remove isomeric impurities, silica gel column chromatography may be necessary. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.[5]

Q5: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended for full characterization:

  • HPLC (High-Performance Liquid Chromatography): Ideal for determining the purity of the sample and quantifying impurities. A C18 reverse-phase column with a mobile phase of acetonitrile and water is a good starting point.[6][7]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The substitution pattern on the pyridine ring will give a distinct set of signals and coupling constants.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and should be adapted and optimized based on laboratory-specific conditions and safety protocols.

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet connected to a scrubber (to trap HBr and SO₂ fumes).

  • Reagent Charging: To the flask, add 2-chloro-5-nitropyridine (1.0 eq). Cool the flask in an ice bath.

  • Addition of Oleum: Slowly add oleum (e.g., 20% SO₃, 3-4 volumes) to the stirred starting material, maintaining the temperature below 20°C.

  • Bromine Addition: Once the starting material is fully dissolved, slowly add bromine (1.1 eq) via the dropping funnel over 30-60 minutes, keeping the internal temperature below 10°C.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 110-120°C. Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a stirred slurry of crushed ice.

  • Isolation: The crude product should precipitate as a solid. Isolate the solid by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to find a suitable recrystallization solvent (the product should be sparingly soluble at room temperature but fully soluble at the solvent's boiling point).

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Bromo-2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing cross-coupling reactions involving 4-Bromo-2-chloro-5-nitropyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile but challenging heterocyclic building block. Our goal is to provide practical, field-tested insights and troubleshooting strategies to help you navigate common experimental hurdles and maximize your reaction yields.

Core Concepts: Understanding the Substrate

This compound is a highly electron-deficient heteroaromatic compound. This electronic nature is a double-edged sword: while it activates the molecule for certain transformations, it also introduces specific challenges, including regioselectivity and susceptibility to side reactions.

  • Inherent Regioselectivity: The primary challenge in functionalizing this molecule is controlling which halogen participates in the reaction. For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the reaction overwhelmingly occurs at the C4-bromo position. This is due to two main factors:

    • Bond Reactivity: The C-Br bond is significantly more reactive towards oxidative addition with a Pd(0) catalyst than the C-Cl bond.[1][2]

    • Electronic Activation: The potent electron-withdrawing nitro group at the C5 position strongly activates the adjacent C4 position for nucleophilic attack and facilitates the oxidative addition step. Conversely, the pyridine nitrogen deactivates the adjacent C2 position.

This guide will focus on maximizing the efficiency of these selective C4-couplings.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most common issues encountered during experimentation in a direct question-and-answer format.

Section 1: Suzuki-Miyaura C-C Coupling

Q1: My Suzuki-Miyaura reaction is showing low or no conversion. What are the most common initial checks?

Low conversion is a frequent issue stemming from several interdependent parameters. A systematic approach is crucial.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupled byproducts.[3][4] Ensure your reaction vessel was properly degassed (e.g., via 3x vacuum/backfill cycles with argon or nitrogen) and that all solvents were rigorously deoxygenated.

  • Reagent Quality & Stability: The stability of your boronic acid or ester is paramount. Boronic acids are susceptible to degradation, particularly protodeboronation (hydrolysis) and oxidation.[3][4][5][6] Consider using more stable boronic esters (e.g., pinacol or MIDA esters) which release the active boronic acid slowly under the reaction conditions.[5][7]

  • Catalyst System: The choice of palladium source and ligand is perhaps the most critical factor for coupling with electron-deficient heteroaryl halides.[8][9] Standard catalysts like Pd(PPh₃)₄ may be insufficient.

Q2: How do I select the optimal catalyst, ligand, and base for this specific substrate?

For challenging substrates like this compound, a modern catalyst system is often required. Your goal is to promote the desired reductive elimination step while suppressing side reactions.

  • Catalyst/Ligand Selection: Bulky, electron-rich biaryl phosphine ligands are the gold standard here. They stabilize the palladium center and accelerate the rate-limiting steps of the catalytic cycle. Consider screening ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. For enhanced reproducibility, using commercially available, air-stable palladacycle precatalysts (e.g., XPhos Pd G3/G4) is highly recommended as they reliably generate the active LPd(0) species.[9][10]

  • Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation. The choice of base can dramatically impact yield.

    • K₃PO₄ (Potassium Phosphate): Often the base of choice for nitrogen-containing heterocycles. It is strong enough to be effective but generally offers good functional group tolerance.

    • Cs₂CO₃ (Cesium Carbonate): A strong and highly soluble base that can be very effective, though more expensive.

    • K₂CO₃ (Potassium Carbonate): A common, cost-effective choice, but may be less effective for sluggish reactions.

A logical troubleshooting workflow for low yield is essential.

Troubleshooting_Workflow Start Low / No Yield Inert Check Inert Atmosphere (Degas Solvents, 3x Vac/N2) Start->Inert Catalyst Optimize Catalyst System (Use Precatalyst + Biaryl Ligand) Start->Catalyst High-Priority Check Reagent Assess Reagent Quality (Pure Boronic Acid/Ester?) Inert->Reagent If OK Reagent->Catalyst If OK Base Screen Bases (K3PO4, Cs2CO3) Catalyst->Base If OK Solvent Verify Solvent System (Dioxane/H2O, Toluene/H2O) Base->Solvent If OK Temp Adjust Temperature (Screen 80-110 °C) Solvent->Temp If OK Result Improved Yield Temp->Result Suzuki_Cycle cluster_boron Boron Reagent Pool L-Pd(0) L-Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X L-Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OH)2 + Base) Dehalogenation Reductive Dehalogenation (Ar-H) Ar-Pd(II)-X->Dehalogenation Pd-H Species Ar-Pd(II)-Ar'->L-Pd(0) Reductive Elimination Product Product Ar-Pd(II)-Ar'->Product (Ar-Ar') Protodeboronation Protodeboronation (Ar'-H) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Protodeboronation Hydrolysis Buchwald_Cycle L-Pd(0) L-Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X L-Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Catalyst_Inhibition Pyridine N Coordination to Pd L-Pd(0)->Catalyst_Inhibition Ar-Pd(II)-NR'R'' Ar-Pd(II)-NR'R'' Ar-Pd(II)-X->Ar-Pd(II)-NR'R'' Amine Coordination & Deprotonation (HNR'R'' + Base) Ar-Pd(II)-NR'R''->L-Pd(0) Reductive Elimination Product Product Ar-Pd(II)-NR'R''->Product (Ar-NR'R'') Beta_Hydride Beta-Hydride Elimination Ar-Pd(II)-NR'R''->Beta_Hydride if amine has β-H

References

Technical Support Center: 4-Bromo-2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-chloro-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this versatile reagent in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place. While some sources suggest room temperature storage is adequate, for maximum shelf-life and to prevent gradual degradation, refrigeration at 2-8°C is recommended, especially for long-term storage.[1] The compound may also be light-sensitive, so storage in an amber vial or in the dark is a prudent measure.[1]

Q2: How stable is this compound?

A2: Under the recommended storage conditions, this compound is a stable compound. However, like many halogenated nitropyridines, it is susceptible to degradation in the presence of strong acids, strong bases, strong oxidizing agents, and moisture.[2] Exposure to high temperatures can also cause decomposition.

Q3: What are the visual signs of degradation?

A3: Fresh, high-purity this compound is typically a white to light-yellow crystalline powder. A significant color change to yellow, brown, or the presence of dark spots can indicate degradation or the presence of impurities. The appearance of a brownish hue may suggest the formation of nitro-degradation byproducts or hydrolysis. If the material appears clumpy or sticky, it may have been exposed to moisture.

Q4: What are the potential degradation pathways?

A4: The primary degradation pathways for this compound are anticipated to be:

  • Hydrolysis: The chloro group at the 2-position of the pyridine ring is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic attack by water. This would result in the formation of 4-Bromo-2-hydroxy-5-nitropyridine.

  • Nitro Group Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain metal catalysts. This is a common transformation for nitroaromatic compounds.

  • Photodegradation: Aromatic nitro compounds can be sensitive to UV light, which can lead to complex degradation pathways.[2]

Troubleshooting Guide for Synthetic Applications

This compound is a valuable building block in cross-coupling and nucleophilic substitution reactions. Below are troubleshooting guides for common issues encountered during its use.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Issue 1: Low or no conversion in a Suzuki-Miyaura coupling reaction.

Potential Cause Scientific Rationale & Troubleshooting Steps
Inactive Catalyst The Pd(0) active species may not be forming efficiently or is being deactivated. Ensure your palladium source and phosphine ligand are of high quality. Consider using a pre-formed catalyst complex which can be more reliable.
Inappropriate Base The base is crucial for activating the boronic acid. If the reaction is sluggish, a stronger base might be needed. However, too strong a base can lead to side reactions. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Poor Reagent Quality Boronic acids can degrade over time. Use fresh or properly stored boronic acid. Ensure all reagents are anhydrous and solvents are degassed to remove oxygen, which can oxidize the catalyst.
Substrate-Specific Issues The electron-deficient nature of the pyridine ring can sometimes inhibit the catalytic cycle. More electron-rich and sterically hindered phosphine ligands can promote the oxidative addition step.

Issue 2: Low yield or side products in a Buchwald-Hartwig amination.

Potential Cause Scientific Rationale & Troubleshooting Steps
Ligand Inhibition The nitrogen atom of the pyridine substrate can coordinate to the palladium center, inhibiting catalysis. Using a more sterically hindered ligand can disfavor this coordination.
Side Reactions The chloro group can also participate in the coupling, leading to a mixture of products. To favor reaction at the more reactive bromo position, use milder conditions (e.g., lower temperature, less active catalyst system). Forcing conditions may be required to react at the chloro position.
Base-Induced Degradation Strong bases can promote degradation of the substrate or product. Screen different bases and consider using a milder one if side reactions are observed.
Incomplete Reaction If the reaction stalls, it could be due to catalyst deactivation. Adding a fresh portion of the catalyst and ligand may help drive the reaction to completion.
Nucleophilic Aromatic Substitution (SNAr) Reactions

Issue: Competing substitution at the chloro- and bromo- positions.

Potential Cause Scientific Rationale & Troubleshooting Steps
Similar Reactivity of Halogens While the bromo group is generally a better leaving group than the chloro group in many contexts, the reactivity in SNAr on a pyridine ring can be nuanced. The rate-determining step is often the initial nucleophilic attack, which is influenced by the electronics of the ring.
Reaction Conditions Harsher reaction conditions (higher temperature, stronger nucleophile) can lead to less selective reactions. To favor substitution at one position, try running the reaction at a lower temperature and monitor the progress carefully to stop the reaction once the desired product is formed.
Steric Hindrance The position of the nucleophilic attack can be influenced by sterics. Consider the steric bulk of your nucleophile and how it might preferentially attack one position over the other.

Analytical Protocols for Purity Assessment

Ensuring the purity of this compound is critical for reproducible experimental results. Below are representative analytical methods for its analysis.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is designed for the quantitative purity assessment of this compound.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-20 min: 90% B; 20.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is intended for the identification of volatile impurities and confirmation of the main component's identity.

Table 2: GC-MS Method Parameters

ParameterValue
Column Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial temperature: 80 °C, hold for 2 minutes. Ramp: 15 °C/min to 280 °C. Hold at 280 °C for 5 minutes.
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile solvent such as ethyl acetate or dichloromethane to a concentration of approximately 100 µg/mL.

  • Inject the sample into the GC-MS system.

Visualizations

Troubleshooting_Workflow cluster_storage Initial Check cluster_reaction Reaction Troubleshooting cluster_analysis Purity Verification Storage Improper Storage? Degradation Visual Degradation? Storage->Degradation Yes LowYield Low/No Yield Storage->LowYield No Analysis Verify Purity Degradation->Analysis Yes Catalyst Check Catalyst/Ligand LowYield->Catalyst Possible Cause Base Screen Bases LowYield->Base Possible Cause SideProducts Side Products SideProducts->Base Possible Cause Temp Optimize Temperature SideProducts->Temp Possible Cause Catalyst->LowYield Base->LowYield Solvent Check Solvent Quality Temp->SideProducts HPLC HPLC Analysis Analysis->HPLC GCMS GC-MS Analysis Analysis->GCMS

Caption: Troubleshooting workflow for experiments with this compound.

References

troubleshooting failed reactions involving 4-Bromo-2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for 4-Bromo-2-chloro-5-nitropyridine. This guide is designed to serve as a primary resource for troubleshooting failed or low-yielding reactions involving this versatile but challenging building block. As Senior Application Scientists, we have compiled field-proven insights and foundational knowledge to help you navigate the complexities of its reactivity.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

Understanding the inherent properties of this compound is the first step toward successful experimentation.

Q1: What are the key structural and electronic features of this compound?

This compound is a highly functionalized pyridine ring. Its reactivity is dictated by three key features: a bromine atom at the C4 position, a chlorine atom at the C2 position, and a strong electron-withdrawing nitro group (-NO₂) at the C5 position. The pyridine nitrogen and the nitro group significantly lower the electron density of the aromatic ring, making it susceptible to nucleophilic attack.

Q2: What is the relative reactivity of the C-Br versus the C-Cl bond in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of aryl halides generally follows the order: I > Br > Cl > F.[1] Consequently, the C-Br bond at the C4 position is substantially more reactive than the C-Cl bond at the C2 position.[2] This differential reactivity is a powerful tool, allowing for selective functionalization at the C4-bromo position while leaving the C2-chloro position available for subsequent transformations.

Q3: How does the nitro group influence the molecule's reactivity?

The nitro group is a potent electron-withdrawing group. This has two major consequences:

  • Activation for SNAr: It strongly activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr), particularly at the positions ortho and para to it (C2, C4, and C6).[3][4]

  • Deactivation in Cross-Coupling: In palladium-catalyzed reactions, the nitro group can act as a ligand or an oxidizing agent to the palladium center, potentially leading to catalyst inhibition or deactivation.[5]

Q4: What are the recommended storage and handling procedures?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6] Always handle this compound in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q5: What are the common solvents for reactions with this substrate?

Solubility is a key factor. While insoluble in water, it is soluble in many common organic solvents.[7] For cross-coupling reactions, common solvents include 1,4-dioxane, toluene, and THF, often with water as a co-solvent. For SNAr reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are frequently used. Always ensure solvents are anhydrous and degassed for palladium-catalyzed reactions.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Low yield or complete reaction failure in Suzuki and Buchwald-Hartwig couplings are common challenges. This section addresses the most frequent issues.

Suzuki-Miyaura Coupling Failures

Q1: My Suzuki coupling reaction is not proceeding. The starting material is mostly unreacted. What is the likely cause?

This is typically indicative of a problem with the catalytic cycle, most often the initial oxidative addition step or complete catalyst deactivation.

Primary Causes & Solutions:

  • Catalyst Inhibition/Poisoning: The pyridine nitrogen is Lewis basic and can coordinate to the palladium center, inhibiting its catalytic activity.[8] The nitro group can also interfere.

    • Solution: Switch to a more robust catalyst system. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[8] Use pre-catalysts (e.g., XPhos Pd G4) or a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). These ligands promote faster oxidative addition and stabilize the catalyst.[9]

  • Inefficient Oxidative Addition: The C-Br bond, while more reactive than the C-Cl bond, is still on an electron-deficient ring. This can slow the rate-limiting oxidative addition step.[9]

    • Solution: Increase the reaction temperature. While many modern catalysts work at lower temperatures, temperatures of 80-100 °C are common for challenging substrates.[2] Also, ensure your ligand-to-palladium ratio is optimal (typically 1.5:1 to 2:1) to generate the active catalytic species.

  • Oxygen Contamination: The Pd(0) active catalyst is readily oxidized to inactive Pd(II) by trace oxygen.

    • Solution: Rigorously degas all solvents and reagents. This is non-negotiable. Use a robust inert gas (argon or nitrogen) atmosphere throughout the setup and reaction. A common method is to bubble argon through the solvent for 20-30 minutes before use.

Troubleshooting Workflow: Failed Suzuki Coupling

start Reaction Failed: No Product Formation check_catalyst Q: Is the catalyst system appropriate? (e.g., using Pd(PPh3)4) start->check_catalyst check_degas Q: Were solvents and reagents rigorously degassed? check_catalyst->check_degas Yes upgrade_catalyst Action: Switch to Pd(II) precursor + bulky phosphine ligand (e.g., Pd(OAc)2/SPhos) or a G3/G4 pre-catalyst. check_catalyst->upgrade_catalyst No check_reagents Q: Are the boronic acid and base of good quality? check_degas->check_reagents Yes degas_protocol Action: Implement rigorous degassing protocol (e.g., freeze-pump-thaw or prolonged sparging with Ar/N2). check_degas->degas_protocol No replace_reagents Action: Use fresh, high-purity boronic acid. Use anhydrous base. Consider boronic ester (Bpin). check_reagents->replace_reagents No investigate_temp Action: Increase reaction temperature in increments (e.g., 80°C -> 100°C). check_reagents->investigate_temp Yes

Caption: Decision tree for troubleshooting a failed Suzuki coupling reaction.

Q2: My starting material is consumed, but the yield of the desired product is low. What are the common side reactions?

Low yield with consumption of starting material points towards competing reaction pathways.

Common Side Reactions & Solutions:

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, which is then replaced by a proton from water or other protic sources.[9]

    • Cause: Often promoted by excessive base, high temperatures, or the presence of water.

    • Solution: Use anhydrous solvents and reagents. Consider using a boronic ester derivative like a pinacol boronic ester (Bpin), which is more stable.[9] Use the mildest base effective for the reaction (e.g., K₂CO₃ or K₃PO₄ instead of stronger hydroxides).

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.

    • Cause: This is often exacerbated by the presence of oxygen or if the desired cross-coupling is slow.[8]

    • Solution: Rigorous degassing is critical. Improving the rate of the main reaction by optimizing the catalyst, ligand, and temperature will also suppress this side reaction.

  • Reductive Dehalogenation: The C-Br bond is reduced to a C-H bond, yielding 2-chloro-5-nitropyridine.

    • Cause: Can occur if there are hydride sources in the reaction (e.g., from certain bases or solvents at high temperatures) or via a β-hydride elimination pathway from the palladium intermediate.[10][11]

    • Solution: Ensure high-purity reagents. If this is a persistent issue, a change in solvent or base may be required.

Buchwald-Hartwig Amination Failures

Q1: My Buchwald-Hartwig amination is giving a low yield. What are the key parameters to optimize?

Buchwald-Hartwig reactions are highly sensitive to the choice of ligand, base, and solvent.

Key Optimization Parameters:

ParameterCommon ChoicesRationale & Troubleshooting Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(II) and Pd(0) precursors that form the active catalyst in situ with a ligand.
Ligand XPhos, SPhos, RuPhos, BrettPhosThis is the most critical parameter. For an electron-deficient substrate like this, bulky, electron-rich biarylmonophosphine ligands are essential to promote fast reductive elimination, which is often the rate-limiting step.[12] If one ligand fails, screen others from the same class.
Base NaOtBu, K₃PO₄, Cs₂CO₃The base must be strong enough to deprotonate the amine but not so strong that it causes substrate degradation. NaOtBu is a common strong base. K₃PO₄ is a milder alternative that is sometimes beneficial. The choice of base can be critical and must be screened.
Solvent Toluene, 1,4-Dioxane, CPMEThe solvent must be anhydrous and capable of dissolving all components. Toluene is excellent for higher temperatures, while dioxane is also very common. Chlorinated solvents should be avoided as they can interfere with the catalyst.[12]

Q2: I am attempting to couple a primary amine, but the reaction is messy. Why?

Primary amines can be challenging. The N-H bonds can interact with the catalyst, and the product itself (a secondary amine) can potentially react again. Furthermore, β-hydride elimination can be a competing pathway.[11]

  • Solution: The choice of ligand is paramount. Ligands like BrettPhos have been specifically designed to facilitate the coupling of primary amines and minimize side reactions. Also, precise control of stoichiometry (amine equivalents) is important.

Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

Q1: My SNAr reaction with an amine nucleophile is slow or incomplete. How can I accelerate it?

SNAr reactions on this substrate are driven by the strong electron-withdrawing effect of the nitro group. The reaction proceeds via a negatively charged Meisenheimer complex intermediate.[3] The rate depends on the stability of this intermediate and the nucleophilicity of the attacking species.

Factors Affecting SNAr Rate:

  • Nucleophile Strength: A more potent nucleophile will react faster.

    • Solution: If using an amine, adding a non-nucleophilic base (e.g., triethylamine or DIPEA) can increase the effective concentration of the free amine. For alcohol or thiol nucleophiles, a strong base (e.g., NaH, K₂CO₃) is required to generate the more nucleophilic alkoxide or thiolate.

  • Solvent: Polar aprotic solvents (DMSO, DMF, NMP) are ideal for SNAr reactions. They solvate the cation of the base but leave the nucleophile relatively "bare," increasing its reactivity.

    • Solution: If your reaction is slow in a solvent like THF or acetonitrile, switching to DMSO or DMF can provide a significant rate enhancement.

  • Leaving Group: Both the C2-Cl and C4-Br are potential leaving groups. The nitro group strongly activates the C2 and C4 positions. While C-Br is generally a better leaving group than C-Cl due to the weaker C-Br bond, the kinetics can be complex. In many cases, nucleophilic attack is favored at the C2 position.

    • Solution: If you observe a mixture of products, lowering the reaction temperature may improve selectivity.

Relative Reactivity Diagram for this compound

pd_coupling Pd-Catalyzed Cross-Coupling img_node pd_coupling->img_node C4-Br >> C2-Cl (Selective reaction at Bromine) snar Nucleophilic Aromatic Substitution (SNAr) snar->img_node C2-Cl > C4-Br (Attack favored at C2, activated by Pyridine N and Nitro group)

Caption: Relative reactivity of the C-Br and C-Cl bonds in different reaction types.

Section 4: Experimental Protocols

These are generalized starting protocols. Optimization will likely be necessary.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
  • To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Add the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst, e.g., SPhos, 4 mol% with Pd(OAc)₂ 2 mol%).

  • Seal the vial with a septum and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the starting halide.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination at the C4-Position
  • To an oven-dried reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%).

  • In a glovebox or under a strong flow of argon, add this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Seal the vial, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe (~0.1 M concentration).

  • Place the vial in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, quench carefully by adding saturated aqueous NH₄Cl.

  • Extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

References

Technical Support Center: HPLC Analysis of 4-Bromo-2-chloro-5-nitropyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 4-bromo-2-chloro-5-nitropyridine. As a key intermediate in pharmaceutical and agrochemical synthesis, robust analytical monitoring of its reaction mixtures is critical for ensuring yield, purity, and process control.[1] This document provides in-depth troubleshooting guidance and answers to frequently asked questions, grounded in established chromatographic principles and field-proven experience.

Frequently Asked Questions (FAQs)

This section addresses common questions and provides proactive guidance for setting up a successful HPLC analysis of this compound reaction mixtures.

Q1: Where should I start with method development for this analysis?

A1: The primary goal is to resolve the main product from starting materials, reagents, and potential byproducts. Given the chemical nature of this compound—a halogenated, nitro-substituted aromatic pyridine—a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. Pyridine moieties are basic and prone to peak tailing on standard silica-based columns due to interaction with residual acidic silanols.[2] Therefore, an acidic mobile phase is essential to suppress this interaction by protonating the pyridine nitrogen, ensuring sharp, symmetrical peaks.

A recommended starting point for your method development is outlined below.

Experimental Protocol: Initial Method Development
  • Column Selection: Begin with a robust, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). These columns provide good hydrophobic retention for the analyte and its likely impurities.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade water. Formic acid is an excellent proton source and is compatible with mass spectrometry (MS) if you choose to use an LC-MS system for peak identification.[3]

    • Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-grade acetonitrile. Acetonitrile is generally preferred over methanol for aromatic compounds as it can offer different selectivity and lower viscosity.

  • Initial Gradient Conditions: A broad gradient is recommended to elute all components of the reaction mixture, from polar starting materials to more nonpolar byproducts. An example is provided in Table 1 .

  • Detector Settings: Use a Diode Array Detector (DAD) or a UV-Vis detector. The nitroaromatic structure suggests strong UV absorbance. Determine the optimal wavelength by running a spectrum of the this compound standard; a starting wavelength of 254 nm is often effective for aromatic compounds.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B). This prevents peak distortion caused by injecting a sample in a solvent stronger than the mobile phase.[4] Filter the sample through a 0.45 µm syringe filter to remove particulates that could clog the system.[5]

  • System Suitability: Before analyzing samples, inject a standard solution of this compound to ensure the system is performing adequately. Key parameters are outlined in Table 2 .

Data Presentation: Example Starting Conditions

Table 1: Example Gradient Elution Program

Time (minutes)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (0.1% Formic Acid in Acetonitrile)
0.0955
20.0595
25.0595
25.1955
30.0955

This is a generic starting gradient and must be optimized for your specific reaction mixture.

Table 2: Typical System Suitability Parameters

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry)0.8 - 1.5Ensures peak symmetry for accurate integration. Values outside this range indicate undesirable secondary interactions.
Theoretical Plates (N)> 2000Measures column efficiency and indicates good packing and flow path.
Retention Time %RSD< 1.0% (for 5 replicate injections)Demonstrates the stability and precision of the pump and system.[5]
Peak Area %RSD< 2.0% (for 5 replicate injections)Indicates the precision of the injector and detector response.

Mandatory Visualization: Method Development Workflow

MethodDevelopment cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_validation System Verification Start Define Analytical Goal: Separate Product, Starting Materials, Byproducts Col_Select Select Column: C18, 150x4.6mm, 5µm Start->Col_Select MP_Prep Prepare Mobile Phase: A: 0.1% FA in H2O B: 0.1% FA in ACN Col_Select->MP_Prep Sample_Prep Prepare Sample: Dilute in initial MP, Filter MP_Prep->Sample_Prep Initial_Run Perform Initial Gradient Run (see Table 1) Sample_Prep->Initial_Run Eval_Chrom Evaluate Chromatogram: Resolution, Peak Shape, Run Time Initial_Run->Eval_Chrom Is_Resolved All Peaks Resolved? Eval_Chrom->Is_Resolved Optimize Optimize Gradient: Adjust slope, initial/final %B Is_Resolved->Optimize No Is_Shape_Good Good Peak Shape? Is_Resolved->Is_Shape_Good Yes Optimize->Initial_Run Optimize_MP Adjust Mobile Phase: Try Methanol, change acid/pH Is_Shape_Good->Optimize_MP No SST Perform System Suitability Test (see Table 2) Is_Shape_Good->SST Yes Optimize_MP->Initial_Run Pass_SST SST Passed? SST->Pass_SST Ready Method Ready for Analysis Pass_SST->Ready Yes Troubleshoot Troubleshoot System Pass_SST->Troubleshoot No Troubleshoot->SST

Caption: Workflow for HPLC method development.

Q2: What are the likely impurities I need to separate?

A2: The impurities in your reaction mixture are directly related to the synthetic route. A common synthesis involves the nitration of a halogenated pyridine precursor.[2][6] Based on this, you should anticipate:

  • Unreacted Starting Materials: e.g., 2-chloro-4-bromopyridine.

  • Regioisomers: Nitration of pyridines can be complex, potentially leading to the formation of other isomers (e.g., 4-bromo-2-chloro-3-nitropyridine or 6-nitropyridine isomers), although the 5-nitro position is often favored under specific conditions.[4][7]

  • Hydrolysis Products: The chloro-substituent can be susceptible to hydrolysis, especially if water is present at elevated temperatures, leading to the formation of 4-bromo-2-hydroxy-5-nitropyridine.[8]

  • Over-nitrated or Poly-halogenated Species: Harsh reaction conditions can sometimes lead to the introduction of additional nitro or halogen groups.[2]

The workflow for identifying these is to first optimize the separation and then use techniques like LC-MS or by synthesizing authentic standards of suspected impurities to confirm peak identities.

Mandatory Visualization: Potential Reaction Byproducts

Byproducts RM Reaction Mixture Product This compound (Target Product) RM->Product SM Starting Material (e.g., 2-chloro-4-bromopyridine) RM->SM Impurity Impurities / Byproducts RM->Impurity Regio Regioisomers (e.g., 3-nitro, 6-nitro) Impurity->Regio Hydrolysis Hydrolysis Product (e.g., 2-hydroxy derivative) Impurity->Hydrolysis Other Other Side Products Impurity->Other ResolutionTroubleshooting Start Problem: Poor Resolution (Rs < 1.5) Step1 Is the gradient optimized? Start->Step1 Action1 Make gradient shallower around the co-eluting peaks. Step1->Action1 No Step2 Have you tried a different organic solvent? Step1->Step2 Yes Action1->Start Action2 Switch from Acetonitrile to Methanol (or vice versa). Step2->Action2 No Step3 Have you adjusted the temperature? Step2->Step3 Yes Action2->Start Action3 Change column temperature (e.g., 30°C -> 40°C). Step3->Action3 No Step4 Consider a different column chemistry. Step3->Step4 Yes Action3->Start End Resolution Achieved Step4->End

References

Technical Support Center: Removal of Palladium Catalyst from 4-Bromo-2-chloro-5-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for palladium catalyst removal. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with palladium-catalyzed cross-coupling reactions involving 4-Bromo-2-chloro-5-nitropyridine. The unique electronic and coordinating properties of this substrate present specific challenges for achieving the stringent, low-level residual palladium concentrations required for active pharmaceutical ingredients (APIs).

The nitrogen atom in the pyridine ring can act as a ligand, strongly coordinating with palladium species. This can make the catalyst more soluble in the product mixture and more difficult to remove using standard purification methods.[1][2] This guide provides in-depth, practical solutions to these challenges, drawing from established protocols and troubleshooting experience.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from reactions involving this compound?

A1: The primary challenge lies in the structure of the pyridine-containing product. The lone pair of electrons on the pyridine nitrogen can form a stable complex with palladium, effectively "locking" it in the organic phase.[1][2] This strong coordination makes it difficult to remove the palladium using simple filtration or aqueous washes. Additionally, the electron-deficient nature of the nitropyridine ring can influence the stability and reactivity of the palladium catalyst, sometimes leading to the formation of various palladium species that are challenging to capture with a single method.[3][4]

Q2: What are the regulatory limits for palladium in APIs?

A2: Regulatory agencies such as the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities.[1] For palladium, the permitted daily exposure (PDE) is very low, which often translates to a concentration limit in the final API of 5 to 10 parts per million (ppm), depending on the maximum daily dose of the drug.[1][5] It is essential to consult the most current ICH Q3D guidelines for specific limits.

Q3: What are the primary methods for palladium removal?

A3: The most common methods include:

  • Scavenging: Using solid-supported reagents (scavengers) that have a high affinity for palladium.[6][7][8]

  • Adsorption: Using materials like activated carbon to adsorb the palladium.[9][10][11]

  • Crystallization: Purifying the product through crystallization, which can leave palladium impurities in the mother liquor.[12][13]

  • Chromatography: Using column chromatography to separate the product from the catalyst.[14][15]

  • Extraction: Using a liquid-liquid extraction with an aqueous solution containing a chelating agent.[16]

The best method, or combination of methods, will depend on the specific reaction conditions and the nature of the final product.

Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you may encounter during the palladium removal process.

Issue 1: High Palladium Content (>20 ppm) in Final Product After Initial Purification (e.g., Chromatography)
  • Possible Cause: Strong chelation of palladium to your 2-chloro-5-nitropyridine product. The nitrogen on the pyridine ring is likely forming a stable complex with the palladium, causing it to co-elute with your product during chromatography.[16]

  • Troubleshooting Steps:

    • Introduce a Scavenging Step: After chromatography, dissolve the product in a suitable solvent (e.g., THF, Toluene) and treat it with a palladium scavenger. Thiol-functionalized silica scavengers are often very effective.[7][17][18]

    • Activated Carbon Treatment: As an alternative to scavengers, you can treat a solution of your product with activated carbon.[9][10] Be aware that this can sometimes lead to product loss due to non-specific adsorption.[9][16]

    • Optimize Crystallization: If your product is a solid, a carefully designed crystallization can be very effective. Consider adding a chelating agent like N-acetylcysteine to the crystallization solvent to help keep the palladium in the mother liquor.[5]

Issue 2: Significant Product Loss During Scavenging or Activated Carbon Treatment
  • Possible Cause: Your product is being adsorbed onto the scavenger or activated carbon along with the palladium. This is more common with highly polar or functionalized molecules.

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a range of scavengers to find one with high selectivity for palladium but low affinity for your product.[16]

    • Reduce the Amount of Adsorbent: Use the minimum amount of scavenger or activated carbon necessary. You can determine this by running small-scale trials and analyzing the palladium content.

    • Change the Solvent: The solvent can affect the binding of both your product and the palladium to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[16]

    • Consider a Different Method: If product loss is still high, crystallization or an aqueous wash with a chelating agent may be a better option.

Issue 3: Inconsistent Palladium Removal from Batch to Batch
  • Possible Cause: Variations in the final state of the palladium catalyst at the end of the reaction. Depending on the reaction conditions, you may have a mix of Pd(0) and Pd(II) species, which can have different affinities for various removal methods.

  • Troubleshooting Steps:

    • Standardize the Work-up: A consistent work-up procedure before palladium removal can help to ensure the palladium is in a more uniform state.

    • Pre-treatment Step: Consider a mild oxidative (e.g., air sparging) or reductive (e.g., addition of a reducing agent) wash before scavenging to convert the various palladium species into a single form that is more easily captured.[1]

    • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. For example, thiourea-based scavengers can be effective for various forms of palladium.[7]

Visualization of Decision-Making Workflow

The following diagram provides a logical workflow for selecting an appropriate palladium removal strategy.

Palladium_Removal_Workflow start Crude Reaction Mixture (Post-Coupling) is_heterogeneous Is Pd Catalyst Heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Filtration through Celite is_heterogeneous->filtration Yes analysis1 Analyze Pd Content (ICP-MS) is_heterogeneous->analysis1 No filtration->analysis1 scavenging_options Select Scavenging Method analysis1->scavenging_options If Pd > 10 ppm final_product Final Product (<10 ppm Pd) analysis1->final_product If Pd < 10 ppm scavenger_resin Scavenger Resin (e.g., Thiol-Silica) scavenging_options->scavenger_resin High Selectivity Needed activated_carbon Activated Carbon scavenging_options->activated_carbon Cost-Effective Option crystallization Crystallization (with additives if needed) scavenging_options->crystallization Product is Solid analysis2 Analyze Pd Content (ICP-MS) scavenger_resin->analysis2 activated_carbon->analysis2 crystallization->analysis2 analysis2->scavenging_options If Pd > 10 ppm (Try another method) product_loss Is Product Loss >5%? analysis2->product_loss If Pd < 10 ppm optimize Optimize Scavenger/Carbon Amount or Change Solvent product_loss->optimize Yes product_loss->final_product No optimize->analysis2

Caption: Decision tree for selecting a palladium removal strategy.

Protocols

Protocol 1: Palladium Scavenging with Thiol-Functionalized Silica (Batch Method)

This protocol describes a general procedure for using a solid-supported scavenger to remove palladium.

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran, Toluene) to make an approximately 0.1-0.2 M solution.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). A good starting point is 2-5 weight equivalents relative to the initial amount of palladium catalyst used in the reaction.[1]

  • Agitation: Stir the mixture at a suitable temperature. Start with room temperature (25°C) and if removal is slow, gently heat to 40-60°C. The scavenging time can range from 1 to 18 hours.[1][9] Monitor the progress by taking small aliquots and analyzing for palladium.

  • Filtration: Once the palladium level is acceptable, filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[1]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze the palladium content of the purified product using a validated analytical method such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5][15][19][20]

Protocol 2: Activated Carbon Treatment

This protocol provides a general method for using activated carbon for palladium removal.

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon to the solution. A typical starting point is 5-10 wt% relative to the crude product.

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[1][9]

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[1]

  • Washing and Concentration: Wash the celite pad with fresh solvent, combine the filtrates, and concentrate under reduced pressure.

  • Analysis: Determine the residual palladium concentration using ICP-MS.[20][21]

Data Summary: Comparison of Palladium Scavengers

The following table provides a comparison of common types of palladium scavengers.

Scavenger TypeFunctional GroupTypical SupportProsCons
Thiol-Based -SHSilicaHigh affinity for Pd, versatile, robust.[7][17]Can be more expensive than other options.
Thiourea-Based -C(=S)N₂Silica, PolystyreneEffective for various Pd species.[7]Can sometimes chelate with the product.
Amine-Based -NH₂, -NR₂Silica, PolystyreneCost-effective.Generally lower affinity for Pd than sulfur-based scavengers.
TMT-Based TrimercaptotriazineSilica, PolystyreneHigh capacity for palladium.[9][19]Can be slow to react.[19]

References

preventing side reactions of the nitro group in 4-Bromo-2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating the Reactivity of the Nitro Group

Welcome to the technical support center for 4-Bromo-2-chloro-5-nitropyridine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the synthetic challenges associated with this versatile but reactive building block. This guide is structured as a series of troubleshooting scenarios and frequently asked questions designed to address the specific issues you may encounter, with a primary focus on preventing undesired side reactions of the C5-nitro group.

The Challenge: Balancing Reactivity

This compound is a highly valuable intermediate in pharmaceutical and agrochemical synthesis.[1] Its utility stems from the differential reactivity of its three key functional sites: the C4-bromo, C2-chloro, and C5-nitro groups. The powerful electron-withdrawing nature of the nitro group is a double-edged sword: it activates the pyridine ring for desired transformations like nucleophilic aromatic substitution (SNAr) but also renders itself susceptible to reduction under conditions commonly used for cross-coupling reactions.[2][3]

This guide will explain the causality behind these side reactions and provide robust, self-validating protocols to ensure your experiments are successful.

Troubleshooting Guide: Common Experimental Issues

Q1: I am attempting a Suzuki-Miyaura coupling at the C4-bromo position, but I'm observing significant formation of the corresponding aniline (4-aryl-2-chloro-5-aminopyridine). What is causing this nitro group reduction and how can I prevent it?

This is the most common issue encountered with this substrate. The reduction of the nitro group during a palladium-catalyzed cross-coupling reaction is not a direct reaction with the boronic acid but is typically caused by the generation of a palladium hydride (Pd-H) species in the catalytic cycle. This can happen in several ways, and addressing it requires a systematic approach.

Probable Causes & Solutions:

  • Choice of Base: Certain bases, particularly alkoxides or the use of amine bases in alcoholic solvents, can react with the palladium catalyst to form Pd-H species, which are effective reducing agents for nitro groups.[4]

    • Solution: Switch to a non-coordinating, anhydrous inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are less likely to generate hydride intermediates.[5]

  • Solvent & Reagent Purity: The presence of water or protic solvents can facilitate protodeboronation of the boronic acid, a side reaction that can contribute to an altered catalytic cycle and potentially lead to the formation of reducing agents.[5] While some Suzuki reactions tolerate water, in this sensitive case, it's a variable to control.

    • Solution: Use dry, degassed solvents (e.g., 1,4-dioxane, toluene, or DMF). Ensure your boronic acid is of high purity and the base is anhydrous.

  • Catalyst System: The choice of palladium source and ligand is critical. Some ligands can promote the formation of Pd-H or may not be robust enough, leading to the formation of palladium black, which can have indiscriminate catalytic activity, including hydrogenation.

    • Solution: Employ a well-defined, stable Pd(0) source or a reliable precatalyst. Using bulky, electron-rich phosphine ligands, such as those developed for Buchwald-Hartwig aminations (e.g., SPhos, XPhos), can often stabilize the catalyst and favor the desired C-C bond formation over nitro reduction.[6]

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times increase the probability of all side reactions, including catalyst decomposition and nitro group reduction.

    • Solution: Aim for the lowest effective temperature. Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. A typical range is 80-100 °C.

Troubleshooting Workflow for Nitro Reduction in Suzuki Coupling

G start Problem: Nitro Group Reduction Observed base Is your base an alkoxide or amine in alcohol? start->base solvent Are your solvent and reagents anhydrous? base->solvent No sol_base Solution: Switch to K₃PO₄ or Cs₂CO₃ base->sol_base Yes catalyst Are you using a stable Pd(0) source & robust ligand? solvent->catalyst Yes sol_solvent Solution: Use dry, degassed solvents. Check reagent purity. solvent->sol_solvent No temp Is the reaction temperature as low as possible? catalyst->temp Yes sol_catalyst Solution: Use a defined precatalyst. Try bulky phosphine ligands (e.g., SPhos, XPhos). catalyst->sol_catalyst No sol_temp Solution: Lower temperature. Monitor closely and reduce time. temp->sol_temp No

Caption: Troubleshooting decision tree for nitro group reduction.

Q2: I'm performing a Buchwald-Hartwig amination and, similar to the Suzuki reaction, my nitro group is being reduced. Are the causes the same?

Yes, the root causes are very similar and often interconnected. The Buchwald-Hartwig amination mechanism also involves a palladium catalyst that can be diverted to form reducing species.[7] However, the presence of an amine coupling partner introduces additional complexities.

Specific Considerations for Buchwald-Hartwig Amination:

  • Amine as a Reductant: Primary and secondary amines themselves can act as reducing agents in the presence of a palladium catalyst, especially at elevated temperatures.

  • Base Strength: This reaction requires a strong base to deprotonate the amine. However, very strong bases like sodium tert-butoxide (NaOtBu) are particularly adept at generating unwanted Pd-H species.

Solutions:

  • Optimize the Base: While a strong base is necessary, you can often moderate the conditions. Consider using lithium bis(trimethylsilyl)amide (LHMDS) or carefully controlled amounts of NaOtBu.

  • Ligand Choice is Paramount: The development of specialized biarylphosphine ligands has been crucial for the success of this reaction.[7][8] Ligands like Josiphos or BrettPhos are specifically designed to promote C-N reductive elimination and can significantly suppress the reduction of sensitive functional groups like nitroarenes.[6]

  • Use an Ammonia Surrogate: If you are attempting to install a primary amino group (-NH₂), using ammonia gas directly can be challenging and often requires harsh conditions.

    • Solution: Consider using an ammonia equivalent like lithium bis(trimethylsilyl)amide (LiN(TMS)₂) or benzophenone imine, followed by hydrolysis. These reagents often allow for milder reaction conditions that are more compatible with the nitro group.[8]

Q3: I'm reacting my substrate with a strong nucleophile (e.g., sodium methoxide) intending to substitute the C2-chloro group, but I'm getting a mixture of products, including displacement of the C4-bromo and even the C5-nitro group. How can I control the regioselectivity?

This issue stems from the electronic properties of the substituted pyridine ring. The nitro group at C5 and the ring nitrogen both strongly activate the ring towards nucleophilic aromatic substitution (SNAr).[2][3][9]

Understanding the Regioselectivity:

  • Activation: The C2 and C4 positions are ortho and para to the activating nitro group. The C2 position is additionally activated by the ring nitrogen.[9]

  • Leaving Group Ability: The general leaving group ability in SNAr is F > Cl > Br > I. This is opposite to the trend in palladium-catalyzed reactions. However, in this case, both Cl and Br are good leaving groups.

  • Displacement of NO₂: While less common when good halogen leaving groups are present, a highly reactive, "hard" nucleophile under forcing conditions can sometimes displace the nitro group itself.[10]

Solutions:

  • Control Temperature: SNAr reactions are often highly temperature-dependent. Start at a low temperature (e.g., 0 °C or room temperature) and slowly warm up while monitoring the reaction. The kinetic product (often substitution at the most activated C2 position) may be favored at lower temperatures.

  • Moderate Nucleophile Reactivity: If possible, use a less reactive nucleophile or a weaker base. For example, instead of sodium methoxide, you might use methanol with a non-nucleophilic base like potassium carbonate.

  • Exploit Steric Hindrance: If your nucleophile is sterically bulky, it may preferentially attack the less hindered C4 position over the C2 position, which is flanked by the C3 position.

Reactivity Map for this compound

References

Technical Support Center: Characterization of Impurities in 4-Bromo-2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of impurities in 4-Bromo-2-chloro-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with identifying and quantifying impurities in this critical chemical intermediate. This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Ensuring its purity is paramount for the safety, efficacy, and reproducibility of the final products.

This document provides a comprehensive resource in a question-and-answer format, addressing specific issues you may encounter during your experiments. It combines established analytical principles with practical, field-proven insights to support your impurity profiling efforts.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Landscape of Impurities

Q1: What are the likely sources and types of impurities in this compound?

Impurities in this compound can be broadly categorized into three main types, each arising from different stages of the compound's lifecycle:

  • Organic Impurities: These are the most common and can originate from various sources:

    • Process-Related Impurities: These are by-products formed during the synthesis of this compound. They can include unreacted starting materials, intermediates, and products of side reactions. For instance, if the synthesis starts from a precursor like 2-hydroxy-5-nitropyridine, incomplete halogenation could lead to residual hydroxy-containing impurities.[2]

    • Isomeric Impurities: Positional isomers with the same molecular formula but different arrangements of the bromo, chloro, and nitro groups on the pyridine ring can be challenging to separate and may be present as impurities.

    • Degradation Products: this compound can degrade over time due to factors like exposure to light, heat, or moisture. This can lead to the formation of new impurities.

  • Inorganic Impurities: These can include residual catalysts, reagents, and salts from the manufacturing process.

  • Residual Solvents: Organic solvents used during synthesis and purification may remain in the final product.

Q2: What are the initial analytical steps I should take when I receive a new batch of this compound?

A multi-faceted analytical approach is crucial for the initial assessment of a new batch.[3] A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for initial purity assessment. A gradient reversed-phase method using a C18 column is a good starting point for separating the main component from its impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation of the main component and can help in the identification of major impurities if their concentration is sufficient.

  • Loss on Drying (LOD): This provides an estimate of the total volatile content, including water and residual solvents.

Q3: My HPLC chromatogram shows several small, unidentified peaks. How do I proceed with their identification?

Identifying unknown peaks requires a systematic approach, often involving the hyphenation of chromatography with mass spectrometry:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for this purpose. By coupling an HPLC system to a mass spectrometer, you can obtain the molecular weight of each impurity as it elutes from the column.

  • High-Resolution Mass Spectrometry (HRMS): Using a high-resolution mass spectrometer (like a TOF or Orbitrap) provides a highly accurate mass measurement, which allows you to determine the elemental composition of the impurity.

  • Tandem Mass Spectrometry (MS/MS): By isolating an impurity ion and fragmenting it, you can obtain structural information that helps in its identification. The fragmentation patterns of nitro and halogen-containing compounds often involve the loss of radicals like •NO, •NO₂, •Cl, and •Br, or molecules such as HNO₂, HCl, and HBr.[4]

  • Forced Degradation Studies: Subjecting the this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help to intentionally generate degradation products. Analyzing these stressed samples by LC-MS can help to identify the peaks that are likely degradation products in your original sample.

Part 2: Troubleshooting Guides - Overcoming Common Experimental Hurdles

Issue 1: Poor resolution of impurity peaks in HPLC.

Question: I am unable to get a good separation between the main peak of this compound and a closely eluting impurity. What can I do to improve the resolution?

Answer: Poor resolution is a common challenge, especially with isomeric impurities. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Action: Systematically vary the gradient slope and the organic modifier (e.g., acetonitrile vs. methanol). A shallower gradient can often improve the resolution of closely eluting peaks.

    • Causality: Different organic solvents have different selectivities for separating compounds. Fine-tuning the mobile phase composition can exploit these differences to achieve better separation.

  • Change the Column Chemistry:

    • Action: If a standard C18 column is not providing adequate separation, try a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.

    • Causality: Different stationary phases offer different retention mechanisms. A phenyl-hexyl column, for instance, provides pi-pi interactions that can be beneficial for separating aromatic compounds like substituted pyridines.

  • Adjust the pH of the Mobile Phase:

    • Action: For pyridine-containing compounds, the pH of the mobile phase can significantly impact peak shape and retention. Experiment with adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase.

    • Causality: The pyridine nitrogen is basic and can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. An acidic modifier can suppress this interaction, leading to sharper peaks and better resolution.

Issue 2: Difficulty in identifying an impurity by LC-MS due to co-elution.

Question: I have two impurity peaks that are co-eluting, making it difficult to obtain clean mass spectra for each. How can I resolve this?

Answer: Co-elution is a significant challenge in impurity identification. Here's a workflow to address this:

Coelution_Workflow A Co-eluting Peaks Observed in LC-MS B Optimize Chromatography A->B C Modify Gradient B->C D Change Column B->D E Adjust Mobile Phase pH B->E F Successful Separation? C->F D->F E->F G Acquire Clean MS/MS Spectra F->G Yes H Utilize High-Resolution MS F->H No K Propose Structures G->K I Deconvolution Software H->I J Extract Ion Chromatograms (EICs) H->J I->G J->G

Caption: Workflow for resolving co-eluting peaks.

  • Chromatographic Optimization: As a first step, exhaust all possibilities for chromatographic separation as described in "Issue 1".

  • High-Resolution Mass Spectrometry (HRMS):

    • Action: If chromatographic separation is not fully achievable, use an HRMS instrument.

    • Causality: Even if the peaks are not baseline resolved, an HRMS instrument can often distinguish between the two co-eluting compounds if they have different elemental compositions, and therefore slightly different exact masses.

  • Extracted Ion Chromatograms (EICs):

    • Action: Generate EICs for the theoretical exact masses of the suspected co-eluting impurities.

    • Causality: This will allow you to visualize the chromatographic profile of each individual compound, even if they overlap in the total ion chromatogram (TIC). You can then obtain a cleaner mass spectrum for each by averaging the scans across its respective EIC peak.

Part 3: Experimental Protocols

Protocol 1: Generic HPLC-UV Method for Purity Assessment

This method serves as a starting point and should be optimized for your specific system and impurity profile.

ParameterCondition
Instrument HPLC system with UV detector
Column C18 reversed-phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 254 nm
Injection Vol. 10 µL
Sample Prep. 0.5 mg/mL in Acetonitrile/Water (1:1)
Protocol 2: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and demonstrating the stability-indicating nature of your analytical method.

Forced_Degradation_Workflow Start This compound Sample Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) Start->Thermal Photo Photolytic Stress (e.g., ICH Q1B options) Start->Photo Analysis Analyze by LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Comparison Compare with Control Sample Analysis->Comparison Identification Identify Degradation Products Comparison->Identification

References

Technical Support Center: Safe Scale-Up of Reactions with 4-Bromo-2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe handling and reaction scale-up of 4-bromo-2-chloro-5-nitropyridine. This guide is intended for researchers, scientists, and drug development professionals. Our goal is to provide you with the technical expertise and field-proven insights necessary to manage the potential hazards associated with this highly reactive intermediate. The information herein is structured to address specific issues you may encounter, ensuring both the success of your synthesis and the safety of your laboratory personnel.

Section 1: Understanding the Inherent Hazards of this compound

This compound is a valuable synthetic building block due to its reactive nature, which is imparted by the electron-withdrawing nitro group and the two halogen leaving groups.[1] However, this same reactivity profile also presents significant safety challenges, particularly during scale-up. As with many nitroaromatic compounds, the primary concern is the potential for rapid, uncontrolled exothermic decomposition, which can lead to a runaway reaction, over-pressurization of the reactor, and potentially an explosion.[2]

The thermal stability of nitroaromatic compounds can be dramatically reduced by the presence of impurities, reagents (especially bases), or localized "hot spots" within the reaction mixture.[2] A documented incident involving a similar compound, 2,3-dimethyl-4-nitropyridine N-oxide, resulted in a violent reactor failure when the nitro compound was charged with potassium carbonate before the addition of solvent. This combination led to a significant decrease in the decomposition onset temperature, initiating a runaway reaction at an unexpectedly low temperature.[2] This case study serves as a critical warning for handling this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and use of this compound in a question-and-answer format.

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards are:

  • Thermal Instability: The molecule contains a nitro group, which is an energetic functional group. It can decompose exothermically at elevated temperatures.

  • Runaway Reaction Potential: The decomposition is exothermic and can be auto-catalytic. If the heat generated from the reaction or decomposition exceeds the rate of heat removal, the reaction temperature can increase uncontrollably, leading to a dangerous rise in pressure and the risk of an explosion.

  • Sensitivity to Contaminants: The thermal stability of this compound can be significantly lowered by the presence of bases (e.g., carbonates, hydroxides, amines), strong acids, or certain metals.

  • Toxicity: Like many halogenated nitroaromatics, this compound is expected to be toxic and should be handled with appropriate personal protective equipment (PPE) to avoid inhalation, ingestion, and skin contact.

Q2: I need to perform a nucleophilic aromatic substitution (SNAr) on this compound. What are the key safety considerations for scaling up this type of reaction?

A2: Scaling up SNAr reactions with this substrate requires careful planning and control. Key considerations include:

  • Heat of Reaction: SNAr reactions are often exothermic. You must determine the heat of reaction (ΔHrxn) through reaction calorimetry before attempting a large-scale reaction.

  • Controlled Addition: The nucleophile or the substrate should be added slowly and in a controlled manner to manage the rate of heat generation. Never mix all reactants at once on a large scale.

  • Cooling Capacity: Ensure your reactor's cooling system is capable of removing the heat generated by the reaction, even under worst-case scenarios (e.g., temporary loss of stirring). The cooling capacity must exceed the maximum rate of heat evolution.

  • Agitation: Robust and consistent agitation is crucial to prevent the formation of localized hot spots and ensure uniform temperature distribution.

  • Solvent Selection: Choose a solvent with a suitable boiling point that can help to control the reaction temperature. The solvent should also be stable under the reaction conditions and compatible with all reagents.[3]

Q3: How can I assess the thermal stability of my reaction mixture?

A3: A thorough thermal hazard assessment is mandatory before any scale-up. This should include:

  • Differential Scanning Calorimetry (DSC): DSC analysis of the pure starting material, as well as the final reaction mixture, will help determine the onset temperature of decomposition. This provides a baseline for the maximum safe operating temperature.

  • Thermogravimetric Analysis (TGA): TGA can provide information about the mass loss associated with decomposition, helping to understand the nature of the decomposition products (e.g., gas generation).

  • Reaction Calorimetry (RC1) or Adiabatic Calorimetry: These techniques measure the heat evolved during the reaction in real-time and can simulate a runaway scenario to determine the maximum temperature and pressure of the reaction under adiabatic conditions.

Q4: What should I do if I observe a sudden, unexpected temperature increase during my reaction?

A4: An unexpected temperature rise is a sign of a potential runaway reaction and requires immediate action. Follow your laboratory's established emergency procedures, which should include:

  • Stop all reagent addition immediately.

  • Maximize cooling: Ensure the reactor's cooling system is operating at full capacity. If necessary, use an external cooling bath (e.g., ice-water or dry ice-acetone).

  • Alert personnel: Inform your supervisor and any colleagues in the immediate vicinity of the situation.

  • Prepare for emergency shutdown: If the temperature continues to rise uncontrollably, be prepared to execute an emergency shutdown, which may involve quenching the reaction.[2] Caution: Quenching can also be hazardous and should only be performed as a last resort according to a pre-defined and practiced procedure.

  • Evacuate: If the situation cannot be brought under control, evacuate the area immediately.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the scale-up process.

Issue Potential Cause(s) Recommended Action(s)
Reaction temperature spikes during reagent addition. 1. Addition rate is too fast. 2. Inadequate cooling. 3. Poor agitation.1. Immediately stop the addition. Reduce the addition rate and monitor the temperature closely upon restarting. 2. Ensure the cooling system is functioning correctly and is set to a sufficiently low temperature. 3. Verify that the stirrer is operating at an appropriate speed to ensure good mixing.
A solid mass forms in the reactor, impeding stirring. 1. Product or intermediate is precipitating out of solution. 2. Incorrect solvent or solvent volume used.1. Stop the reaction and consult with a process safety expert. It may be necessary to add more solvent or a co-solvent. This should be investigated on a small scale first. 2. Re-evaluate the solubility of all components in the chosen solvent system at the reaction temperature.
Reaction does not go to completion, even after extended time. 1. Reaction temperature is too low. 2. Insufficient amount of reagent. 3. Deactivation of catalyst (if applicable).1. Before increasing the temperature, ensure that a thermal hazard assessment has been conducted to confirm the safety of operating at a higher temperature. A gradual increase in temperature is recommended. 2. Confirm the stoichiometry of the reaction. 3. Investigate potential sources of catalyst poisoning.
Discoloration or gas evolution observed at normal operating temperatures. 1. Onset of decomposition. 2. Presence of an impurity that is catalyzing decomposition.1. Treat as a potential runaway scenario. Immediately stop heating and apply cooling. 2. Analyze the starting materials for impurities. Consider re-purification of the starting materials.

Section 4: Experimental Protocols and Safety Workflows

Protocol 1: Thermal Hazard Assessment Workflow

This protocol outlines the essential steps for assessing the thermal hazards of a reaction involving this compound before scale-up.

  • Literature Review: Conduct a thorough search for any available safety and reactivity data for the specific reaction and all components.

  • DSC/TGA Screening:

    • Run DSC and TGA on the pure this compound to determine its decomposition onset temperature and weight loss profile.

    • Run DSC on the intended reaction mixture (all components mixed in their final ratios) to identify any exotherms and their onset temperatures.

  • Reaction Calorimetry:

    • Perform the reaction in a reaction calorimeter (e.g., RC1e) at the intended scale-down operating temperature.

    • Measure the heat of reaction, the rate of heat evolution, and the heat capacity of the reaction mixture.

  • Adiabatic Calorimetry (if necessary):

    • If the initial screening suggests a high potential for a runaway reaction, conduct an adiabatic calorimetry study (e.g., ARC) to determine the time to maximum rate (TMR), the adiabatic temperature rise, and the maximum pressure generated during a runaway.

  • Define Safe Operating Limits: Based on the data collected, establish a maximum safe operating temperature that provides a sufficient safety margin below the onset of any decomposition exotherm.

Diagram: Decision Tree for Thermal Hazard Assessment

ThermalHazardAssessment A Start: Plan to scale up reaction with this compound B Conduct Literature Search for Safety Data A->B C Perform DSC/TGA on Starting Material and Reaction Mixture B->C D Decomposition Exotherm Observed? C->D E Perform Reaction Calorimetry (RC1) D->E Yes J Re-evaluate Reaction Chemistry or Conditions D->J No (Re-evaluate if reaction is viable) F High Heat of Reaction or Rapid Heat Evolution? E->F G Perform Adiabatic Calorimetry (ARC) F->G Yes H Define Safe Operating Limits and Procedures F->H No G->H K High Risk: Do Not Proceed with Scale-Up G->K Extreme Hazard Identified I Proceed with Cautious Scale-Up H->I

Caption: A decision tree for a systematic thermal hazard assessment before scaling up reactions.

Protocol 2: General Procedure for Safe Scale-Up of a Nucleophilic Aromatic Substitution (SNAr) Reaction

Disclaimer: This is a general guideline and must be adapted based on the specific reaction and the results of a thorough thermal hazard assessment.

  • Equipment Setup:

    • Use a glass-lined or other compatible reactor with a calibrated temperature probe, an efficient overhead stirrer, a condenser, and an addition funnel or pump for controlled reagent delivery.

    • Ensure the reactor is clean, dry, and free of any contaminants.

    • The reactor's cooling system must be fully operational and capable of handling the reaction exotherm.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.

  • Charge Initial Reagents: Charge the solvent and this compound to the reactor. Begin agitation.

  • Establish Reaction Temperature: Cool the reactor contents to the predetermined safe starting temperature.

  • Controlled Addition: Begin the slow, controlled addition of the nucleophile solution. The addition rate should be such that the internal temperature remains within the established safe operating limits.

  • Monitoring: Continuously monitor the internal temperature, agitator speed, and any pressure changes.

  • Reaction Completion: After the addition is complete, maintain the reaction at the set temperature until reaction completion is confirmed by in-process controls (e.g., HPLC, TLC).

  • Quenching and Work-up: Plan and test the quenching procedure on a small scale before implementing it at a larger scale. Some quenches can be highly exothermic.

  • Emergency Plan: Have a written emergency plan readily available, including procedures for a runaway reaction and emergency shutdown.

Diagram: Safe Scale-Up Workflow

SafeScaleUpWorkflow A Start: Scale-Up Plan B Thermal Hazard Assessment Complete A->B C Select Appropriate Reactor and Ancillary Equipment B->C D Charge Initial Reagents under Inert Atmosphere C->D E Establish and Maintain Safe Starting Temperature D->E F Controlled Addition of Limiting Reagent E->F G Continuous Monitoring of Critical Parameters (Temp, Pressure, Agitation) F->G H Temperature within Safe Limits? G->H I Continue Addition H->I Yes J Emergency Procedure: Stop Addition, Maximize Cooling H->J No I->F K Maintain Temperature until Reaction Completion I->K Addition Complete L Safe Quenching and Work-up K->L M Product Isolation L->M

Caption: A generalized workflow for the safe execution of a scaled-up reaction.

Section 5: Personal Protective Equipment (PPE) and Material Compatibility

Personal Protective Equipment

When handling this compound and its reaction mixtures, the following PPE is mandatory:[4]

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for the specific solvents and reagents being used.

  • Body Protection: A flame-resistant lab coat. For larger scale operations, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of generating dusts or aerosols, respiratory protection may be required.

Material Compatibility

Ensure that all materials that will come into contact with this compound are chemically compatible. Avoid contact with strong bases, oxidizing agents, and reducing agents unless they are part of the intended reaction chemistry. Consult a chemical compatibility chart for specific materials of construction for reactors, transfer lines, and storage containers.[5]

References

Validation & Comparative

A Senior Application Scientist's Guide to Pyridine Synthesis: Exploring Strategic Alternatives to 4-Bromo-2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Pyridine Scaffold and the Need for Synthetic Versatility

The pyridine ring is a cornerstone of modern medicinal chemistry and drug development. Its presence in numerous natural products and FDA-approved drugs underscores its importance as a privileged scaffold.[1] Approximately 20% of the top 200 drugs feature a pyridine core, highlighting its role in creating effective therapeutic agents.[2] The specific substitution pattern on the pyridine ring is critical for modulating a molecule's biological activity, solubility, and metabolic stability.

Highly functionalized building blocks like 4-Bromo-2-chloro-5-nitropyridine are invaluable for rapidly constructing complex molecular architectures. The orthogonal reactivity of the chloro and bromo groups, coupled with the activating effect of the nitro group, allows for a range of selective transformations. However, over-reliance on a single starting material can limit synthetic creativity and lead to supply chain vulnerabilities. This guide provides a comparative analysis of alternative reagents and strategies for pyridine synthesis, offering researchers a broader toolkit for their drug discovery endeavors. We will explore two main avenues: the functionalization of less complex, commercially available pyridine feedstocks and de novo synthesis from acyclic precursors.

The Benchmark: Understanding the Reactivity of this compound

This compound is a powerful reagent due to its well-defined reactivity profile. The electron-withdrawing nitro group at the 5-position strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position and the bromine atom at the 4-position are both susceptible to displacement, with the C2 position being particularly activated by the adjacent ring nitrogen. This allows for selective reactions with a variety of nucleophiles. Furthermore, the bromo group provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.

Alternative Strategy 1: Functionalization of Simpler Pyridine Building Blocks

Instead of starting with a highly decorated pyridine, a more flexible and often more cost-effective approach is to begin with simpler, commercially available dihalopyridines and introduce the desired functionality. This strategy offers greater control over the final substitution pattern.

Alternative Reagent 1: 2,3-Dichloropyridine

2,3-Dichloropyridine is a versatile and economically attractive alternative. Its two chlorine atoms exhibit differential reactivity, enabling selective functionalization.

Reactivity Profile:

  • Nucleophilic Aromatic Substitution (SNAr): The C2 position is more activated towards nucleophilic attack than the C3 position.[3] This is because the ring nitrogen can better stabilize the negative charge in the Meisenheimer intermediate formed during attack at the C2 position.[4] This inherent regioselectivity allows for the selective introduction of amines, alkoxides, and thiols at the 2-position.

  • Cross-Coupling Reactions: The less reactive C-Cl bond at the 3-position can be subsequently functionalized using more forcing cross-coupling conditions, or the initial SNAr product can be subjected to a second cross-coupling reaction.

Applications in Pharmaceutical Synthesis:

2,3-Dichloropyridine is a key starting material in the synthesis of several commercial drugs, demonstrating its industrial relevance.

  • Nevirapine (HIV Reverse Transcriptase Inhibitor): The synthesis of Nevirapine, an important anti-HIV drug, can be achieved starting from 2,3-dichloropyridine.[2] The process involves a selective amination at the C2 position, followed by further transformations.

  • Etoricoxib (COX-2 Inhibitor): The anti-inflammatory drug Etoricoxib is also synthesized using a dichloropyridine derivative as a key intermediate.[5][6]

Experimental Data Comparison:

Reaction TypeReagentTypical ConditionsProductYield (%)Reference
SNAr (Amination)2,3-Dichloropyridineaq. NH₃, Cu(II) catalyst, 150-180°C2-Amino-3-chloropyridineHigh[2]
SNAr (Thiolation)2,3-DichloropyridineThiophenol, water, reflux3-chloro-2-(phenylthio)pyridine88[3]
Alternative Reagent 2: 3-Fluoro-2-nitropyridine

3-Fluoro-2-nitropyridine is another excellent alternative, offering a different reactivity profile due to the presence of a fluorine atom.

Reactivity Profile:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 3-position is activated by the adjacent nitro group at the 2-position. In SNAr reactions, fluoride is an excellent leaving group, often leading to milder reaction conditions and higher yields compared to chlorides.[7] The nitro group at the 2-position strongly directs nucleophilic attack to the 3-position.

Synthetic Utility:

The high reactivity of the C-F bond in SNAr reactions makes 3-fluoro-2-nitropyridine a valuable substrate for introducing a wide range of nucleophiles, particularly nitrogen-based heterocycles. Following substitution, the nitro group can be readily reduced to an amine, providing a handle for further diversification.

| Reaction Type | Reagent | Nucleophile | Conditions | Product | Yield (%) | | --- | --- | --- | --- | --- | | SNAr | 3-Fluoro-2-nitropyridine | Morpholine | K₂CO₃, MeCN, 50°C | 3-Morpholino-2-nitropyridine | High |

Alternative Strategy 2: De Novo Pyridine Synthesis

Hantzsch Pyridine Synthesis

The Hantzsch synthesis, discovered in 1882, is a classic and reliable method for constructing the pyridine ring.[5] It is a multi-component reaction involving the condensation of two equivalents of a β-dicarbonyl compound, one equivalent of an aldehyde, and an ammonia source.[8] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.

Mechanism:

The reaction proceeds through a series of well-understood steps: a Knoevenagel condensation, enamine formation, a Michael addition, cyclization, and finally dehydration and oxidation.[8]

.dot

Caption: Hantzsch Pyridine Synthesis Workflow

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is another powerful method that allows for the creation of 2,3,6-trisubstituted pyridines.[9][10] The reaction involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[11]

Mechanism:

This two-step process offers a high degree of control over the substitution pattern of the final pyridine product.[12]

.dot

Caption: Bohlmann-Rahtz Pyridine Synthesis Workflow

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2,3-Dichloropyridine

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl chloride, which can be adapted for 2,3-dichloropyridine.

Materials:

  • 2,3-Dichloropyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

  • Sodium tert-butoxide (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry, nitrogen-flushed Schlenk flask, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv).

  • Add anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 5 minutes.

  • Add 2,3-dichloropyridine (1.0 equiv) and the amine (1.2 equiv).

  • Heat the reaction mixture to reflux (or a lower temperature depending on the amine's reactivity) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a Chloropyridine Derivative

This protocol provides a general method for the Suzuki coupling of a chloropyridine with a boronic acid.

Materials:

  • Chloropyridine derivative (e.g., a mono-substituted product from Protocol 1) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • To an oven-dried reaction vial, add the chloropyridine derivative (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Seal the vial and heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

While highly functionalized reagents like this compound offer a direct route to complex pyridines, a deeper understanding of alternative synthetic strategies provides researchers with greater flexibility, creativity, and control over their synthetic endeavors. The use of simpler, commercially available building blocks like 2,3-dichloropyridine and 3-fluoro-2-nitropyridine, coupled with selective functionalization reactions, is a powerful and often more economical approach. For accessing unique substitution patterns, classic de novo methods like the Hantzsch and Bohlmann-Rahtz syntheses remain highly relevant.

The future of pyridine synthesis will likely focus on the development of even more efficient and selective catalytic systems, particularly for C-H functionalization, which would allow for the direct modification of the pyridine core without the need for pre-installed leaving groups. As the demand for novel pyridine-containing drug candidates continues to grow, a diverse and well-understood synthetic toolbox will be essential for driving innovation in drug discovery.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Bromo-2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Analytical Imperative for a Key Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the integrity of an Active Pharmaceutical Ingredient (API) is contingent upon the quality of its precursors. 4-Bromo-2-chloro-5-nitropyridine is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds.[1][2] Its molecular structure, featuring a pyridine ring functionalized with bromine, chlorine, and a nitro group, provides a versatile scaffold for building more complex, biologically active molecules.[1] The purity and concentration of this intermediate directly impact the yield, impurity profile, and ultimate safety and efficacy of the final drug product.

Therefore, the analytical methods used to assess its quality are not mere procedural formalities; they are the bedrock of a robust quality control strategy. Validating these methods is a mandatory regulatory requirement and a scientific necessity to ensure that the data generated is reliable, reproducible, and fit for its intended purpose.[3] This guide provides a comparative analysis of principal analytical techniques for this compound, grounded in the rigorous framework of the International Council for Harmonisation (ICH) guidelines, specifically the recently updated Q2(R2).[4][5] We will explore the causality behind methodological choices and present detailed protocols to establish a self-validating system of analysis.

The Validation Workflow: A Framework for Confidence

Analytical method validation is a systematic process to confirm that a testing procedure is suitable for its intended use.[6] The objective is to demonstrate that every measurement made in a routine setting will be sufficiently close to the true value.[7] This workflow ensures that the method is reliable throughout its lifecycle.

Analytical_Method_Validation_Workflow ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Guides Development PreVal Pre-Validation (System Suitability) MethodDev->PreVal Establishes Conditions Validation Formal Validation Protocol Execution (ICH Q2(R2) Parameters) PreVal->Validation Confirms Readiness Report Validation Report & Data Review Validation->Report Generates Evidence Lifecycle Method Lifecycle Management (Routine Use, Monitoring, Re-validation) Report->Lifecycle Authorizes Use

Caption: A high-level workflow for analytical method validation, from defining the method's purpose to its routine implementation and ongoing monitoring.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile and thermally labile organic compounds like this compound.[8] Its high resolving power makes it ideal for separating the main component from process-related impurities and degradation products. A reversed-phase method, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is the logical starting point due to the moderate polarity of the target analyte.

Causality of Method Choice:
  • Suitability: this compound is a solid with a boiling point over 290 °C, making it non-volatile and perfectly suited for HPLC analysis.[1]

  • Specificity: The chromophores within the molecule (the nitropyridine ring) allow for sensitive detection using a UV detector, a standard component of HPLC systems.

  • Versatility: HPLC methods can be developed for both the quantitative determination of the compound (assay) and the quantification of impurities.[9]

Experimental Protocol: HPLC Method Validation

This protocol outlines the steps to validate a reversed-phase HPLC method for the assay of this compound.

1. Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (60:40 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning a standard solution (e.g., ~270 nm).

  • Injection Volume: 10 µL.

2. Solution Preparation:

  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the diluent. This is the 100% level for the assay.

  • Sample Solution (100 µg/mL): Prepare the sample to be tested at a target concentration of 100 µg/mL in the diluent.

3. Validation Experiments:

  • Specificity:

    • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of other components like impurities or degradation products.[10]

    • Procedure:

      • Inject the diluent (blank) to show no interfering peaks.

      • Prepare a placebo solution (if analyzing a formulated product) and inject it.

      • Subject a sample solution to stress conditions (acid, base, oxidation, heat, light) to induce degradation.[11]

      • Inject the stressed sample. The peak for this compound should be spectrally pure (using a PDA detector) and well-resolved from any degradation peaks.

  • Linearity:

    • Rationale: To verify that the detector response is directly proportional to the analyte concentration over a defined range.[4]

    • Procedure:

      • Prepare a series of at least five concentrations from the stock solution, typically ranging from 80% to 120% of the working concentration for an assay.[7]

      • Inject each concentration in triplicate.

      • Plot a graph of the mean peak area versus concentration. Calculate the correlation coefficient (r), y-intercept, and slope of the regression line.

  • Accuracy:

    • Rationale: To determine the closeness of the test results to the true value.[10] This is often assessed by spike recovery.

    • Procedure:

      • Spike a placebo or sample matrix with the reference standard at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

      • Analyze the spiked samples and calculate the percentage recovery of the added standard. % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Precision:

    • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample solution at 100% of the target concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the study on a different day, with a different analyst, or on a different instrument.

      • Calculate the Relative Standard Deviation (%RSD) for the results.

  • Range:

    • Rationale: To establish the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[10]

    • Procedure: The range is confirmed by the data from the Linearity, Accuracy, and Precision studies. For an assay, this is typically 80-120% of the test concentration.[7]

  • Robustness:

    • Rationale: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure:

      • Vary parameters such as mobile phase composition (e.g., ±2% Acetonitrile), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C).

      • Analyze the system suitability of a standard solution under each condition. The results should remain within the predefined acceptance criteria.

Summary of HPLC Validation Parameters & Acceptance Criteria
Validation ParameterMeasurementTypical Acceptance Criteria (ICH)
Specificity Peak Purity Index, Resolution > 2No interference at the analyte's retention time.
Linearity Correlation Coefficient (r)r ≥ 0.999
Accuracy % Recovery98.0% - 102.0%
Precision (Repeatability) % Relative Standard Deviation (%RSD)≤ 2.0%
Precision (Intermediate) % Relative Standard Deviation (%RSD)≤ 2.0%
Range Confirmed Interval80% - 120% of target concentration
Robustness System Suitability ParametersSystem suitability passes under all varied conditions.

Gas Chromatography (GC): An Alternative for Volatile Impurities

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While HPLC is generally preferred for this compound itself, GC is an excellent complementary method for identifying and quantifying potential volatile or semi-volatile process impurities that may not be well-retained or detected by HPLC.[12][13]

Causality of Method Choice:
  • Impurity Profiling: Synthesis of halogenated nitropyridines can involve volatile reagents or lead to volatile by-products. GC is superior for analyzing these types of impurities.

  • Orthogonal Technique: Using a fundamentally different separation mechanism (partitioning between a gas and a liquid/solid phase) provides a more comprehensive purity assessment. Regulatory bodies favor the use of orthogonal methods for critical analyses.

  • High Sensitivity: With detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can achieve very low detection limits for impurities.

Experimental Protocol: GC Method Validation

1. Chromatographic Conditions (Starting Point):

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID).

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min.

  • Injection Mode: Split.

2. Solution Preparation:

  • Solvent: Dichloromethane or a suitable high-purity organic solvent.

  • Standard & Sample Preparation: Prepare solutions at a target concentration (e.g., 1000 µg/mL) in the chosen solvent.

3. Validation Experiments: The validation parameters (Specificity, Linearity, Accuracy, Precision, Range, Robustness) are the same as for HPLC, but the execution is adapted for the GC system. For impurity methods, the range must cover from the reporting threshold up to ~120% of the specification limit.[11] The validation for Limits of Detection (LOD) and Quantitation (LOQ) is also critical.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Rationale: To determine the lowest concentration of an analyte that can be reliably detected and quantified, respectively. This is essential for controlling impurities.[3]

    • Procedure (Based on Signal-to-Noise):

      • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.

      • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.

      • Confirm the LOQ by demonstrating acceptable precision and accuracy at this concentration.

Summary of GC Validation Parameters & Acceptance Criteria
Validation ParameterMeasurementTypical Acceptance Criteria (ICH)
Specificity Resolution > 1.5No interference from blank or other impurities.
Linearity (Impurities) Correlation Coefficient (r)r ≥ 0.99
Accuracy % Recovery80.0% - 120.0% at the limit
Precision (at LOQ) % Relative Standard Deviation (%RSD)≤ 10%
LOD Signal-to-Noise RatioApprox. 3:1
LOQ Signal-to-Noise RatioApprox. 10:1
Robustness System Suitability ParametersSystem suitability passes under all varied conditions.

Spectroscopic Methods: The Gold Standard for Identification

While chromatographic methods quantify "how much," spectroscopic methods answer "what is it?" For a complete analytical package, spectroscopic techniques are indispensable for confirming the identity of this compound, forming a critical part of the 'Specificity' validation parameter.

Spectroscopic_Identification Analyte This compound NMR NMR Spectroscopy (¹H, ¹³C) Analyte->NMR Provides chemical environment of nuclei MS Mass Spectrometry (MS) Analyte->MS Provides molecular weight & fragmentation pattern FTIR FTIR Spectroscopy Analyte->FTIR Identifies functional groups Confirmation Unambiguous Structural Confirmation NMR->Confirmation MS->Confirmation FTIR->Confirmation

Caption: The complementary roles of spectroscopic techniques in confirming the chemical structure of the analyte.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most definitive structural information, showing the chemical environment of each proton and carbon atom in the molecule.[14] This is crucial for confirming the substitution pattern on the pyridine ring.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and its fragmentation pattern.[8] The presence of both bromine and chlorine results in a highly characteristic isotopic pattern, providing unambiguous confirmation of the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups, such as the C-Cl, C-Br, and N-O (nitro group) bonds, by detecting their characteristic vibrational frequencies.[15]

Comparative Guide: Choosing the Right Analytical Tool

The selection between HPLC and GC is not a matter of one being universally "better" but of choosing the most appropriate tool for the analytical task at hand.

FeatureHPLC (Reversed-Phase)Gas Chromatography (GC)
Primary Application Assay and purity of the main, non-volatile compound.Purity analysis, specifically for volatile/semi-volatile impurities.
Analyte Suitability Excellent for non-volatile, thermally stable/labile compounds.Requires analytes to be volatile and thermally stable.
Sample Preparation Simple dissolution in a suitable mobile phase-compatible diluent.Dissolution in a volatile organic solvent; derivatization may be needed for polar compounds.
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Typical Detectors UV-Visible, Photodiode Array (PDA), Mass Spectrometer (MS).Flame Ionization (FID), Mass Spectrometer (MS), Thermal Conductivity (TCD).
Key Advantage Broad applicability to a wide range of pharmaceutical compounds.High resolution for complex mixtures of volatile compounds.

Conclusion: A Foundation of Quality

The validation of analytical methods for this compound is a critical, multi-faceted process that underpins the quality and safety of downstream pharmaceutical products. High-Performance Liquid Chromatography stands out as the primary method for assay and the analysis of non-volatile impurities, offering robustness and versatility. Gas Chromatography serves as an essential orthogonal technique, perfectly suited for detecting and quantifying volatile process impurities that might otherwise be missed.

A comprehensive validation strategy, leveraging both chromatographic separation and spectroscopic identification, provides the highest degree of confidence in the analytical data. By rigorously applying the principles outlined in the ICH guidelines, researchers and drug development professionals can build a self-validating system that ensures data integrity, meets global regulatory expectations, and ultimately contributes to the production of safe and effective medicines.

References

A Senior Application Scientist's Guide to the Cost-Effectiveness of 4-Bromo-2-chloro-5-nitropyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical synthesis, the choice of a starting material is a critical decision point, balancing reactivity, yield, and cost. Highly functionalized building blocks like 4-Bromo-2-chloro-5-nitropyridine offer a direct route to complex molecular targets but often come with a significant upfront cost. This guide provides an in-depth comparative analysis to evaluate the true cost-effectiveness of this versatile reagent against a multi-step approach from a simpler, less expensive precursor.

The pyridine moiety is a cornerstone of medicinal chemistry, present in approximately 20% of the top 200 drugs.[1] The synthesis of polysubstituted pyridines, however, can be challenging, often leading to low yields and increased production costs, which is particularly problematic for generic drug manufacturing where active ingredient costs can exceed 90% of the total.[1] This analysis will dissect the economic and practical trade-offs, empowering you to make an informed decision based on your project's specific needs, whether it be rapid, small-scale library generation or large-scale, cost-optimized manufacturing.

Reagent Profile: this compound

This compound (CAS No. 1261767-18-3) is a highly activated heterocyclic compound.[2][3] Its synthetic utility is derived from a strategic combination of functional groups:

  • Electron-Withdrawing Nitro Group: The -NO₂ group strongly deactivates the pyridine ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr).

  • Two Distinct Halogen Leaving Groups: The chlorine atom at the C2 position and the bromine atom at the C4 position provide differential reactivity. The C4 position is generally more activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate by the nitro group. This allows for selective, stepwise functionalization.

This pre-packaged reactivity makes it an attractive, albeit premium-priced, intermediate for building complex molecular architectures.[2][4] Current market pricing for research quantities can range from approximately $1,300 to $1,700 per kilogram, with smaller quantities priced significantly higher per gram.

Comparative Synthesis Scenario: Preparation of a 2-Chloro-4-(arylamino)-5-nitropyridine Scaffold

To provide a tangible comparison, we will model the synthesis of a common pharmaceutical intermediate, a 2-chloro-4-(arylamino)-5-nitropyridine. This scaffold is a precursor to a variety of kinase inhibitors and other bioactive molecules.

Route A: Direct Nucleophilic Aromatic Substitution (SNAr)

This approach leverages the inherent reactivity of this compound for a direct, single-step conversion.

Causality Behind Experimental Choices: The SNAr reaction is the most logical and efficient pathway when using this substrate. The bromine at C4 is the superior leaving group and is highly activated by the para-nitro group. A polar aprotic solvent like DMF or DMSO is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer complex. A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA), is used to neutralize the HBr generated in situ without competing with the primary amine nucleophile.

cluster_0 Route A: Direct SNAr Synthesis Start_A This compound + Arylamine Product_A Target Molecule: 2-Chloro-4-(arylamino)-5-nitropyridine Start_A->Product_A  DIPEA, DMF  80-100 °C, 2-4h

Caption: Workflow for the direct synthesis of the target molecule using Route A.

Experimental Protocol: Route A

  • To a stirred solution of this compound (1.0 eq) in anhydrous Dimethylformamide (DMF, 5 mL/mmol), add the desired arylamine (1.1 eq).

  • Add Diisopropylethylamine (DIPEA, 1.5 eq) to the mixture.

  • Heat the reaction mixture to 90 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by silica gel chromatography to yield the final product.

Route B: Multi-step Synthesis from a Commodity Precursor

This alternative begins with the less expensive 2,4-dichloropyridine and builds the required functionality through sequential nitration and amination steps. This approach is representative of strategies aimed at reducing raw material costs for large-scale production.[5]

Causality Behind Experimental Choices:

  • Nitration: The pyridine ring is electron-deficient and requires harsh conditions for electrophilic substitution. A mixture of fuming nitric acid and concentrated sulfuric acid (mixed acid) is the standard reagent for this transformation, protonating the ring nitrogen to further direct the incoming nitro group to the meta-position (C3 or C5).[6][7]

  • Selective Amination: With the 2,4-dichloro-5-nitropyridine intermediate, the C4 position is now highly activated for SNAr by the para-nitro group, similar to Route A. This allows for a selective reaction with the arylamine, leaving the C2-chloro substituent intact. The conditions are similar to Route A, capitalizing on the same mechanistic principles.

cluster_1 Route B: Multi-step Synthesis Start_B 2,4-Dichloropyridine Intermediate_B 2,4-Dichloro-5-nitropyridine Start_B->Intermediate_B  fuming HNO₃  H₂SO₄, 100 °C Product_B Target Molecule: 2-Chloro-4-(arylamino)-5-nitropyridine Intermediate_B->Product_B  Arylamine, DIPEA  DMF, 80-100 °C

Caption: Workflow for the multi-step synthesis of the target molecule using Route B.

Experimental Protocols: Route B

Step 1: Nitration of 2,4-Dichloropyridine

  • Carefully add 2,4-dichloropyridine (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Slowly add fuming nitric acid (1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 100 °C for 4-6 hours.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify via chromatography to isolate 2,4-dichloro-5-nitropyridine.

Step 2: Selective Amination

  • Follow the protocol described in Route A , using 2,4-dichloro-5-nitropyridine (1.0 eq) as the starting material.

Cost-Effectiveness Evaluation

To quantify the comparison, we will use estimated costs and typical yields for each route to produce 100 g of the final product.

MetricRoute A: Direct SNArRoute B: Multi-step SynthesisJustification & Rationale
Starting Material This compound2,4-DichloropyridineRoute A uses a specialized, high-cost intermediate. Route B starts with a cheaper, more common commodity chemical.
Number of Steps 12Route A is significantly more streamlined, reducing labor and processing time.[1]
Typical Yield ~85%Step 1: ~60%, Step 2: ~90% Overall: ~54% Direct SNAr reactions on activated rings are typically high-yielding. Nitration of pyridines can be less efficient, and each additional step lowers the overall yield.
Process Time 4-6 hours (including workup)10-14 hours (including workups)The additional step, longer reaction times for nitration, and extra purification significantly increase the total process time for Route B.
Safety & Handling Standard handling of organic reagents.Use of highly corrosive and hazardous fuming nitric and sulfuric acids requires specialized equipment and handling procedures.The nitration step in Route B introduces significant safety and environmental concerns compared to the relatively benign conditions of Route A.
Estimated Cost/Gram
$
While the starting material in Route A is expensive, the high yield and single step can make it competitive, especially at smaller scales. Route B's low-cost starting material is offset by lower overall yield, higher solvent/reagent usage across two steps, and increased labor, but it often becomes more economical at very large scales.

Expert Discussion & Recommendation

The analysis reveals a classic process chemistry dilemma: the trade-off between the cost of starting materials and the cost of the process itself.

Route A (Direct SNAr) is the superior choice for:

  • Research & Development: When speed and reliability are paramount for generating new chemical entities for screening, the single-step, high-yield process is ideal.

  • Small-Scale Synthesis (< 1 kg): At this scale, the cost of labor, analytical testing, and purification for an additional step often outweighs the savings from a cheaper starting material. The process is simpler, faster, and generates less waste.

  • Rapid Library Synthesis: For generating a diverse library of analogues with different arylamines, the simplicity and predictability of Route A are highly advantageous.

Route B (Multi-step) becomes a viable and often preferred option for:

  • Large-Scale Manufacturing (> 10 kg): In a scaled-up, optimized process, the cost of raw materials becomes the dominant factor in the final product's price. The significant cost savings from using 2,4-dichloropyridine can justify the investment in specialized equipment for handling hazardous reagents and the lower overall yield.[8]

  • Projects with Established Processes: Once a molecule has proven its value and is moving towards commercialization, the time and resources required to develop and validate a multi-step process from a cheaper precursor are often a worthwhile investment.

Conclusion

The cost-effectiveness of this compound is not an absolute measure but is highly dependent on the context and scale of the synthesis. For the bench chemist focused on discovery and innovation, its high reactivity and the streamlined, single-step access it provides to complex scaffolds make it an exceptionally valuable and, in terms of time and resources saved, a cost-effective tool. For the process chemist aiming to produce a commercial drug at the lowest possible price, the higher upfront cost of this intermediate necessitates a thorough evaluation of multi-step alternatives that, despite their complexity, may offer a more economical path at scale.

References

A Researcher's Guide to the Spectroscopic Differentiation of 4-Bromo-2-chloro-5-nitropyridine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Isomer-Specific Characterization

In the realms of pharmaceutical synthesis and agrochemical development, substituted pyridines are invaluable building blocks. Compounds like 4-Bromo-2-chloro-5-nitropyridine serve as key intermediates, where the precise arrangement of substituents dictates the reactivity and ultimate biological activity of the final product.[1][2] The synthesis of such polysubstituted heterocycles can often yield a mixture of positional isomers, each with a unique chemical personality. Consequently, the ability to unambiguously distinguish between these isomers is not merely an academic exercise but a critical quality control checkpoint.

This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize this compound and its closely related isomers. We will move beyond a simple recitation of data, focusing instead on the underlying principles that govern the spectral differences. By understanding the causality behind the data, researchers can develop a robust, multi-faceted approach to structural elucidation, ensuring the integrity of their synthetic pathways.

The Challenge: Subtle Differences, Significant Consequences

Distinguishing between isomers of bromochloronitropyridine is challenging because they share the same molecular weight and elemental composition. Spectroscopic methods are therefore essential. The electronic environment of each atom in the pyridine ring is subtly altered by the placement of the electron-withdrawing nitro group and the electronegative halogen atoms. These subtle electronic shifts are the key to differentiation and can be effectively probed using a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Below are the structures of our target compound and two of its potential isomeric impurities, which will form the basis of our comparative discussion.

Caption: Molecular structures of the target compound and two common isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Positional Information

NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides direct insight into the connectivity and electronic environment of protons and carbons.

¹H NMR: Probing the Proton Environment

The pyridine ring has a limited number of protons, and their chemical shifts and coupling constants are exquisitely sensitive to the location of substituents.

  • Causality: The nitro group (NO₂) is strongly electron-withdrawing, causing significant deshielding (a downfield shift to higher ppm) of protons positioned ortho and para to it. Halogens also have an electron-withdrawing inductive effect.

  • This compound: This isomer has two protons. The proton at C3 is ortho to the chloro group and meta to the bromo and nitro groups. The proton at C6 is ortho to the nitro group and the ring nitrogen. We would predict the C6-H to be significantly downfield from the C3-H. These two protons would appear as singlets (or very finely split doublets due to long-range coupling).

  • 3-Bromo-2-chloro-5-nitropyridine: This isomer also has two protons, at C4 and C6. The C4-H is ortho to both the bromo and nitro groups, leading to a substantial downfield shift. The C6-H is ortho to the nitro group. These protons would appear as doublets, coupling to each other with a small meta-coupling constant (⁴JHH).

  • 2-Bromo-4-chloro-5-nitropyridine: This isomer has protons at C3 and C6. The C6-H, being ortho to the strongly withdrawing nitro group, will be the most downfield. The C3-H is ortho to the bromo group. These will appear as singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for Pyridine Isomers

CompoundProton PositionPredicted Chemical Shift (ppm)MultiplicityKey Differentiator
This compound H-3~8.2 - 8.4sTwo distinct singlets.
H-6~8.9 - 9.1sH-6 is significantly downfield.
3-Bromo-2-chloro-5-nitropyridine H-4~8.5 - 8.7dTwo doublets with meta-coupling.
H-6~9.0 - 9.2dBoth protons are highly deshielded.
2-Bromo-4-chloro-5-nitropyridine H-3~8.3 - 8.5sTwo singlets, similar to target.
H-6~9.1 - 9.3sH-6 is extremely downfield.

Note: These are estimated values. Absolute shifts depend on the solvent and spectrometer field strength.

¹³C NMR: A Complementary View

¹³C NMR provides information on the carbon skeleton. Carbons directly attached to electronegative substituents (N, Cl, Br, NO₂) are significantly shifted. While complex, the pattern of quaternary carbon signals can be a definitive fingerprint for each isomer.

  • Causality: Carbons bonded to halogens experience a large downfield shift. The carbon attached to the nitro group is also shifted downfield. The relative positions of these signals are unique to each isomer. Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable for assigning these quaternary carbons by correlating them to the known protons two or three bonds away.[3]

Mass Spectrometry (MS): Unveiling the Isotopic Fingerprint

While all isomers have the same nominal mass, high-resolution mass spectrometry can confirm the elemental composition. The most powerful application of MS in this context is the analysis of the isotopic pattern of the molecular ion.[4]

  • Causality: Nature provides us with a perfect internal standard. Chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), separated by two mass units. Bromine also has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), also separated by two mass units.[5]

  • The Isotopic Cluster: A molecule containing one chlorine and one bromine atom will exhibit a unique molecular ion cluster. We expect to see:

    • M+ peak: Containing ³⁵Cl and ⁷⁹Br.

    • M+2 peak: A combination of (³⁷Cl + ⁷⁹Br) and (³⁵Cl + ⁸¹Br). This will be the most intense peak in the cluster.

    • M+4 peak: Containing ³⁷Cl and ⁸¹Br.

  • The Differentiator: The relative intensity of these peaks (M:M+2:M+4) creates a highly characteristic fingerprint that confirms the presence of one chlorine and one bromine atom. While this does not distinguish between positional isomers, it is an essential first step to confirm the identity of the compound class and rule out other potential byproducts. Fragmentation patterns, involving the loss of NO₂, Cl, or Br, can provide further structural clues, though they are often similar across isomers.[6][7]

Table 2: Predicted Isotopic Pattern for C₅H₂BrClN₂O₂

IonContributing IsotopesExpected Relative Intensity
M⁺C₅H₂⁷⁹Br³⁵ClN₂O₂~76%
M⁺+2C₅H₂⁸¹Br³⁵ClN₂O₂ / C₅H₂⁷⁹Br³⁷ClN₂O₂100%
M⁺+4C₅H₂⁸¹Br³⁷ClN₂O₂~24%

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups but is generally less effective for distinguishing positional isomers of this type.

  • Causality: Specific bonds vibrate at characteristic frequencies. The presence and general electronic environment of functional groups can be confirmed.[8]

  • Key Absorptions:

    • NO₂ Group: All isomers will show two very strong and characteristic bands for the nitro group: an asymmetric stretch (~1520-1560 cm⁻¹) and a symmetric stretch (~1340-1360 cm⁻¹).

    • Pyridine Ring: C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

    • C-H Bonds: Aromatic C-H stretching will be observed just above 3000 cm⁻¹.

    • Fingerprint Region (< 1000 cm⁻¹): This region contains C-Cl and C-Br stretching, as well as C-H out-of-plane bending vibrations. While this region is unique for every molecule, the patterns for these isomers can be very similar and difficult to interpret without authentic reference standards.[9] The substitution pattern on the ring does influence the C-H bending modes, but with only two adjacent protons in some isomers and isolated protons in others, assignment can be ambiguous.

Table 3: General Characteristic IR Absorption Ranges

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3000 - 3100Medium
Nitro (NO₂)Asymmetric Stretch1520 - 1560Strong
Nitro (NO₂)Symmetric Stretch1340 - 1360Strong
Pyridine C=N, C=CRing Stretch1400 - 1600Medium-Strong
C-ClStretch600 - 800Medium
C-BrStretch500 - 600Medium

Workflow and Experimental Protocols

A systematic approach is crucial for reliable characterization. The following workflow and protocols represent best practices for analyzing these compounds.

G start Synthesized Product (Potential Isomer Mixture) ms Mass Spectrometry (MS) - Confirm MW - Verify Isotopic Pattern (Br/Cl) start->ms ir Infrared Spectroscopy (IR) - Confirm Functional Groups (NO2) - Preliminary Fingerprinting start->ir nmr_1h 1D ¹H NMR - Determine Proton Count - Analyze Chemical Shifts & Multiplicity ms->nmr_1h Confirmed Composition ir->nmr_1h nmr_2d 2D NMR (COSY, HMBC) - Confirm Proton Connectivity - Assign Quaternary Carbons nmr_1h->nmr_2d Ambiguity in Assignment? conclusion Unambiguous Structure Elucidation nmr_1h->conclusion Clear Assignment nmr_2d->conclusion

Caption: Recommended workflow for spectroscopic analysis of isomers.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.[10]

  • Spectrometer Setup: Use a high-field spectrometer (≥400 MHz) to achieve better signal dispersion, which is critical for resolving closely spaced aromatic protons.[3] Lock and shim the instrument to ensure magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[10]

  • 2D NMR (if needed): If assignments are ambiguous, perform gCOSY (to establish H-H correlations) and gHMBC (to establish long-range H-C correlations, crucial for assigning quaternary carbons) experiments.[3]

Protocol 2: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to maximize the abundance of the molecular ion.

  • Analysis Mode: Operate the mass spectrometer in high-resolution mode to obtain accurate mass measurements, allowing for elemental composition confirmation.

  • Data Analysis: Carefully examine the m/z range corresponding to the expected molecular weight. Analyze the isotopic cluster of the molecular ion and compare the observed peak intensities to the theoretical distribution for a compound containing one Br and one Cl atom.

Protocol 3: IR Spectroscopy Data Acquisition
  • Sample Preparation: If the sample is a solid, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid sample. If the sample is an oil or can be dissolved, a thin film can be cast onto a salt plate (e.g., NaCl).

  • Spectrum Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands corresponding to the nitro group and the aromatic ring to confirm the presence of the main structural motifs. Compare the fingerprint region to a reference spectrum if available.

Conclusion

While Mass Spectrometry and Infrared Spectroscopy are indispensable for confirming molecular weight and the presence of key functional groups, Nuclear Magnetic Resonance spectroscopy stands as the definitive technique for differentiating positional isomers of this compound . The unique chemical shifts and coupling patterns of the ring protons in the ¹H NMR spectrum provide a direct and reliable fingerprint for each specific substitution pattern. When coupled with 2D NMR techniques, this approach allows for the complete and unambiguous assignment of the molecular structure. A multi-technique, systematic workflow is the most robust strategy, ensuring that researchers can proceed with confidence in the structural integrity of their chemical intermediates.

References

A Comparative Guide to the Biological Activity of 4-Bromo-2-chloro-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 4-Bromo-2-chloro-5-nitropyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic placement of electron-withdrawing groups, such as nitro and halogen substituents, on the pyridine ring significantly alters its electronic properties, making it a highly reactive and versatile starting material for the synthesis of a diverse array of biologically active molecules.[2] Specifically, this compound serves as a key intermediate in the development of pharmaceuticals and agrochemicals, owing to its multiple reactive sites that allow for selective functionalization.[3][4] This guide will explore the derivatization of this scaffold and compare the resulting biological activities, with a focus on anticancer, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity: A Tale of Two Halogens and a Nitro Group

The presence of both chloro and bromo substituents, along with a nitro group, on the pyridine ring provides a unique chemical handle for synthesizing novel anticancer agents. The differential reactivity of the C-Cl and C-Br bonds allows for selective nucleophilic substitution, leading to a diverse library of compounds.

Comparative Cytotoxicity of Substituted Pyridine Derivatives

While direct, large-scale comparative studies on a series of this compound derivatives are not extensively documented in publicly available literature, we can infer potential structure-activity relationships (SAR) from studies on related substituted pyridines and other heterocyclic systems. For instance, in a series of novel 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives, substitutions at the 4-position led to compounds with IC50 values in the low micromolar range against various human cancer cell lines.[5] One of the most potent compounds from this study demonstrated effective reduction of tumor growth in vivo.[5]

Similarly, a study on 2-substituted pyranopyridine derivatives, synthesized from a 2-chloro-pyrano[4,3-b]pyridine-3-carbonitrile precursor, revealed that specific substitutions at the 2-position resulted in compounds with more potent anticancer activity than the reference drug doxorubicin against several cancer cell lines, including Hep-G2 (liver), MCF-7 (breast), Caco-2 (colorectal), and HCT116 (colorectal).[6]

In the context of thiazolo[4,5-d]pyrimidine derivatives, a 7-chloro substituted compound proved to be the most active among the synthesized series against a panel of 60 cancer cell lines.[7] This highlights the potential significance of the chloro-substituent in conferring potent anticancer activity.

Table 1: Anticancer Activity of Selected Pyridine and Related Heterocyclic Derivatives

Compound ClassKey Structural FeaturesCancer Cell Line(s)IC50 / ActivityReference
Pyrazolidine-3,5-diones4-substituted 1,2-bis(4-chlorophenyl)MGC-803, BGC-823, SGC-7901, PC-35.1 - 10.1 µM[5]
Pyranopyridines2-substituted from 2-chloro precursorHep-G2, MCF-7, Caco-2, HCT116More potent than doxorubicin[6]
Thiazolo[4,5-d]pyrimidines7-Chloro-5-(trifluoromethyl)NCI-60 panelMost active of series[7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to assess the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, Hep-G2) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

  • MTT Incubation: After the treatment period, add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration.

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with derivatives & controls B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent F->G H Measure absorbance at 570 nm G->H I Calculate % viability & IC50 H->I

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The pyridine nucleus is a well-established pharmacophore in the design of antimicrobial agents.[1] The presence of nitro and halogen substituents on this core can enhance the antimicrobial potency of the resulting derivatives.

Comparative Efficacy against Diverse Microbes

Studies on various pyridine derivatives have demonstrated their potential as antimicrobial agents. For instance, a series of nicotinic acid benzylidene hydrazide derivatives, particularly those with nitro substituents, exhibited significant activity against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger, with some compounds showing activity comparable to standard drugs like fluconazole and norfloxacin.[1]

Another study reported the synthesis of pyridine derivatives from a chalcone precursor, which showed good to strong antimicrobial activity against E. coli, B. mycoides, and C. albicans.[8] The structure-activity relationship analysis in this study highlighted the importance of the substitution pattern on the pyridine ring for antimicrobial efficacy.[8]

While specific data for a series of this compound derivatives is sparse, the general findings suggest that nucleophilic substitution at the chloro and bromo positions with various amine or thiol-containing moieties could yield compounds with significant antimicrobial properties.

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

Compound ClassKey Structural FeaturesTested MicroorganismsActivity (MIC/Zone of Inhibition)Reference
Nicotinic acid benzylidene hydrazidesNitro-substitutedS. aureus, B. subtilis, E. coli, C. albicans, A. nigerComparable to fluconazole and norfloxacin[1]
Pyridine derivatives from chalconeSubstituted pyridine ringE. coli, B. mycoids, C. albicansGood to strong activity (up to 33 mm inhibition zone)[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized this compound derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilutions of derivatives in 96-well plate B->C D Incubate for 18-24h C->D E Determine lowest concentration with no visible growth (MIC) D->E

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

The inhibition of specific enzymes is a key mechanism of action for many drugs. Pyridine-based compounds have been identified as potent inhibitors of various enzymes, including kinases and cyclooxygenases.

Structure-Activity Relationship in Enzyme Inhibition

A series of 2-heterosubstituted-3-(4-methylsulfonyl)phenyl-5-trifluoromethyl pyridines were synthesized and shown to be potent and selective cyclooxygenase-2 (COX-2) inhibitors.[9] The structure-activity relationship studies revealed that the substituents on the central pyridine ring play a crucial role in the potency and selectivity of COX-2 inhibition.[9]

In another study, 2,2'-bipyridine-5,5'-dicarboxylic acid was identified as a potent inhibitor of prolyl 4-hydroxylase, with an IC50 value of 0.19 µM.[10] This highlights the importance of the substitution pattern on the pyridine ring for effective enzyme inhibition.

For derivatives of this compound, substitutions that can interact with the active site of a target enzyme, for example through hydrogen bonding or hydrophobic interactions, would be key to developing potent inhibitors. The chloro and bromo atoms can serve as handles to introduce a variety of functional groups to probe the active sites of different enzymes. For instance, the discovery of a dual Src/Abl kinase inhibitor, BMS-354825, which features a substituted aminopyrimidinylthiazole carboxamide structure, underscores the potential of highly substituted heterocyclic systems in enzyme inhibition.[11]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of multiple, differentially reactive sites allows for the synthesis of a diverse range of derivatives with potential applications in anticancer and antimicrobial chemotherapy, as well as in the targeted inhibition of specific enzymes.

Future research should focus on the systematic synthesis and biological evaluation of a library of compounds derived from this compound. Such studies, providing direct comparative data, will be invaluable in elucidating clear structure-activity relationships and in guiding the rational design of more potent and selective drug candidates. The exploration of nucleophilic substitution reactions at the C2 and C4 positions with a variety of nucleophiles is a particularly promising avenue for generating chemical diversity. In-depth mechanistic studies of the most active compounds will be crucial for understanding their mode of action and for their further development as therapeutic agents.

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-Bromo-2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug discovery, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible research and the ultimate safety and efficacy of a therapeutic agent. 4-Bromo-2-chloro-5-nitropyridine is a key building block, valued for its reactive sites that allow for the construction of complex molecular architectures.[1] However, the very reactivity that makes it a valuable synthon also predisposes it to the formation of closely related impurities during its synthesis. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound, offering field-proven insights and detailed experimental protocols to ensure the integrity of your research.

The Criticality of Purity in Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) or its intermediates can have profound consequences, ranging from altered biological activity and compromised safety profiles to difficulties in process scale-up and regulatory hurdles. For a highly functionalized intermediate like this compound, potential impurities can include regioisomers, starting materials, and by-products from side reactions. These impurities may carry their own pharmacological or toxicological profiles, or they may interfere with subsequent synthetic transformations, leading to reduced yields and the introduction of new, unwanted molecular species. Therefore, a robust and multi-faceted analytical approach to purity determination is not just recommended; it is imperative.

A Comparative Overview of Analytical Methodologies

The purity assessment of this compound necessitates a combination of chromatographic and spectroscopic techniques to ensure both quantitative accuracy and structural confirmation. The most powerful and commonly employed methods in this context are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each of these techniques offers unique advantages and, when used in concert, provides a comprehensive purity profile of the synthesized compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC, particularly in its reversed-phase modality, is the cornerstone for the quantitative analysis of non-volatile and thermally stable organic compounds. Its high resolving power allows for the separation of the main compound from structurally similar impurities, making it the gold standard for purity determination.

Causality Behind Experimental Choices: A C18 column is selected for its hydrophobicity, which provides good retention and separation of moderately polar compounds like halogenated nitropyridines. The gradient elution with acetonitrile and water allows for the efficient separation of a range of potential impurities with varying polarities. The addition of a small amount of formic acid to the mobile phase helps to protonate the pyridine nitrogen, leading to sharper peaks and improved chromatographic performance. UV detection at 254 nm is chosen as aromatic and nitro-aromatic compounds typically exhibit strong absorbance at this wavelength.

Experimental Protocol: HPLC Purity of this compound

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to prepare a 100 µg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Illustrative HPLC Data

PeakRetention Time (min)Area (%)Possible Identity
13.50.2Starting Material (e.g., 2-chloro-5-nitropyridine)
28.299.5This compound
39.10.3Isomeric Impurity (e.g., 2-Bromo-4-chloro-5-nitropyridine)

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Accurately weigh ~1 mg of sample prep2 Dissolve in 10 mL Acetonitrile prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 analysis1 Inject 10 µL into HPLC system prep3->analysis1 analysis2 Run gradient elution analysis1->analysis2 analysis3 Detect at 254 nm analysis2->analysis3 data1 Integrate peak areas analysis3->data1 data2 Calculate area percentage data1->data2 data3 Identify impurities based on retention time data2->data3 report report data3->report Generate Purity Report

Caption: A streamlined workflow for the purity assessment of this compound using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation

GC-MS is an invaluable technique for the analysis of volatile and semi-volatile compounds. It provides not only chromatographic separation but also mass spectral data, which can be used for the definitive identification of the main component and any volatile impurities.

Causality Behind Experimental Choices: A non-polar capillary column (e.g., DB-5ms) is chosen for its ability to separate compounds based on their boiling points, which is ideal for the analysis of halogenated aromatic compounds. The temperature program is designed to ensure the elution of the target compound and potential impurities within a reasonable timeframe while maintaining good resolution. Electron Ionization (EI) at 70 eV is a standard hard ionization technique that generates reproducible fragmentation patterns, creating a "mass spectral fingerprint" for each compound that can be compared to library data for identification.

Experimental Protocol: GC-MS Analysis of this compound

  • Instrumentation: GC system coupled with a Mass Spectrometer.

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Detection: Electron Ionization (EI) mode at 70 eV.

  • Mass Range: m/z 40-350.

  • Sample Preparation: Prepare a 100 µg/mL solution of the sample in dichloromethane.

Data Presentation: Illustrative GC-MS Data

Retention Time (min)Major Fragment Ions (m/z)Possible Identity
10.5237/239 (M+), 191/193, 158, 75This compound
9.8158, 112, 76Residual Solvent (e.g., from synthesis)

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Interpretation prep1_gc Prepare 100 µg/mL solution in Dichloromethane analysis1_gc Inject sample into GC-MS prep1_gc->analysis1_gc analysis2_gc Temperature programmed separation analysis1_gc->analysis2_gc analysis3_gc EI ionization and mass analysis analysis2_gc->analysis3_gc data1_gc Analyze total ion chromatogram (TIC) analysis3_gc->data1_gc data2_gc Compare mass spectra to libraries data1_gc->data2_gc data3_gc Identify main component and impurities data2_gc->data3_gc report_gc report_gc data3_gc->report_gc Confirm Structure & Identify Volatiles

Caption: A systematic workflow for the identification of volatile impurities and structural confirmation of this compound by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of the synthesized this compound and for identifying and quantifying any structural isomers or other impurities.

Causality Behind Experimental Choices: A high-field NMR spectrometer (e.g., 400 MHz) is used to achieve good signal dispersion, which is crucial for resolving the signals of the protons and carbons in the substituted pyridine ring. Deuterated chloroform (CDCl₃) is a common and effective solvent for this class of compounds. The acquisition of both ¹H and ¹³C spectra, along with 2D NMR experiments like COSY and HSQC if needed, provides a complete picture of the molecule's connectivity and confirms the correct substitution pattern.

Experimental Protocol: NMR Analysis of this compound

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

  • Experiments: Acquire ¹H and ¹³C{¹H} NMR spectra.

Data Presentation: Illustrative NMR Data

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H8.85s-H-6
¹H8.32s-H-3
¹³C152.1s-C-2
¹³C148.5s-C-6
¹³C142.3s-C-5
¹³C125.8s-C-3
¹³C118.9s-C-4

Workflow for NMR Structural Confirmation

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Data Acquisition cluster_data_nmr Spectral Analysis prep1_nmr Dissolve 5-10 mg in ~0.7 mL CDCl₃ analysis1_nmr Acquire ¹H NMR spectrum prep1_nmr->analysis1_nmr analysis2_nmr Acquire ¹³C NMR spectrum analysis1_nmr->analysis2_nmr data1_nmr Assign chemical shifts and coupling constants analysis2_nmr->data1_nmr data2_nmr Identify signals from impurities data1_nmr->data2_nmr data3_nmr Confirm the desired molecular structure data2_nmr->data3_nmr report_nmr report_nmr data3_nmr->report_nmr Unambiguous Structural Confirmation

Caption: A workflow outlining the steps for unambiguous structural confirmation of this compound using NMR spectroscopy.

Comparison with Alternative Building Blocks

While this compound is a versatile intermediate, other halogenated nitropyridines or related heterocycles are sometimes employed in drug discovery to explore different chemical space or to modulate physicochemical properties. The choice of building block can influence not only the synthetic route but also the challenges associated with purity assessment.

Comparative Table of Building Blocks and Purity Assessment Considerations

Building BlockKey Synthetic UtilityPrimary Purity Assessment Challenges
This compound Sequential nucleophilic aromatic substitution at C2 and C4.Potential for isomeric impurities (e.g., 2-bromo-4-chloro-5-nitropyridine) which can be difficult to separate by chromatography.
2,4-Dichloro-5-nitropyridine Similar reactivity to the bromo-chloro analogue, offering a different halogen for subsequent cross-coupling reactions.Presence of unreacted starting materials and chlorinated by-products. Isomeric purity is also a concern.
2-Chloro-5-nitropyridine Simpler scaffold for introducing substituents at the 2-position.Potential for over-nitration or incomplete chlorination during synthesis, leading to di-nitro or hydroxy-nitro pyridine impurities.

Conclusion: A Triad of Techniques for Unwavering Confidence

The robust purity assessment of synthesized this compound is not a matter of choosing a single "best" method, but rather of employing a complementary triad of analytical techniques. HPLC provides the quantitative backbone for purity determination, GC-MS offers invaluable insight into volatile impurities and structural confirmation, and NMR spectroscopy delivers the definitive proof of structure. By integrating these methods into your analytical workflow, you can proceed with confidence in the quality of your intermediates, ensuring the integrity and reproducibility of your research and development efforts. This multi-faceted approach is a self-validating system that underpins the scientific rigor demanded in the pharmaceutical sciences.

References

The Synthetic Versatility of 4-Bromo-2-chloro-5-nitropyridine: A Comparative Guide for Drug Discovery and Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. Among the vast arsenal of heterocyclic intermediates, 4-Bromo-2-chloro-5-nitropyridine has emerged as a particularly valuable scaffold. Its unique arrangement of functional groups—a reactive bromine atom, a displaceable chlorine atom, and an electron-withdrawing nitro group on a pyridine core—offers a versatile platform for the construction of complex, biologically active molecules. This guide provides an in-depth technical comparison of this compound with alternative synthetic intermediates, supported by experimental data and detailed protocols to inform your synthetic strategy.

Understanding the Core: Physicochemical Properties and Reactivity

The utility of this compound as a synthetic intermediate stems from the distinct electronic properties conferred by its substituents. The pyridine nitrogen and the strongly electron-withdrawing nitro group significantly lower the electron density of the aromatic ring, making it susceptible to nucleophilic attack. The two halogen atoms, bromine and chlorine, serve as excellent leaving groups for both nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1261767-18-3
Molecular Formula C₅H₂BrClN₂O₂
Molecular Weight 237.44 g/mol
Appearance White to yellow to brown solid
Storage Room temperature, under inert gas[1]

The key to harnessing the full potential of this molecule lies in understanding the differential reactivity of the C-Cl and C-Br bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond.[2][3] This reactivity difference is a cornerstone of its synthetic utility, enabling selective functionalization.

G cluster_0 Reactivity Profile This compound This compound C4-Br C4-Br More Reactive This compound->C4-Br Pd-Catalyzed Cross-Coupling C2-Cl C2-Cl Less Reactive This compound->C2-Cl Nucleophilic Aromatic Substitution

Caption: Regioselective reactivity of this compound.

A Comparative Analysis of Synthetic Applications

The true value of a synthetic building block is best understood through a direct comparison with viable alternatives in common chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

In the realm of C-C and C-N bond formation, palladium-catalyzed cross-coupling reactions are indispensable tools. The enhanced reactivity of the C-Br bond in this compound allows for selective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at the 4-position, leaving the C2-chloro group untouched for subsequent manipulations.

Table 2: Comparative Performance in Suzuki-Miyaura Coupling

Building BlockReaction ConditionsYieldRationale for Performance
This compound Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °CGood to ExcellentThe C-Br bond's lower bond dissociation energy facilitates oxidative addition to the Pd(0) catalyst, allowing for milder reaction conditions.[2]
2,4-Dichloro-5-nitropyridine Pd₂(dba)₃, SPhos, K₃PO₄, Toluene, 110 °CFair to GoodThe stronger C-Cl bond requires a more active catalyst system with specialized ligands and higher temperatures to achieve efficient oxidative addition.

This differential reactivity is a significant advantage, enabling sequential, one-pot functionalization, which can streamline complex syntheses and improve overall yields by reducing the number of purification steps.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, activates the C2 and C4 positions for nucleophilic aromatic substitution. While the C4 position is attached to the more reactive bromine for cross-coupling, the C2 position bearing the chlorine atom is generally the preferred site for SNAr reactions with amines, alcohols, and thiols. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the nitro group, which stabilize the Meisenheimer intermediate formed during the reaction.

Application in the Synthesis of Bioactive Molecules: A Case Study of Kinase Inhibitors

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of kinase inhibitors where it often interacts with the hinge region of the ATP-binding site.[4] this compound serves as a key starting material in the synthesis of a variety of potent kinase inhibitors.[5]

Synthesis of a Dual FLT3/Aurora Kinase Inhibitor Precursor

This case study illustrates the use of a related compound, 2-amino-5-bromo-4-chloro-3-nitropyridine, in the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors. The principles of regioselective reactivity are directly applicable.

G cluster_1 Synthetic Workflow A 2-Amino-4-chloro-3-nitropyridine B Halogenation A->B C 2-Amino-5-bromo-4-chloro-3-nitropyridine B->C D Condensation with Benzaldehyde Derivative C->D E Imidazo[4,5-b]pyridine Core D->E

Caption: Synthesis of an Imidazo[4,5-b]pyridine kinase inhibitor core.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the selective functionalization of the C4 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • 2M Aqueous K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and the degassed 2M aqueous K₂CO₃ solution.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-chloro-5-nitropyridine.

Conclusion: A Strategic Asset in Synthesis

This compound stands out as a highly versatile and strategic building block for the synthesis of complex organic molecules. Its key advantages lie in the predictable and differential reactivity of its two halogen substituents, enabling regioselective functionalization through both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This allows for the efficient and controlled introduction of molecular diversity, a critical aspect in the discovery and development of new pharmaceuticals and agrochemicals. While alternative dihalogenated pyridines exist, the specific combination of a highly reactive C-Br bond for cross-coupling and a readily displaceable C-Cl bond for SNAr, all on an electron-deficient pyridine core, makes this compound a superior choice for many synthetic campaigns.

References

The Bromo Advantage: A Comparative Guide to the Enhanced Reactivity of 4-Bromo-2-chloro-5-nitropyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, halopyridines serve as indispensable building blocks for the synthesis of a vast array of pharmaceuticals and agrochemicals.[1] The strategic placement of halogen atoms and activating groups on the pyridine ring dictates their reactivity and utility. Among these, 4-Bromo-2-chloro-5-nitropyridine has emerged as a highly valuable intermediate, offering distinct advantages in regioselectivity and reactivity over other dihalopyridines, particularly its close analog, 2,4-dichloro-5-nitropyridine.

This guide provides an in-depth technical comparison, grounded in the principles of nucleophilic aromatic substitution (SNAr), to elucidate the superior performance of this compound. We will explore the mechanistic underpinnings of its enhanced reactivity, present supporting data from analogous systems, and provide detailed experimental protocols to demonstrate its practical application.

The Decisive Role of Electronic Activation and Regioselectivity

The reactivity of halopyridines in SNAr reactions is profoundly influenced by the electronic landscape of the pyridine ring. The presence of a strongly electron-withdrawing nitro group (-NO₂) at the 5-position, coupled with the inherent electron-deficient nature of the pyridine nitrogen, significantly activates the ring towards nucleophilic attack.[2] This activation is not uniform; it is most pronounced at the positions ortho and para to the activating groups.

In the case of both this compound and 2,4-dichloro-5-nitropyridine, the halogens are positioned at C2 (ortho to the nitrogen) and C4 (para to the nitrogen). However, the critical factor governing which halogen is displaced is the stability of the negatively charged intermediate, known as the Meisenheimer complex, that forms upon nucleophilic attack.[3][4]

Attack at the C4-position is overwhelmingly favored. This is because the negative charge of the resulting Meisenheimer complex can be effectively delocalized through resonance onto the oxygen atoms of the nitro group at the 5-position.[5] An attack at the C2-position does not permit this direct resonance stabilization with the nitro group, resulting in a higher-energy, less stable intermediate.[3] Consequently, the reaction proceeds kinetically through the more stable C4-attack pathway.

This inherent regioselectivity is a significant advantage, as it allows for the predictable and selective synthesis of 4-substituted-2-chloro-5-nitropyridine derivatives, which are valuable precursors in medicinal chemistry.[5]

G cluster_0 Nucleophilic Attack at C4 (Favored) cluster_1 Nucleophilic Attack at C2 (Disfavored) Start_C4 This compound + Nu- Intermediate_C4 Meisenheimer Complex (Charge delocalized onto NO2) Start_C4->Intermediate_C4 + Nu- Product_C4 4-Nu-2-chloro-5-nitropyridine + Br- Intermediate_C4->Product_C4 - Br- Start_C2 This compound + Nu- Intermediate_C2 Meisenheimer Complex (Less Stable) Start_C2->Intermediate_C2 + Nu- Product_C2 2-Nu-4-bromo-5-nitropyridine + Cl- Intermediate_C2->Product_C2 - Cl-

Diagram 1: Regioselectivity in SNAr reactions of this compound.

The Bromine Advantage: Enhanced Reactivity through Superior Leaving Group Ability

With the regioselectivity firmly established at the C4 position, the primary advantage of this compound comes to the forefront: the superior leaving group ability of bromide compared to chloride.

In a nucleophilic aromatic substitution reaction, the rate-determining step is often the initial attack of the nucleophile to form the Meisenheimer complex. However, the facility with which the leaving group departs to restore aromaticity is also crucial. The stability of the departing halide as an anion plays a key role.

Generally, for halogens, the leaving group ability follows the trend: I > Br > Cl > F. This is because larger, more polarizable atoms can better stabilize the negative charge.[6] Bromide, being larger and less electronegative than chloride, is a better leaving group.[6] This translates to a lower activation energy for the departure of the bromide ion from the Meisenheimer complex, leading to a faster overall reaction rate compared to the displacement of a chloride ion under identical conditions.

While direct quantitative kinetic data comparing this compound and 2,4-dichloro-5-nitropyridine is limited in publicly available literature, the established principles of physical organic chemistry strongly support the enhanced reactivity of the bromo-substituted compound at the activated C4 position. This often translates to tangible synthetic advantages:

  • Milder Reaction Conditions: The higher reactivity allows for the use of lower temperatures or less forcing conditions.

  • Shorter Reaction Times: The faster reaction rates can significantly reduce the time required for complete conversion.

  • Higher Yields: More efficient reactions often lead to higher isolated yields of the desired product.

FeatureThis compound2,4-Dichloro-5-nitropyridineAdvantage of the Bromo-Compound
Primary Site of Attack C4C4N/A (Both are C4 selective)
Leaving Group at C4 BromideChlorideYes
Relative Reactivity HigherLowerBromide is a better leaving group, leading to faster reaction rates.
Typical Conditions Milder temperatures, shorter timesMay require more forcing conditionsImproved process efficiency and energy savings.

Table 1: Comparison of Reactivity between this compound and 2,4-Dichloro-5-nitropyridine.

Experimental Protocol: Regioselective Amination of this compound

The following protocol details a representative SNAr reaction, demonstrating the selective displacement of the bromide at the C4 position. This procedure is adapted from established methods for the amination of analogous 2,4-dihalo-5-nitropyridines.[5]

Objective: To synthesize 4-(Cyclopentylamino)-2-chloro-5-nitropyridine.

Materials:

  • This compound

  • Cyclopentylamine

  • Triethylamine (TEA)

  • Anhydrous Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reactant Preparation:

    • In a round-bottom flask, dissolve this compound (e.g., 2.0 mmol) in anhydrous acetonitrile (2 mL).

    • In a separate flask, prepare a solution of cyclopentylamine (e.g., 2.0 mmol) and triethylamine (e.g., 4.0 mmol) in anhydrous acetonitrile (2 mL).

  • Reaction:

    • Slowly add the amine/triethylamine solution to the stirred solution of this compound at room temperature. A color change is typically observed.

    • Stir the reaction mixture at room temperature for approximately 10-15 minutes.

  • Monitoring:

    • Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until the reaction is complete.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.

    • Purify the crude product via silica gel column chromatography to obtain the final product, 4-(cyclopentylamino)-2-chloro-5-nitropyridine.

G cluster_workflow Experimental Workflow A 1. Dissolve 4-bromo-2-chloro- 5-nitropyridine in MeCN C 3. Slowly add amine solution to the pyridine solution at room temp. A->C B 2. Prepare solution of cyclopentylamine and TEA in MeCN B->C D 4. Stir for 10-15 min, monitoring by TLC C->D E 5. Concentrate reaction mixture under vacuum D->E F 6. Perform aqueous work-up: Extract with ethyl acetate and water E->F G 7. Dry organic layer (Na2SO4), filter, and concentrate F->G H 8. Purify crude product via silica gel column chromatography G->H I 9. Obtain final product: 4-(cyclopentylamino)-2-chloro-5-nitropyridine H->I

Diagram 2: General workflow for the selective C4 amination of this compound.

Conclusion

This compound offers clear and predictable advantages over other dihalopyridines, such as its dichloro analog, for the synthesis of 4-substituted pyridine derivatives. Its utility is rooted in two fundamental principles of organic chemistry:

  • Predictable Regioselectivity: The electronic activation provided by the 5-nitro group directs nucleophilic attack to the C4 position with high fidelity.

  • Enhanced Reactivity: The presence of bromine at the C4 position, a superior leaving group to chlorine, facilitates a faster and more efficient substitution reaction.

These attributes make this compound a more effective and versatile intermediate, enabling chemists to perform selective functionalization under milder conditions and often with higher yields. For researchers in pharmaceutical and agrochemical development, the choice of this "bromo advantage" can lead to more efficient, cost-effective, and successful synthetic campaigns.

References

Safety Operating Guide

Navigating the Disposal of 4-Bromo-2-chloro-5-nitropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher engaged in the fast-paced world of pharmaceutical and agrochemical development, the synthesis of novel compounds is a daily reality. 4-Bromo-2-chloro-5-nitropyridine is one such building block, a versatile intermediate prized for its reactivity. However, this same reactivity profile necessitates a thorough and rigorous approach to its handling and, crucially, its disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic laboratory safety.

Hazard Assessment and Risk Mitigation

These related compounds are consistently classified as:

  • Toxic or Harmful if Swallowed: [1][2][3] Ingestion can lead to significant adverse health effects.

  • Skin Irritant: [1][4][5] Causes skin irritation upon contact.

  • Causes Serious Eye Damage/Irritation: [1][4][5][6] Poses a significant risk of serious injury to the eyes.

  • May Cause Respiratory Irritation: [1][4][5][6] Inhalation of dust or vapors can irritate the respiratory system.

Given this profile, all handling and disposal operations must be conducted within a properly functioning chemical fume hood.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to ensure personnel safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, in conjunction with a face shield.[7]Provides robust protection against splashes and airborne particles, mitigating the risk of serious eye damage.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected for integrity before each use and changed frequently.[1][7]Prevents skin contact and subsequent irritation. The halogenated and nitro functionalities necessitate a high level of chemical resistance.
Body Protection A flame-resistant lab coat and protective work clothing.[1][7]Protects underlying clothing and skin from accidental spills.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[4][7]Essential for preventing respiratory tract irritation, especially when handling the compound as a solid powder where dust formation is possible.

Disposal Pathways: A Decision-Making Framework

The primary goal of chemical disposal is the complete and safe degradation of the hazardous compound into non-toxic byproducts. For this compound, two primary disposal routes are recommended: licensed hazardous waste incineration and in-lab chemical neutralization for small quantities.

Disposal_Workflow start Start: Unwanted This compound decision_quantity Is the quantity > 5g? start->decision_quantity incineration Option 1: Professional Disposal - Package in a labeled, sealed container. - Arrange for pickup by a licensed hazardous waste contractor. decision_quantity->incineration Yes neutralization Option 2: In-Lab Neutralization (Proceed to Section 3) decision_quantity->neutralization No end_incineration End of Process incineration->end_incineration end_neutralization Proceed with Caution neutralization->end_neutralization

Caption: Decision workflow for selecting the appropriate disposal method.

For quantities exceeding a few grams, direct disposal via a licensed hazardous waste management company is the most prudent and compliant option. These facilities operate specialized incinerators equipped to handle halogenated organic compounds, ensuring the capture and neutralization of acid gases like HBr and HCl that are formed during combustion.[8][9][10]

In-Lab Neutralization Protocol for Small Quantities (<5g)

For small, residual quantities, chemical neutralization can be a viable option. The following procedure is based on the principles of reductive dehalogenation, a method known to be effective for aryl halides.[1][2][11][12] This process aims to remove the bromine and chlorine atoms, which are key contributors to the compound's reactivity and potential environmental hazard.

Materials and Reagents
  • This compound waste

  • Ethanol or isopropanol

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Stir plate and stir bar

  • Appropriately sized beaker or flask

  • pH paper or pH meter

Step-by-Step Neutralization Procedure

Neutralization_Process cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Disposal prep1 1. Don appropriate PPE prep2 2. Work in a chemical fume hood prep1->prep2 react1 3. Dissolve waste in ethanol (approx. 20 mL per 1g) prep2->react1 react2 4. Cool the solution in an ice bath react1->react2 react3 5. Slowly add NaBH₄ in small portions (Caution: Gas evolution) react2->react3 react4 6. Stir at room temperature for 2 hours react3->react4 workup1 7. Quench excess NaBH₄ with dropwise addition of 1M HCl react4->workup1 workup2 8. Neutralize the solution with NaHCO₃ until pH ~7 workup1->workup2 workup3 9. Dispose of the neutralized aqueous solution down the drain with copious amounts of water workup2->workup3

Caption: Step-by-step workflow for the in-lab neutralization of this compound.

  • Preparation: Ensure all necessary PPE is worn and the entire procedure is conducted within a certified chemical fume hood.

  • Dissolution: Carefully dissolve the this compound waste in a suitable alcohol such as ethanol or isopropanol. A general guideline is to use approximately 20 mL of solvent for every 1 gram of waste.

  • Cooling: Place the reaction vessel in an ice bath to manage the exothermic nature of the subsequent reduction reaction.

  • Reduction: Slowly and portion-wise, add sodium borohydride (NaBH₄) to the stirred solution. A molar excess of NaBH₄ is required. Be vigilant for gas (hydrogen) evolution, which can be vigorous if the addition is too rapid.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a minimum of 2 hours to ensure the reaction proceeds to completion.

  • Quenching: Carefully quench any unreacted sodium borohydride by the slow, dropwise addition of 1 M hydrochloric acid until gas evolution ceases.

  • Neutralization: Check the pH of the solution. Carefully add sodium bicarbonate to neutralize the acidic solution until the pH is approximately 7.

  • Final Disposal: The resulting neutralized aqueous solution can typically be disposed of down the drain with a large volume of running water, in accordance with local regulations.

Spill Management

In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of significant airborne dust. Restrict access to the spill area.

  • Don PPE: Before attempting any cleanup, don the full PPE as outlined in Section 1.

  • Containment and Cleanup: For solid spills, do not dry sweep. Gently cover the spill with an inert absorbent material like sand or vermiculite.[5] Carefully sweep up the mixture and place it into a clearly labeled, sealed container for hazardous waste disposal.[7][12]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with established protocols.

By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, upholding the principles of scientific integrity and laboratory safety.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Bromo-2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Personnel: This document provides essential safety and handling protocols for 4-Bromo-2-chloro-5-nitropyridine. As a Senior Application Scientist, my aim is to equip you not just with instructions, but with the rationale behind them, ensuring your work is both innovative and safe. The protocols outlined here are designed to be self-validating, promoting a culture of safety and excellence in your laboratory.

Hazard Assessment: Understanding the Risks

Core Hazards Overview:

Hazard TypeClassificationPrimary Route of ExposurePotential Health Effects
Acute Oral Toxicity Toxic/HarmfulIngestionHarmful or fatal if swallowed.[1][2][3]
Acute Dermal Toxicity Toxic/HarmfulSkin ContactToxic or harmful upon skin absorption.[1][2]
Skin Corrosion/Irritation Irritant/CorrosiveSkin ContactCauses skin irritation.[1][2][3][5]
Eye Damage/Irritation Severe Irritant/DamageEye ContactCauses serious eye irritation or damage.[1][3][4]
Acute Inhalation Toxicity Toxic/IrritantInhalationMay be toxic and cause respiratory irritation.[1][3][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is critical to mitigate the risks of exposure.[6][7][8]

Essential PPE Ensemble
  • Hand Protection : Always wear nitrile or neoprene gloves.[9][10] Latex gloves are not suitable as they offer little chemical protection against organic solvents.[9][10] Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after removal.[11]

  • Eye and Face Protection : Chemical splash goggles are mandatory.[9] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Body Protection : A lab coat is essential to prevent skin contact.[9][12] For larger quantities or in case of a significant spill, a fully impervious suit may be required.[3]

  • Respiratory Protection : All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[9][12] In situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) must be used.[7][13]

Operational Plan: From Benchtop to Waste Stream

A systematic approach to handling ensures both safety and experimental integrity.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials prep_emergency Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep_materials->prep_emergency handle_weigh Weigh Compound in Fume Hood prep_emergency->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose cleanup_remove_ppe Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that the fume hood is functioning correctly.

    • Don the complete PPE ensemble as described above.

    • Have a designated waste container, properly labeled, ready for use within the fume hood.

    • Ensure an emergency spill kit is readily accessible.

  • Handling :

    • Conduct all manipulations of the solid compound or its solutions inside a chemical fume hood.[9]

    • When weighing the solid, use a disposable weigh boat or tare a suitable container to avoid contamination of balances.

    • Keep the container tightly closed when not in use to prevent the release of dust or vapors.[9][14]

    • Avoid creating dust during transfer.[15]

    • Use non-sparking tools if the compound is being handled near flammable solvents.[14]

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area.[9][12]

    • Keep it away from incompatible materials such as strong oxidizing agents and acids.[4]

    • Ensure the container is clearly labeled and tightly sealed.[16]

Emergency Procedures: Plan for the Unexpected

Accidents can happen, and a rapid, informed response is critical.

Exposure Response Plan

cluster_actions cluster_responses exposure Exposure Event skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_resp Immediately flush with water for 15+ minutes. Remove contaminated clothing. Seek medical attention. skin->skin_resp eye_resp Immediately flush with water for 15+ minutes. Remove contact lenses if present. Seek immediate medical attention. eye->eye_resp inhalation_resp Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. inhalation->inhalation_resp ingestion_resp Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. ingestion->ingestion_resp

Caption: Immediate first aid for exposure incidents.

Spill Response Protocol
  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or if you are unsure of the hazard level.

  • Ventilate : Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • Contain : For small spills, use an inert absorbent material like sand or vermiculite.[16] Do not use combustible materials.

  • Clean-Up :

    • Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[17]

    • Avoid generating dust.[15]

    • Use spark-proof tools.[18]

  • Decontaminate : Clean the spill area thoroughly with soap and water.

  • Dispose : All contaminated materials, including PPE, must be disposed of as hazardous waste.[17]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation : All waste contaminated with this compound, including excess reagent, contaminated absorbents, and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[11]

  • Regulatory Compliance : Disposal must be carried out through an approved and licensed waste disposal contractor.[4][17][19] Adhere strictly to all local, state, and federal regulations regarding hazardous waste disposal.

  • Avoid Environmental Release : Under no circumstances should this chemical or its waste be disposed of down the drain or in general trash.[3][18]

By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.